Product packaging for (S)-3-Hydroxymyristic acid(Cat. No.:CAS No. 35683-15-9)

(S)-3-Hydroxymyristic acid

カタログ番号: B014223
CAS番号: 35683-15-9
分子量: 244.37 g/mol
InChIキー: ATRNZOYKSNPPBF-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(S)-3-hydroxytetradecanoic acid is a C14, long-chain hydroxy fatty acid and enantiomer of the biologically active (R)-3-hydroxytetradecanoic acid. It is a 3-hydroxy monocarboxylic acid and a hydroxy fatty acid. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a (S)-3-hydroxytetradecanoate. It is an enantiomer of a (R)-3-hydroxytetradecanoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B014223 (S)-3-Hydroxymyristic acid CAS No. 35683-15-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S)-3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307151
Record name S-3-Hydroxytetradecanoic acid
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Molecular Weight

244.37 g/mol
Source PubChem
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CAS No.

35683-15-9
Record name S-3-Hydroxytetradecanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxymyristic acid, (3S)-
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Record name S-3-Hydroxytetradecanoic acid
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Record name 3-HYDROXYMYRISTIC ACID, (3S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Hydroxytetradecanoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0061656
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Foundational & Exploratory

(S)-3-Hydroxymyristic acid natural sources and occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Natural Sources and Occurrence of 3-Hydroxymyristic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biological significance of 3-hydroxymyristic acid (3-hydroxy-tetradecanoic acid). It details its primary role as a core structural component of lipopolysaccharide (LPS) in Gram-negative bacteria, addressing the stereospecificity of its natural form. The guide summarizes the fatty acid composition of Lipid A from various bacterial species, outlines detailed experimental protocols for its quantification, and illustrates key biological pathways in which it is involved, including bacterial biosynthesis and host immune recognition in both mammals and plants.

Introduction to 3-Hydroxymyristic Acid

3-Hydroxymyristic acid is a 14-carbon saturated fatty acid with a hydroxyl group at the C-3 (or β) position.[1] It is a crucial molecule in microbiology and immunology due to its role as a fundamental component of endotoxins. While the molecule exists as two stereoisomers, (R)-3-hydroxymyristic acid and (S)-3-hydroxymyristic acid, it is the (R)-enantiomer that is predominantly found in nature.[2] The biosynthesis pathway for Lipid A, the primary natural source of this fatty acid, specifically incorporates the (R)-form.[3][4][5] Studies analyzing the lipopolysaccharides from a wide array of bacterial groups have confirmed that the 3-hydroxy fatty acids present, including 3-hydroxymyristic acid, possess the D-configuration, which corresponds to the (R)-enantiomer.[2] Information on the natural occurrence of the (S)-enantiomer is scarce, though it has been noted as a component of bacterial lipopolysaccharides in some contexts.[6] Due to its integral role in the structure of endotoxin (B1171834), the detection and quantification of 3-hydroxymyristic acid serve as a reliable chemical marker for the presence of Gram-negative bacteria in clinical and environmental samples.[7][8]

Natural Sources and Occurrence

The principal natural source of 3-hydroxymyristic acid is the Lipid A moiety of lipopolysaccharide (LPS), which is a major component of the outer membrane of most Gram-negative bacteria.[9][10]

  • Gram-Negative Bacteria : Lipid A serves as the hydrophobic anchor of LPS in the bacterial outer membrane and is responsible for its endotoxic activity.[9][11] (R)-3-hydroxymyristic acid is one of the most common 3-hydroxy fatty acids found in the Lipid A of Enterobacteriaceae, such as Escherichia coli and Salmonella species, where it is typically amide-linked to the glucosamine (B1671600) disaccharide backbone.[2][12] Its presence and linkage are critical for the structural integrity of the outer membrane and for the activation of the host's innate immune system.[9][11] The specific fatty acid composition of Lipid A, including the chain length and presence of 3-hydroxy fatty acids, varies significantly among different bacterial species and can be influenced by environmental conditions such as growth temperature.[10]

  • Other Potential Sources : While overwhelmingly associated with bacterial LPS, 3-hydroxy fatty acids in general have been reported in other contexts. Medium-chain 3-hydroxy fatty acids have been identified in foodstuffs like milk and cheese.[6] Additionally, 3-hydroxytetradecanoic acid has been reported as a metabolite in organisms such as Hypericum perforatum (St. John's Wort) and Drosophila melanogaster, although the specific enantiomeric form is often not specified.[1]

Quantitative Occurrence in Bacterial Lipid A

The type, number, and position of fatty acids in Lipid A are diverse across bacterial species, which influences the molecule's biological activity. (R)-3-hydroxymyristic acid is a primary acyl chain in many pathogenic bacteria. The following table summarizes the characteristic fatty acid composition of Lipid A from several representative Gram-negative bacteria.

Bacterial SpeciesLipid A AcylationPrimary 3-Hydroxy Acyl ChainsOther Major Acyl ChainsReference(s)
Escherichia coli Hexa-acylatedC14:0 (3-OH)C12:0, C14:0[12]
Salmonella Typhi Hexa-acylatedC14:0 (3-OH) (~56%)C12:0 (~8.5%), C14:0 (~12.5%), C16:0 (~23%)[2]
Pseudomonas aeruginosa Penta- or Hexa-acylatedC10:0 (3-OH), C12:0 (3-OH)C10:0, C12:0, C12:0 (2-OH)[1][13]
Neisseria gonorrhoeae Hexa-acylatedC12:0 (3-OH), C14:0 (3-OH)C12:0[11]
Burkholderia cepacia Penta-acylatedC14:0 (3-OH), C16:0 (3-OH)C14:0[11]
Bacteroides fragilis Penta-acylatedC15:0 (3-OH), C16:0 (3-OH), iso-C17:0 (3-OH)iso-C15:0[10]

Biological Pathways

Biosynthesis of Lipid A in Gram-Negative Bacteria

The biosynthesis of Lipid A is a conserved pathway that begins in the cytoplasm. The first committed step involves the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) with (R)-3-hydroxymyristoyl-ACP, a reaction catalyzed by the enzyme LpxA. This step establishes the foundational 3-hydroxy fatty acid linkage. Subsequent enzymatic steps, including deacetylation, further acylation, cleavage of the UDP moiety, and phosphorylation, lead to the formation of the complete Lipid A structure, which is then transported to the outer membrane.

Lipid_A_Biosynthesis cluster_start UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R3HM_ACP (R)-3-Hydroxymyristoyl-ACP R3HM_ACP->LpxA LpxD LpxD R3HM_ACP->LpxD Product1 UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC LpxC Product1->LpxC Product2 UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN Product2->LpxD Product3 UDP-2,3-diacyl-GlcN LpxH LpxH Product3->LpxH LpxB LpxB Product3->LpxB Lipid_X Lipid X Lipid_X->LpxB Disaccharide Disaccharide-1-P LpxK LpxK Disaccharide->LpxK Lipid_IVA Lipid IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxL_M LpxL, LpxM Kdo2_Lipid_IVA->LpxL_M Final_Lipid_A Late Acylation (Final Lipid A) LpxA->Product1 LpxC->Product2 LpxD->Product3 LpxH->Lipid_X LpxB->Disaccharide LpxK->Lipid_IVA WaaA->Kdo2_Lipid_IVA LpxL_M->Final_Lipid_A

Caption: Simplified biosynthesis pathway of Lipid A in E. coli.

Mammalian Innate Immune Signaling (TLR4 Pathway)

In mammals, Lipid A is the primary microbial structure recognized by the Toll-like receptor 4 (TLR4) complex. This recognition is the first step in initiating an innate immune response to Gram-negative bacterial infection. The process involves accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2, which collectively deliver LPS to TLR4, inducing receptor dimerization and initiating downstream signaling cascades that culminate in the production of inflammatory cytokines.[7][14][15]

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 LPS Transfer TLR4 TLR4 MD2->TLR4 Binds MAL Mal/TIRAP TLR4->MAL Dimerization Recruits TRAM TRAM TLR4->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs MAL->MyD88 TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAM->TRIF TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs

Caption: LPS recognition and downstream signaling via the TLR4 receptor.

Plant Immune Signaling (LORE Pathway)

In plants such as Arabidopsis thaliana, the cell-surface receptor kinase LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION) functions as a pattern recognition receptor (PRR) that senses medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs).[16] This recognition triggers pattern-triggered immunity (PTI), a broad-spectrum defense response. The binding of mc-3-OH-FAs induces LORE homodimerization and activation through autophosphorylation, which in turn activates downstream cytoplasmic kinases to mount an immune response.[9][11][16]

LORE_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular mc_3OH_FA mc-3-OH-FA (e.g., 3-OH-C10:0) LORE_monomer LORE (monomer) mc_3OH_FA->LORE_monomer Binding LORE_dimer LORE (dimer) (Active) LORE_monomer->LORE_dimer Homodimerization & Autophosphorylation PBL34 PBL34/35/36 LORE_dimer->PBL34 Phosphorylation & Activation PTI Pattern-Triggered Immunity (PTI) PBL34->PTI

Caption: LORE-mediated recognition of 3-OH-FAs and activation of plant immunity.

Experimental Protocols

The quantification of 3-hydroxymyristic acid from biological or environmental samples is a key method for detecting the presence of Gram-negative bacteria and their endotoxins. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.[7]

General Workflow for GC-MS Analysis

The analysis involves releasing the covalently bound 3-hydroxy fatty acids from the Lipid A moiety, extracting them, and converting them into volatile derivatives suitable for GC-MS analysis.

GCMS_Workflow Sample Sample (e.g., bacterial cells, dust, plasma) Hydrolysis Step 1: Hydrolysis (e.g., 4M HCl at 100°C, 4h) Sample->Hydrolysis Release of Fatty Acids Extraction Step 2: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Hydrolysis->Extraction Drying Step 3: Drying (Under Nitrogen Stream) Extraction->Drying Derivatization Step 4: Derivatization (e.g., Silylation with BSTFA) Drying->Derivatization Increase Volatility Analysis Step 5: GC-MS Analysis Derivatization->Analysis Quantification Step 6: Data Analysis (Quantification vs Internal Standard) Analysis->Quantification

Caption: General experimental workflow for 3-hydroxy fatty acid analysis by GC-MS.

Detailed Methodology for Quantification by GC-MS

This protocol is a composite based on established methods for analyzing 3-hydroxy fatty acids from complex samples.[8][17]

1. Sample Preparation and Hydrolysis:

  • To a known quantity of sample (e.g., 1-5 mg of lyophilized bacterial cells or dust), add an internal standard (e.g., deuterated 3-hydroxymyristic acid or 3-hydroxytridecanoic acid) for accurate quantification.

  • Add 2 mL of 4 M hydrochloric acid (HCl).

  • Seal the container (e.g., a Pyrex tube with a Teflon-lined screw cap) and heat at 100°C for 4-5 hours to hydrolyze the LPS and release the ester- and amide-linked fatty acids.

  • Allow the sample to cool to room temperature.

2. Extraction:

  • Extract the liberated fatty acids from the aqueous hydrolysate by adding 3 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a hexane:diethyl ether mixture).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at ~2000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step on the aqueous phase twice more, pooling the organic extracts.

3. Derivatization:

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • To the dried residue, add 100 µL of a derivatizing agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.

  • Seal the tube and heat at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their volatile trimethylsilyl (B98337) (TMS) ether and ester derivatives, respectively.

  • Cool the sample to room temperature before analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: A typical temperature program starts at 80°C, holds for 2-5 minutes, then ramps at 5-10°C/min to a final temperature of 280-300°C, holding for 5-10 minutes.[17]

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode. For quantification, use selected ion monitoring (SIM) mode. The characteristic fragment ion for TMS-derivatized 3-hydroxy fatty acids is often at m/z 175, with another characteristic ion at m/z 233 for the unlabelled 3-hydroxy fragment.[15][17]

  • Quantification: Identify the 3-hydroxymyristic acid derivative peak based on its retention time relative to standards. Quantify by comparing the peak area to that of the internal standard.

5. Chiral Analysis:

  • To resolve the (R) and (S) enantiomers, specialized chiral chromatography is required.[6]

  • This can be achieved by using a chiral stationary phase column in either GC or HPLC.

  • Alternatively, the fatty acids can be derivatized with a chiral reagent (e.g., dinitrophenyl isocyanate) to form diastereomers, which can then be separated on a standard achiral column.

Conclusion

3-Hydroxymyristic acid, predominantly in its (R)-enantiomeric form, is a key biomarker for the presence of Gram-negative bacteria due to its central role in the structure of Lipid A. Its unique chemical nature allows for sensitive detection using methods like GC-MS, providing a quantitative measure of endotoxin load. Understanding the occurrence, biosynthesis, and biological activity of this molecule is critical for researchers in microbiology, immunology, and drug development. The signaling pathways it triggers in both mammals and plants highlight its importance as a microbe-associated molecular pattern (MAMP) and underscore its relevance as a target for diagnosing infections and modulating immune responses.

References

An In-Depth Technical Guide to the Bacterial Biosynthesis of (S)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the biosynthesis pathway of (S)-3-Hydroxymyristic acid in bacteria.

This compound is a crucial fatty acid component of lipopolysaccharide (LPS) in Gram-negative bacteria, playing a significant role in the structural integrity of the outer membrane. This guide provides a comprehensive overview of its biosynthesis pathway, the enzymes involved, their regulation, and detailed experimental protocols for their study.

Core Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to both fatty acid synthesis (FASII) and the lipid A biosynthetic pathway. The (R)-enantiomer of 3-hydroxymyristoyl-acyl carrier protein ((R)-3-hydroxy-C14-ACP) is the direct precursor for its incorporation into lipid A. The pathway can be summarized in the following key stages:

  • Fatty Acid Elongation: The cycle of fatty acid synthesis elongates acyl chains. The β-hydroxyacyl-ACP intermediate is a critical branch point.

  • Dehydration and Isomerization: The enzyme FabA or FabZ dehydrates β-hydroxyacyl-ACP to an enoyl-ACP. FabA can also isomerize the trans-2-enoyl-ACP to a cis-3-enoyl-ACP, which is a key step in unsaturated fatty acid synthesis.[1]

  • Acyl Transfer to UDP-GlcNAc: The enzyme LpxA, a UDP-N-acetylglucosamine acyltransferase, catalyzes the transfer of the (R)-3-hydroxymyristoyl group from its ACP thioester to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[2][3] This is the first step of the lipid A pathway.

  • Deacetylation: The subsequent step is the deacetylation of UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc by the zinc-dependent metalloenzyme LpxC.[4][5] This is the first committed and irreversible step in lipid A biosynthesis.[4]

  • Second Acyl Transfer: LpxD, a UDP-3-O-[3-hydroxymyristoyl] glucosamine (B1671600) N-acyltransferase, then transfers a second (R)-3-hydroxymyristoyl chain from an ACP donor to the 2'-amino group of the glucosamine.[6]

While the direct precursor incorporated into lipid A is the (R)-enantiomer, the free fatty acid form can exist as the (S)-enantiomer. The stereospecificity of the pathway is a critical aspect for researchers in this field.

Biosynthesis_Pathway cluster_FASII Fatty Acid Synthesis (FASII) cluster_LipidA Lipid A Biosynthesis Malonyl-ACP Malonyl-ACP beta-Ketoacyl-ACP beta-Ketoacyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP FabB/F Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->beta-Ketoacyl-ACP beta-Hydroxyacyl-ACP (R)-3-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP beta-Hydroxyacyl-ACP->Enoyl-ACP FabA/FabZ UDP-3-O-((R)-3-hydroxy-C14)-GlcNAc UDP-3-O-((R)-3-hydroxy-C14)-GlcNAc beta-Hydroxyacyl-ACP->UDP-3-O-((R)-3-hydroxy-C14)-GlcNAc Acyl donor UDP-2,3-di-((R)-3-hydroxy-C14)-GlcN UDP-2,3-di-((R)-3-hydroxy-C14)-GlcN beta-Hydroxyacyl-ACP->UDP-2,3-di-((R)-3-hydroxy-C14)-GlcN Acyl donor Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) Enoyl-ACP->Acyl-ACP (Cn+2) FabI UDP-GlcNAc UDP-GlcNAc UDP-GlcNAc->UDP-3-O-((R)-3-hydroxy-C14)-GlcNAc LpxA UDP-3-O-((R)-3-hydroxy-C14)-GlcN UDP-3-O-((R)-3-hydroxy-C14)-GlcN UDP-3-O-((R)-3-hydroxy-C14)-GlcNAc->UDP-3-O-((R)-3-hydroxy-C14)-GlcN LpxC UDP-3-O-((R)-3-hydroxy-C14)-GlcN->UDP-2,3-di-((R)-3-hydroxy-C14)-GlcN LpxD Lipid_A_Core Further modification to Lipid A UDP-2,3-di-((R)-3-hydroxy-C14)-GlcN->Lipid_A_Core

Diagram 1: Biosynthesis pathway of this compound precursor.

Key Enzymes and Their Regulation

The biosynthesis of this compound is tightly regulated, primarily through the control of the enzymes in the lipid A pathway.

  • FabZ and FabA: These are β-hydroxyacyl-ACP dehydratases that are part of the FASII pathway. FabZ is the primary dehydratase for saturated fatty acid synthesis, while the bifunctional FabA is also involved in the initiation of unsaturated fatty acid synthesis.[1][7][8] Both can produce the (R)-3-hydroxyacyl-ACP precursor.

  • LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme initiates the lipid A pathway.[2][3] It is a homotrimer and belongs to the left-handed β-helix family of proteins.[6]

  • LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): As the first committed step, LpxC is a major point of regulation. Its stability is controlled by the FtsH protease, which is an AAA+ metalloprotease.[4] The activity of FtsH towards LpxC is modulated by the inner membrane proteins LapB and LapC.[4]

  • LpxD (UDP-3-O-acyl-glucosamine N-acyltransferase): This enzyme catalyzes the second acylation step.[6]

The regulation of LpxC is particularly critical for maintaining the balance between phospholipid and LPS biosynthesis, as both pathways compete for the same pool of acyl-ACP precursors.[4]

Regulation_Pathway LpxC_active LpxC (active) LpxC_degraded Degraded LpxC LpxC_active->LpxC_degraded Degradation LPS_Synthesis LPS Biosynthesis LpxC_active->LPS_Synthesis Catalyzes FtsH FtsH FtsH->LpxC_degraded Mediates LapB LapB LapB->FtsH Assists LapC LapC LapC->LapB Inhibits Phospholipid_Synthesis Phospholipid Biosynthesis Acyl_ACP_Pool (R)-3-hydroxyacyl-ACP Pool Acyl_ACP_Pool->LPS_Synthesis Acyl_ACP_Pool->Phospholipid_Synthesis

Diagram 2: Regulation of LpxC activity.

Quantitative Data Summary

The following table summarizes key quantitative data for enzymes involved in the biosynthesis of this compound precursors.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)IC50 (nM)InhibitorReference
LpxCEscherichia coliUDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc3-160BB-78485[5]
LpxCEscherichia coliUDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc--400BB-78484[9]
LpxCAquifex aeolicusUDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc5-1.0-1.7CHIR-090[10]
LpxCEscherichia coliUDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc--50L-161,240[10]

Note: Kinetic parameters for these membrane-associated enzymes can be challenging to determine and may vary depending on the assay conditions.

Detailed Experimental Protocols

This protocol is adapted from methods described for assaying LpxC activity using a radiolabeled substrate.[9][10]

Materials:

  • Purified LpxC enzyme

  • [α-32P]UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

  • 25 mM Sodium Phosphate buffer, pH 7.4

  • 1 mg/mL Bovine Serum Albumin (BSA)

  • Reaction buffer: 25 mM Sodium Phosphate, pH 7.4, containing 1 mg/mL BSA

  • Scintillation vials and scintillation fluid

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60)

  • TLC developing solvent: Chloroform/Methanol/Water/Acetic Acid (25:15:4:2, v/v/v/v)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the desired concentration of the radiolabeled substrate (e.g., 5 µM).

  • If testing inhibitors, add the inhibitor to the reaction mixture and pre-incubate with the enzyme for a specified time.

  • Initiate the reaction by adding a known amount of purified LpxC enzyme (e.g., 0.1-1.0 nM).

  • Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of 1% trifluoroacetic acid.

  • Spot a small volume of the reaction mixture onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Air dry the TLC plate and visualize the separated substrate and product using autoradiography or a phosphorimager.

  • Quantify the amount of product formed by scraping the corresponding spots from the TLC plate into scintillation vials, adding scintillation fluid, and counting the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time.

LpxC_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix with [32P]-substrate Start->Prepare_Reaction_Mix Add_Inhibitor Add inhibitor (optional) Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add LpxC enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop reaction with acid Incubate->Stop_Reaction TLC_Separation Separate substrate and product by TLC Stop_Reaction->TLC_Separation Quantification Quantify radioactivity of product spot TLC_Separation->Quantification Calculate_Activity Calculate enzyme activity Quantification->Calculate_Activity End End Calculate_Activity->End

Diagram 3: LpxC activity assay workflow.

This is a general protocol for the expression and purification of LpxA, which can be adapted based on the specific bacterial species and expression vector used.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an LpxA expression plasmid (e.g., pET vector with an N-terminal His-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE analysis equipment.

Procedure:

  • Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged LpxA protein with elution buffer.

  • Collect the fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the fractions containing pure LpxA and dialyze against a suitable storage buffer.

This guide provides a foundational understanding of the biosynthesis of this compound in bacteria. Further research into the specific enzymes and regulatory networks in different bacterial species will continue to enhance our knowledge and provide new opportunities for therapeutic intervention.

References

An In-depth Technical Guide to (S)-3-Hydroxymyristic Acid: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxymyristic acid, also known as (S)-3-hydroxytetradecanoic acid, is a C14 saturated fatty acid that plays a crucial role in the structure and function of lipopolysaccharide (LPS) in Gram-negative bacteria. As a key component of the Lipid A moiety, it is integral to the interaction of LPS with the Toll-like receptor 4 (TLR4) signaling complex, initiating an innate immune response. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its biological significance, and detailed experimental protocols for its analysis and the study of its biological effects.

Chemical and Physical Properties

This compound is a white to off-white, crystalline solid at room temperature.[1] It is characterized by a 14-carbon backbone with a hydroxyl group at the C-3 position.[1] This hydroxyl group imparts a chiral center and increases the molecule's polarity compared to its non-hydroxylated counterpart, myristic acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3S)-3-hydroxytetradecanoic acid[2][3]
Synonyms This compound, L-β-Hydroxymyristic acid[1][2][3]
CAS Number 35683-15-9[1][2][3][4]
Molecular Formula C₁₄H₂₈O₃[4][5]
Molecular Weight 244.37 g/mol [3][4][5]
Appearance White to off-white solid, powder to crystal[1][6]
Melting Point 71-72 °C (racemic), 74 °C (R-enantiomer), 80 °C[5][6][7]
Boiling Point 376.9 ± 25.0 °C (Predicted)[5][7]
Solubility Soluble in organic solvents (DMF: 15 mg/mL, DMSO: 10 mg/mL, Ethanol: 15 mg/mL for R-enantiomer); Slightly soluble in Chloroform, Methanol; Limited solubility in water (0.03 g/L predicted).[1][2][6][8]
pKa 4.38 ± 0.10, 4.67 (Predicted)[2][5]

Table 2: Predicted NMR Spectral Data for 3-Hydroxytetradecanoic Acid

¹H NMR Predicted Chemical Shift (ppm) Description
-COOH10.0 - 13.0Carboxylic acid proton, broad singlet
-CH(OH)-3.8 - 4.2Methine proton adjacent to hydroxyl, multiplet
-CH₂-COOH2.2 - 2.5Methylene protons alpha to carboxyl, multiplet
-CH₂-CH(OH)-1.4 - 1.7Methylene protons adjacent to methine, multiplet
-(CH₂)₉-1.2 - 1.4Methylene protons in the alkyl chain, multiplet
-CH₃0.8 - 0.9Terminal methyl protons, triplet
¹³C NMR Predicted Chemical Shift (ppm) Description
-COOH175 - 185Carboxylic acid carbon
-CH(OH)-65 - 70Methine carbon adjacent to hydroxyl
-CH₂-COOH40 - 45Methylene carbon alpha to carboxyl
-CH₂-CH(OH)-35 - 40Methylene carbon adjacent to methine
-(CH₂)₉-22 - 35Methylene carbons in the alkyl chain
-CH₃~14Terminal methyl carbon

Biological Activity and Signaling Pathway

This compound is a fundamental constituent of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[4] The R-enantiomer, (R)-3-hydroxymyristic acid, is more commonly found in the Lipid A of many bacterial species, including E. coli. The lipid A portion of LPS is a potent activator of the innate immune system in mammals through its recognition by the Toll-like receptor 4 (TLR4) complex.

The binding of Lipid A to the MD-2 co-receptor, which is associated with TLR4, induces dimerization of the TLR4-MD-2 complex. This conformational change initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1.[6] These transcription factors then drive the expression of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.

The following diagram illustrates the canonical TLR4 signaling pathway initiated by the recognition of Lipid A.

TLR4_Signaling cluster_membrane Cell Membrane LPS LPS (Lipid A) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 presents to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 facilitates binding TIRAP TIRAP TLR4_MD2->TIRAP recruits MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (JNK, p38, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus NFkB->Nucleus translocates to AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription TLR4_Assay_Workflow start Start cell_culture Culture TLR4-expressing cells (e.g., HEK293-hTLR4, THP-1) start->cell_culture cell_plating Plate cells in a multi-well plate cell_culture->cell_plating stimulation Stimulate cells with This compound (and controls, e.g., LPS) cell_plating->stimulation incubation Incubate for a defined period (e.g., 6-24 hours) stimulation->incubation readout Measure downstream readout incubation->readout reporter_assay Reporter Gene Assay (e.g., NF-κB luciferase) readout->reporter_assay Option 1 cytokine_elisa Cytokine Measurement (e.g., IL-8 ELISA) readout->cytokine_elisa Option 2 data_analysis Data Analysis and Interpretation reporter_assay->data_analysis cytokine_elisa->data_analysis end End data_analysis->end

References

A Technical Guide to the Role of 3-Hydroxymyristic Acid in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides an in-depth technical overview of the biological significance of 3-hydroxymyristic acid (3-HMA) in Gram-negative bacteria. While the (S)-enantiomer is specified, it is crucial to note that the biological pathways, particularly the biosynthesis of Lipopolysaccharide (LPS), are highly stereospecific and almost exclusively incorporate the (R)-3-hydroxymyristic acid isomer. Therefore, this guide will focus on the well-documented role of the (R)-isomer as the biologically active form, which is a cornerstone of the Lipid A component of the outer membrane, a potent immunostimulant, and a key biomarker for bacterial detection. The (S)-isomer is the enantiomer of this biologically active molecule.[1]

Synthesis and Stereospecificity in Lipid A Biosynthesis

The synthesis of 3-hydroxymyristic acid is intrinsically linked to the initial steps of Lipid A formation. The process is catalyzed by a series of enzymes with high substrate and stereochemical specificity.

The Role of LpxA

The first committed step in Lipid A biosynthesis is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA).[2] This enzyme exhibits remarkable selectivity, transferring a 14-carbon acyl chain, specifically from (R)-3-hydroxymyristoyl-acyl carrier protein (ACP) , to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[3] The reaction is reversible, but the subsequent step, catalyzed by LpxC, is not, thereby committing the molecule to the Lipid A pathway.[3]

The strict stereoselectivity of LpxA for the (R)-isomer is a critical control point that defines the architecture of Lipid A.[3] While other hydroxy fatty acids can be incorporated by LpxA orthologs in different bacterial species, the enzyme in model organisms like Escherichia coli is highly selective for the (R)-3-hydroxymyristoyl chain.[3]

Lipid_A_Biosynthesis_Start Initial Steps of Lipid A Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine Product1 UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->Product1 LpxA R3HMA_ACP (R)-3-Hydroxymyristoyl-ACP R3HMA_ACP->Product1 Product2 UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN Product1->Product2 LpxC (Deacetylase) Product3 Diacyl-GlcN (Precursor to Lipid A) Product2->Product3 LpxD (N-acyltransferase) R3HMA_ACP2 (R)-3-Hydroxymyristoyl-ACP R3HMA_ACP2->Product3

A diagram of the initial enzymatic steps in Lipid A biosynthesis.

Core Structural Role in Lipopolysaccharide (LPS)

(R)-3-hydroxymyristic acid is a fundamental building block of Lipid A, the hydrophobic anchor of the LPS molecule in the outer membrane of most Gram-negative bacteria.

  • Lipid A Structure: In organisms like E. coli, the Lipid A backbone is a phosphorylated β-(1→6)-linked glucosamine (B1671600) disaccharide. This backbone is typically acylated with four molecules of (R)-3-hydroxymyristic acid. Two of these are amide-linked and two are ester-linked.

  • Outer Membrane Integrity: The acyl chains of Lipid A, including 3-HMA, are critical for the structural integrity and barrier function of the bacterial outer membrane. This membrane protects the cell from harsh environmental conditions and prevents the entry of many antibiotics.

  • Endotoxin Activity: Lipid A is the principal pathogenic component of LPS, also known as endotoxin. When released from bacteria, it is a potent activator of the innate immune system in mammals, leading to inflammatory responses.[4]

LPS_Structure Schematic of LPS Structure cluster_membrane lps O-Antigen Core Oligosaccharide Lipid A lipid_a_detail Lipid A Structure (R)-3-Hydroxymyristic Acid Phosphorylated Disaccharide Backbone lps:f2->lipid_a_detail:head contains membrane Outer Membrane

The hierarchical structure of Lipopolysaccharide (LPS).

Role as a Biomarker for Gram-Negative Bacteria

Because 3-hydroxy fatty acids are unique and conserved components of the Lipid A in Gram-negative bacteria, they serve as reliable chemical markers for detecting and quantifying bacterial presence in various environments.[5] Analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), can measure picomolar amounts of 3-HMA and other hydroxy fatty acids to estimate the biomass of Gram-negative bacteria in clinical, environmental, and industrial samples.[5]

Quantitative Data

The enzymes of the Lipid A biosynthesis pathway, particularly LpxA and LpxC, are targets for the development of novel antibiotics. The inhibitory concentration (IC50) of various compounds against these enzymes is a key quantitative measure.

CompoundTarget EnzymeOrganismIC50 ValueReference
UDP-N-acetylglucosamineLpxAE. coli~6 mM[6]
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamineLpxAE. coli~200 nM[6]
DL-3-hydroxymyristic acidLpxAE. coli~50 µM[6]
Peptide 920LpxAE. coli~600 nM[6]
PF-5081090LpxCA. baumannii183 nM[7]

Experimental Protocols

Protocol 1: Extraction of Lipid A from Gram-Negative Bacteria

This protocol is based on a mild acid hydrolysis followed by a modified Bligh-Dyer solvent extraction to separate Lipid A from the polysaccharide portion of LPS.[8][9]

  • Cell Lysis & LPS Extraction: Bacterial cells are initially lysed. A common method is the hot phenol-water extraction, though faster methods using reagents like TRI-Reagent are also effective.[10] The crude LPS is recovered from the aqueous phase.

  • Mild Acid Hydrolysis: The extracted LPS is resuspended in a mild acid buffer (e.g., 1% sodium dodecyl sulfate (B86663) in 10 mM sodium acetate, pH 4.5).

  • Hydrolysis: The sample is boiled in a water bath for 30-60 minutes to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.[11]

  • Two-Phase Separation: After cooling, chloroform (B151607) and methanol (B129727) are added to the solution to create a two-phase Bligh-Dyer system (final ratio approx. chloroform:methanol:water of 2:2:1.8 v/v).[8][9]

  • Lipid A Recovery: The mixture is centrifuged to separate the phases. The lower, organic phase containing the chloroform-soluble Lipid A is carefully collected.[8]

  • Washing: The organic phase is washed with a pre-equilibrated upper phase from a fresh Bligh-Dyer mixture to remove residual water-soluble contaminants.

  • Drying: The final Lipid A extract in the organic phase is dried under a stream of nitrogen. The sample can be stored at -20°C.[11]

Protocol 2: Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol details the analysis of 3-HMA content from purified Lipid A or total cell hydrolysates.[12][13]

  • Hydrolysis & Methylation: The Lipid A sample is subjected to strong acid methanolysis (e.g., with 1 M HCl in methanol at 85°C for several hours). This cleaves the fatty acids from the Lipid A backbone and simultaneously converts them into fatty acid methyl esters (FAMEs).

  • Extraction: The resulting FAMEs are extracted from the acidic methanol with an organic solvent like hexane.

  • Derivatization: To improve chromatographic properties and mass spectrometric sensitivity, the hydroxyl group of the 3-HMA methyl ester is derivatized. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.[12][14]

  • GC-MS Analysis:

    • Injection: 1 µL of the derivatized sample is injected into the GC-MS.

    • Separation: A capillary column (e.g., HP-5MS) is used. The oven temperature program starts at a low temperature (e.g., 80°C) and is ramped up to a high temperature (e.g., 290°C) to separate the FAMEs by their boiling points and polarity.[12]

    • Detection: As components elute from the column, they are ionized (typically by electron impact) and analyzed by the mass spectrometer. The instrument is often operated in selected ion monitoring (SIM) mode to look for characteristic fragment ions of the derivatized 3-HMA, enhancing sensitivity and specificity.[12]

GCMS_Workflow Workflow for 3-HMA Analysis by GC-MS start Bacterial Pellet or Lipid A Sample hydrolysis Acid Methanolysis (Cleavage & Methylation) start->hydrolysis extraction Solvent Extraction (e.g., Hexane) hydrolysis->extraction derivatization Derivatization (e.g., Silylation with BSTFA) extraction->derivatization gcms GC-MS Analysis (Separation & Detection) derivatization->gcms data Data Analysis (Quantification) gcms->data

A typical workflow for the analysis of 3-hydroxy fatty acids.
Protocol 3: LpxA Enzyme Activity Assay

This is a representative continuous fluorescent assay used to screen for LpxA inhibitors.[15]

  • Reaction Components: The assay mixture contains buffer (e.g., 100 mM Tris, pH 7.5), ATP, MgCl2, a reducing agent (e.g., TCEP), detergent (e.g., Triton X-100), and the substrates: (R)-3-hydroxymyristic acid and reduced holo-ACP.

  • Enzyme Addition: The reaction is initiated by adding the acyl-ACP synthetase (AasS) to generate the (R)-3-hydroxymyristoyl-ACP substrate in situ.

  • LpxA Reaction: Purified LpxA enzyme and UDP-GlcNAc are added to the mixture. LpxA transfers the acyl chain to UDP-GlcNAc, releasing free holo-ACP which has a free thiol group.

  • Fluorescent Detection: A thiol-specific fluorescent probe (e.g., ThioGlo) is included in the reaction. This probe reacts with the newly exposed thiol on the released holo-ACP, causing an increase in fluorescence.

  • Monitoring: The increase in fluorescence is monitored over time using a microplate reader (e.g., λex = 379 nm, λem = 513 nm). The rate of fluorescence increase is proportional to LpxA activity.

  • Inhibitor Screening: To test for inhibitors, the compound of interest is pre-incubated with the enzyme before the addition of substrates, and the reaction rate is compared to a control without the inhibitor.

Conclusion

(R)-3-hydroxymyristic acid is a molecule of central importance to the biology of Gram-negative bacteria. Its synthesis is a highly regulated and stereospecific process that provides an essential building block for Lipid A. This role places it at the nexus of bacterial structural integrity, pathogenesis, and the host immune response. The enzymes responsible for its incorporation into Lipid A, particularly LpxA, are validated and promising targets for the development of new antibiotics. Furthermore, the chemical uniqueness of 3-HMA makes it an invaluable biomarker for the detection and quantification of Gram-negative bacteria. While the (S)-isomer exists as its enantiomer, the biological machinery of Gram-negative bacteria has evolved to specifically utilize the (R)-form, underscoring the precise molecular architecture required for the bacterial outer membrane.

References

The Pivotal Role of (S)-3-Hydroxymyristic Acid in Lipid A Structure and Innate Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its biological activity is critically dependent on its intricate chemical structure, particularly its acylation pattern. This technical guide delves into the core function of (S)-3-Hydroxymyristic acid, a 14-carbon hydroxylated fatty acid, in the architecture of lipid A. We will explore its structural significance, its role in the activation of the Toll-like Receptor 4 (TLR4) signaling pathway, and the quantitative and experimental methodologies used to assess its impact on endotoxic activity. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this key molecular component in the host-pathogen interaction.

Introduction: The Architecture of Endotoxicity

Lipopolysaccharide (LPS), or endotoxin (B1171834), is a major virulence factor of Gram-negative bacteria, capable of eliciting a powerful inflammatory response in mammals. This response is primarily mediated by the lipid A component, which is recognized by the TLR4/MD-2 receptor complex on immune cells.[1] The precise chemical structure of lipid A dictates the magnitude of this immune activation, with variations in the number, length, and type of acyl chains determining whether the molecule acts as a potent agonist, a weak agonist, or even an antagonist of TLR4 signaling.

At the heart of this structural-functional relationship lies the presence of hydroxylated fatty acids, with this compound being a prominent and well-studied example. This guide will illuminate the multifaceted role of this specific acyl chain in the context of lipid A's structure and its profound immunological consequences.

The Structural Significance of this compound in Lipid A

This compound is a saturated 14-carbon fatty acid with a hydroxyl group at the third carbon position. In the canonical lipid A structure of many Gram-negative bacteria, such as Escherichia coli, four molecules of (R)-3-hydroxymyristic acid are directly attached to the glucosamine (B1671600) disaccharide backbone through amide and ester linkages.[2] The hydroxyl groups of two of these primary acyl chains are often further acylated with non-hydroxylated fatty acids, such as lauric acid (C12) and myristic acid (C14), creating a hexa-acylated structure.[2]

This specific acylation pattern, featuring the (S)-3-hydroxymethoxy backbone, is crucial for several reasons:

  • Anchoring to the Outer Membrane: The hydrophobic nature of the acyl chains, including this compound, firmly anchors the LPS molecule into the bacterial outer membrane, contributing to its structural integrity.[2]

  • Creating a Conical Molecular Shape: The presence of six acyl chains, including the secondary chains attached to the 3-hydroxy groups, imparts a conical or "cone-like" molecular shape to the lipid A molecule. This specific three-dimensional conformation is a critical determinant of its ability to act as a potent TLR4 agonist.[3] In contrast, lipid A variants with fewer acyl chains, such as tetra-acylated forms, tend to adopt a more cylindrical shape and can act as TLR4 antagonists.[3]

  • Interaction with the TLR4/MD-2 Complex: The acyl chains of lipid A, including this compound, directly interact with a hydrophobic pocket within the MD-2 co-receptor protein.[4][5] This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of downstream signaling.

Quantitative Analysis of Lipid A Activity

The biological potency of lipid A and its derivatives containing this compound can be quantified through various assays. The data presented below summarizes key quantitative parameters related to lipid A-mediated immune activation.

Parameter Analyte Value Method Reference
Binding Affinity (KD) Lipid A to immobilized MD-24.3 ± 0.5 µMSurface Plasmon Resonance (SPR)[5]
Inhibition Constant (Ki) 3α,5α-THP disrupting MD-2/Lipid A binding4.5 ± 1.65 nMSPR Competition Assay[5]
Effective Concentration (EC50) for TLR4 Activation Hexa-acylated E. coli Lipid A~1-10 ng/mLHEK-Blue hTLR4 Reporter Cells[4]
Effective Concentration (EC50) for TLR4 Activation Penta-acylated Y. pestis Lipid A (with 2' secondary chain)~10-100 ng/mLHEK-Blue hTLR4 Reporter Cells[4]
Effective Concentration (EC50) for TLR4 Activation Tetra-acylated Y. pestis Lipid A>1000 ng/mL (inactive)HEK-Blue hTLR4 Reporter Cells[4]
Typical LPS Concentration for Macrophage Stimulation E. coli LPS100 ng/mLJ774A.1 Macrophage Cell Line[6]
LAL Assay Sensitivity Limulus Amebocyte LysateAs low as 0.01 EU/mLChromogenic, Turbidimetric, Gel-clot[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of lipid A activity. The following sections provide methodologies for key experiments cited in this guide.

Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

The LAL assay is the standard method for detecting and quantifying endotoxin.[7] It is based on the clotting cascade of amebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by bacterial endotoxins.[8][9]

Principle: Endotoxin activates Factor C in the lysate, initiating a series of enzymatic reactions that result in the formation of a gel clot (gel-clot method), an increase in turbidity (turbidimetric method), or the development of a colored product (chromogenic method).[9]

Methodology (Gel-Clot Method):

  • Preparation of Standards: Reconstitute Control Standard Endotoxin (CSE) with LAL Reagent Water to a known concentration (e.g., 1 EU/mL).[2] Prepare a series of two-fold dilutions to bracket the labeled lysate sensitivity.[2]

  • Sample Preparation: Dilute the test sample with LAL Reagent Water. Serial two-fold dilutions may be necessary to determine the endpoint.[2]

  • Assay Procedure:

    • Aseptically transfer 0.10 mL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate 10 x 75 mm reaction tubes.[2]

    • Add 0.10 mL of reconstituted LAL to each tube, starting with the highest endotoxin concentration.[2]

    • Immediately after adding the lysate, mix the contents thoroughly and place the tubes in a 37°C ± 1°C water bath or dry heat block.[2]

  • Incubation and Reading:

    • Incubate the tubes for 60 minutes ± 2 minutes.[2]

    • After incubation, carefully remove the tubes and invert them 180°.

    • A positive result is indicated by the formation of a solid gel that remains intact at the bottom of the tube. A negative result is indicated by the absence of a solid gel.[2]

  • Calculation: The endotoxin concentration of the unknown sample is calculated by multiplying the endpoint dilution factor by the labeled lysate sensitivity (λ).[8]

TLR4 Activation Assay in Reporter Cells

This assay quantifies the ability of lipid A or LPS to activate the TLR4 signaling pathway in a controlled cellular system.

Principle: HEK293 cells are engineered to express human TLR4, MD-2, and CD14, along with a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to the production of SEAP, which can be measured colorimetrically.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

  • Stimulation:

    • Plate the cells in a 96-well plate.

    • Prepare serial dilutions of the lipid A variants or LPS samples to be tested.

    • Add the stimulants to the cells and incubate for 18-24 hours.[4]

  • Detection:

    • Transfer a small volume of the cell culture supernatant to a new 96-well plate.

    • Add a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Incubate at 37°C for 1-3 hours.

  • Quantification: Measure the absorbance at 620-655 nm using a spectrophotometer. The intensity of the color is proportional to the level of TLR4 activation.

Cytokine Profiling in Immune Cells

This assay measures the production of inflammatory cytokines by immune cells in response to lipid A stimulation.

Principle: Primary immune cells (e.g., human monocyte-derived macrophages) or macrophage-like cell lines (e.g., J774A.1) are stimulated with lipid A.[6] The concentration of secreted cytokines in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[6][10]

Methodology (Macrophage Stimulation and ELISA):

  • Cell Preparation: Culture and plate macrophages in a multi-well plate.[6]

  • Stimulation:

    • Prepare a solution of LPS or lipid A at the desired concentration (e.g., 100 ng/mL).[6]

    • Add the stimulant to the macrophage cultures. Include an unstimulated control.

    • Incubate for a specified period (e.g., 16-18 hours) to allow for cytokine production and secretion.[6]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.

  • Cytokine Quantification (ELISA):

    • Perform ELISAs for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10) on the collected supernatants according to the manufacturer's protocol.[3] This typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-conjugated antibody, and measuring the enzymatic reaction product colorimetrically.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Visualizing the Molecular Pathways

Understanding the function of this compound requires visualizing the biological pathways in which it plays a crucial role. The following diagrams, generated using the DOT language, illustrate the biosynthesis of lipid A and the subsequent TLR4 signaling cascade.

The Raetz Pathway of Lipid A Biosynthesis

This pathway outlines the enzymatic steps involved in the synthesis of Kdo2-Lipid A in E. coli, highlighting the incorporation of (R)-3-hydroxymyristoyl chains.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc (R)-3-hydroxymyristoyl-ACP UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcNAc->UDP_2_3_diacyl_GlcN LpxC (deacetylation) Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) Disaccharide_1_P Lipid A disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB UDP_2_3_diacyl_GlcN->Lipid_X LpxD +(R)-3-hydroxymyristoyl-ACP UDP_2_3_diacyl_GlcN->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK (phosphorylation) Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA +2 Kdo Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM +Lauroyl, Myristoyl LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK KdtA KdtA LpxL LpxL LpxM LpxM

Caption: The Raetz Pathway for Lipid A Biosynthesis in E. coli.

TLR4 Signaling Pathway

This diagram illustrates the signaling cascade initiated by the recognition of lipid A by the TLR4/MD-2 complex, leading to the production of inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (Lipid A) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 dimerization & recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB phosphorylates (degradation) NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene transcription

Caption: MyD88-Dependent TLR4 Signaling Pathway.

Conclusion

This compound is not merely a structural component of lipid A but a critical determinant of its endotoxic activity. Its presence and acylation state are fundamental to the conical molecular shape of lipid A, which facilitates high-affinity binding to the TLR4/MD-2 complex and the subsequent initiation of a potent innate immune response. A thorough understanding of the function of this specific acyl chain, supported by robust quantitative data and standardized experimental protocols, is paramount for researchers in immunology and microbiology, as well as for professionals engaged in the development of novel therapeutics targeting Gram-negative bacterial infections and inflammatory diseases. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate structure-function relationships of lipid A and its role in host-pathogen interactions.

References

An In-depth Technical Guide to (S)-3-Hydroxymyristic Acid: Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxymyristic acid, a chiral long-chain fatty acid, stands as a cornerstone in the study of innate immunity and endotoxin (B1171834) research. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and the experimental methodologies pivotal to its investigation. Its primary role as a fundamental component of Lipid A, the bioactive center of lipopolysaccharide (LPS) in Gram-negative bacteria, underpins its significance in the fields of immunology, microbiology, and the development of therapeutics targeting inflammatory responses.

The discovery of 3-hydroxy fatty acids is intrinsically linked to the chemical characterization of bacterial endotoxins. In the mid-20th century, the toxic component of lipopolysaccharide (LPS), termed Lipid A, was identified. Subsequent detailed chemical analyses revealed that Lipid A is a phosphoglycolipid, and its structure invariably contains 3-hydroxy fatty acids. The (R)-enantiomer of 3-hydroxymyristic acid is the more common isomer found in the Lipid A of many Gram-negative bacteria, including Escherichia coli. However, the (S)-enantiomer is also of significant scientific interest, particularly in the synthesis of unnatural Lipid A analogues to probe and modulate the immune response. The presence of these 3-hydroxy fatty acids is now recognized as a chemical marker for the detection of endotoxins in various environments.

Physicochemical and Biological Properties

This compound, also known as (S)-3-hydroxytetradecanoic acid, possesses a unique molecular structure that dictates its biological function. The following tables summarize its key quantitative data.

Property Value References
Molecular Formula C₁₄H₂₈O₃[1][2]
Molecular Weight 244.37 g/mol [1][2]
CAS Number 35683-15-9[1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents, limited solubility in water.
Chirality (S)-enantiomer
Calculated Physicochemical Properties Value Reference
Heavy Atoms 17[3]
Rotatable Bonds 12[3]
Topological Polar Surface Area 57.53 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
logP 4.03[3]
Spectroscopic Data Details Reference
Mass Spectrometry (GC-MS) Key fragments (m/z): 233.0, 189.0, 257.0, 101.0, 97.0[2]
¹H NMR Data available for the racemic mixture[4]
¹³C NMR Data available for the racemic mixture[4]

While specific EC₅₀ or IC₅₀ values for the direct interaction of isolated this compound with the TLR4 receptor are not extensively documented, its biological activity is primarily understood in the context of its incorporation into Lipid A analogues. Studies on synthetic Lipid A containing the (S)-acyl chain have shown potent immunomodulatory effects, sometimes exceeding the activity of the natural (R)-isomer in inducing cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for its enzymatic synthesis, isolation from bacterial sources, and analytical detection.

Enzymatic Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This method provides a route to enantiomerically pure this compound from its racemic mixture.

Materials:

Procedure:

  • Esterification: Dissolve racemic 3-hydroxymyristic acid in an appropriate organic solvent. Add vinyl acetate as the acyl donor.

  • Enzymatic Reaction: Add the lipase to the solution. The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted acid. Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. Evaporate the solvent under reduced pressure.

  • Separation: The resulting mixture contains this compound and the acetylated (R)-enantiomer. Separate these two compounds using silica gel column chromatography. The more polar (S)-acid will elute at a different rate than the less polar (R)-ester.

  • Characterization: Confirm the purity and enantiomeric excess of the isolated this compound using chiral high-performance liquid chromatography (HPLC) and compare its spectral data (NMR, MS) with known standards.

G cluster_synthesis Enzymatic Synthesis Workflow racemate Racemic 3-Hydroxymyristic Acid lipase Lipase + Vinyl Acetate racemate->lipase reaction Selective Acetylation of (R)-enantiomer lipase->reaction mixture Mixture: This compound (R)-3-Acetoxy-myristic Acid reaction->mixture separation Silica Gel Chromatography mixture->separation s_acid This compound separation->s_acid r_ester (R)-3-Acetoxy-myristic Acid separation->r_ester

Enzymatic kinetic resolution of 3-hydroxymyristic acid.
Isolation and Purification of 3-Hydroxy Fatty Acids from Gram-Negative Bacteria

This protocol outlines the general steps to isolate 3-hydroxy fatty acids from bacterial biomass.

Materials:

  • Lyophilized Gram-negative bacterial cells

  • Chloroform (B151607)

  • Methanol

  • Hydrochloric acid (HCl)

  • Hexane

  • Sodium hydroxide (B78521) (NaOH)

  • Boron trifluoride-methanol solution (BF₃-MeOH)

  • Silica gel for thin-layer chromatography (TLC) or column chromatography

Procedure:

  • Lipid Extraction: Extract total lipids from the lyophilized bacterial cells using a single-phase mixture of chloroform and methanol.

  • Acid Hydrolysis: After lipid extraction, subject the cell residue to strong acid hydrolysis (e.g., with 4 M methanolic HCl at 100°C) to cleave the fatty acids from the Lipid A backbone.

  • Extraction of Fatty Acids: Neutralize the hydrolysate and extract the liberated fatty acids with an organic solvent such as hexane.

  • Derivatization to Methyl Esters (FAMEs): For analysis by gas chromatography (GC), convert the fatty acids to their more volatile methyl esters. This can be achieved by heating with BF₃-MeOH.

  • Purification: Separate the 3-hydroxy fatty acid methyl esters from other non-hydroxylated fatty acid methyl esters using silica gel chromatography (TLC or column).

  • Analysis: Analyze the purified 3-hydroxy fatty acid methyl esters by GC-mass spectrometry (GC-MS) to identify and quantify 3-hydroxymyristic acid. For chiral analysis, specialized chiral GC columns or derivatization followed by chiral HPLC is required.

Analytical Method for Chiral Separation by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Chiralcel)

  • UV or Mass Spectrometric detector

Procedure:

  • Sample Preparation: Dissolve the mixture of (R)- and this compound enantiomers in the mobile phase. Derivatization to an appropriate ester or amide may be necessary to improve separation and detection.

  • Mobile Phase: Select an appropriate mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography. The exact composition will need to be optimized for the specific chiral column used.

  • Chromatographic Conditions: Set the flow rate and column temperature. Inject the sample onto the chiral column.

  • Detection: Monitor the elution of the enantiomers using a UV detector (if the derivative has a chromophore) or a mass spectrometer. The two enantiomers will have different retention times on the chiral stationary phase.

  • Quantification: Determine the relative amounts of each enantiomer by integrating the peak areas in the chromatogram.

Signaling Pathway

This compound's biological significance is most pronounced when it is part of the Lipid A moiety of LPS, which is the principal ligand for the Toll-like receptor 4 (TLR4) complex. The activation of TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines.

The binding of LPS to the TLR4/MD-2 receptor complex on the surface of immune cells, such as macrophages and dendritic cells, triggers the dimerization of the receptor. This conformational change initiates downstream signaling through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • TRIF-Dependent Pathway: This pathway is responsible for the late activation of NF-κB and the induction of type I interferons (IFN-α/β).

The acyl chains of Lipid A, including the 3-hydroxymyristoyl groups, are critical for its recognition by the MD-2 co-receptor and the subsequent activation of TLR4. Variations in the number and length of these acyl chains can significantly alter the biological activity of LPS, ranging from potent agonism to antagonism.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS (with 3-Hydroxymyristic Acid) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRAM TRAM TLR4_MD2->TRAM IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines TRIF TRIF TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi TRAM->TRIF IRF3_activation IRF3 Activation TBK1_IKKi->IRF3_activation TypeI_IFN Type I Interferons IRF3_activation->TypeI_IFN

TLR4 signaling initiated by LPS.

Conclusion

This compound is a molecule of profound importance in the study of bacterial pathogenesis and the host immune response. Its discovery and history are intertwined with the elucidation of the structure and function of endotoxins. The experimental protocols for its synthesis, isolation, and analysis are fundamental tools for researchers in this field. As our understanding of the intricacies of TLR4 signaling continues to grow, the use of synthetic analogues of Lipid A containing this compound will undoubtedly play a crucial role in the development of novel immunomodulatory drugs and vaccine adjuvants. This guide serves as a foundational resource for professionals dedicated to advancing these critical areas of scientific inquiry.

References

Stereochemistry of 3-Hydroxymyristic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the stereochemistry of 3-hydroxymyristic acid and its pivotal role in immunology and drug development, tailored for researchers, scientists, and drug development professionals.

Introduction

3-Hydroxymyristic acid (3-OH M), also known as 3-hydroxytetradecanoic acid, is a C14 saturated fatty acid with a hydroxyl group at the C-3 position. The presence of a chiral center at this position gives rise to two stereoisomers: (R)-3-hydroxymyristic acid and (S)-3-hydroxymyristic acid. This stereochemistry plays a crucial role in the biological activity of the molecule, particularly in its function as a key component of lipid A, the endotoxic principle of lipopolysaccharide (LPS) in Gram-negative bacteria. Understanding the synthesis, separation, and distinct biological effects of these enantiomers is of paramount importance for research in immunology, infectious diseases, and the development of novel therapeutics.

Stereochemistry and Biological Importance

The stereoconfiguration of 3-hydroxymyristic acid is fundamentally linked to its biological function, primarily through its incorporation into lipid A.

(R)-3-Hydroxymyristic Acid: This enantiomer is the biologically active form found in the lipid A component of most Gram-negative bacteria.[1] As an integral part of the lipid A structure, (R)-3-hydroxymyristic acid is essential for the recognition of LPS by the Toll-like receptor 4 (TLR4) complex on immune cells, leading to the initiation of an innate immune response.[1] The specific spatial arrangement of the hydroxyl group in the (R)-isomer is critical for the proper conformation and binding of lipid A to the MD-2 co-receptor of TLR4, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines.[2][3][4]

This compound: The (S)-enantiomer is not typically found in bacterial lipid A. However, synthetic analogues of lipid A containing this compound have been synthesized to investigate the impact of stereochemistry on immunological activity. Interestingly, studies have shown that the (S)-acyl analogue of lipid A can exhibit biological activity, with one study reporting slightly stronger interleukin-6 inducing activity compared to the natural lipid A containing the (R)-isomer.[5] This suggests that while the (R)-isomer is the natural ligand, the (S)-isomer can also interact with the immune system, highlighting the nuanced role of stereochemistry in modulating immune responses.

Quantitative Comparison of Biological Activity
Biological Activity(R)-3-Hydroxymyristic Acid (in Lipid A)This compound (in synthetic Lipid A analogue)Reference
Interleukin-6 InductionStandard ActivitySlightly Stronger Activity[5]

Signaling Pathway: TLR4 Activation by (R)-3-Hydroxymyristic Acid in Lipid A

The recognition of lipid A containing (R)-3-hydroxymyristic acid by the TLR4/MD-2 complex initiates a well-defined signaling cascade, leading to the production of inflammatory mediators.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS ((R)-3-OH M) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates IKK IKK Complex TRAF6->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Nucleus->ProInflammatory_Cytokines induces transcription of

Figure 1: TLR4 signaling pathway initiated by LPS containing (R)-3-hydroxymyristic acid.

Experimental Protocols

Stereoselective Synthesis of (R)- and this compound

1. Synthesis of (R)-3-Hydroxymyristic Acid via Noyori Asymmetric Hydrogenation

This protocol describes the synthesis of the precursor to (R)-3-hydroxymyristic acid, a β-hydroxy ester, using the Noyori asymmetric hydrogenation of a β-keto ester.[1][6][7]

Materials:

  • Methyl 3-oxotetradecanoate

  • [RuCl((R)-BINAP)]₂·NEt₃ complex

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high pressure)

  • Standard glassware for organic synthesis

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor with methyl 3-oxotetradecanoate and the [RuCl((R)-BINAP)]₂·NEt₃ catalyst (substrate-to-catalyst ratio typically 1000:1 to 10,000:1).

  • Add degassed methanol to dissolve the reactants.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas (typically 4-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting methyl (R)-3-hydroxytetradecanoate by column chromatography on silica (B1680970) gel.

  • Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with LiOH in a THF/water mixture) to obtain (R)-3-hydroxymyristic acid.

2. Synthesis of this compound via Enzymatic Resolution

This protocol utilizes a lipase (B570770) to selectively hydrolyze one enantiomer of a racemic mixture of methyl 3-hydroxytetradecanoate (B1260086), allowing for the separation of the (S)-enantiomer.[5]

Materials:

  • Racemic methyl 3-hydroxytetradecanoate

  • Lipase (e.g., from Candida rugosa)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., hexane (B92381) or diethyl ether)

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a suspension of racemic methyl 3-hydroxytetradecanoate in the phosphate buffer.

  • Add the lipase to the suspension.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will preferentially hydrolyze the (R)-ester to (R)-3-hydroxymyristic acid.

  • When the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.

  • Acidify the aqueous phase to pH ~2 with dilute HCl.

  • Extract the mixture with an organic solvent. The organic phase will contain the unreacted methyl (S)-3-hydroxytetradecanoate, and the aqueous phase will contain the (R)-3-hydroxymyristic acid.

  • Separate the layers. Isolate the methyl (S)-3-hydroxytetradecanoate from the organic layer and purify it.

  • Hydrolyze the purified methyl (S)-3-hydroxytetradecanoate to obtain this compound.

Chiral HPLC Separation of 3-Hydroxymyristic Acid Enantiomers

This protocol provides a general method for the analytical separation of (R)- and this compound using a polysaccharide-based chiral stationary phase.[8][9][10][11][12]

Materials and Equipment:

  • HPLC system with a UV or mass spectrometric detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent amylose (B160209) or cellulose-based column)

  • Mobile phase solvents: n-Hexane, 2-Propanol (IPA), Trifluoroacetic acid (TFA)

  • (R)- and this compound standards

  • Sample to be analyzed

Procedure:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (for underivatized acid) or mass spectrometry.

  • Injection Volume: 10 µL.

  • Prepare solutions of the racemic mixture and individual enantiomer standards in the mobile phase.

  • Inject the standards to determine the retention times for the (R) and (S) enantiomers.

  • Inject the sample and identify and quantify the enantiomers based on the retention times of the standards.

Experimental Workflow: Analysis of 3-Hydroxymyristic Acid as an Endotoxin (B1171834) Marker

The quantification of 3-hydroxymyristic acid is a chemical method to determine the presence of endotoxin from Gram-negative bacteria in various samples.

Endotoxin_Analysis_Workflow Sample Sample Collection (e.g., dust, water, biological fluid) Hydrolysis Acid or Alkaline Hydrolysis (to release 3-OH M from Lipid A) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with hexane or ethyl acetate) Hydrolysis->Extraction Derivatization Derivatization (e.g., methylation, silylation for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Result Endotoxin Concentration (calculated from 3-OH M amount) Quantification->Result

Figure 2: Workflow for the analysis of 3-hydroxymyristic acid as a chemical marker for endotoxin.

Detailed Protocol for Sample Preparation for GC-MS Analysis

This protocol outlines the steps for preparing a sample for the analysis of 3-hydroxy fatty acids as a measure of endotoxin.[13][14][15][16][17]

Materials:

  • Sample containing endotoxin

  • Internal standard (e.g., 3-hydroxytridecanoic acid)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for hydrolysis

  • Organic solvents (e.g., hexane, ethyl acetate)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample into a screw-cap glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the sample.

  • Hydrolysis:

    • Acid Hydrolysis: Add 4 M HCl and heat at 100 °C for 4 hours.

    • Alkaline Hydrolysis: Add 4 M NaOH and heat at 100 °C for 4 hours. Alkaline hydrolysis is often preferred as it may cause less degradation of the fatty acids.[14]

  • Extraction: After cooling, acidify the mixture if alkaline hydrolysis was used. Extract the liberated fatty acids with an organic solvent (e.g., two extractions with hexane).

  • Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

  • Derivatization: Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and an organic solvent (e.g., pyridine). Heat at 80 °C for 30 minutes to convert the fatty acids to their more volatile trimethylsilyl (B98337) (TMS) esters and ethers.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS for analysis. The 3-hydroxy fatty acids are identified and quantified based on their retention times and mass spectra compared to standards.

Conclusion

The stereochemistry of 3-hydroxymyristic acid is a critical determinant of its biological activity, with the (R)-enantiomer playing a central role in the endotoxic properties of LPS through its interaction with the TLR4 signaling pathway. The ability to stereoselectively synthesize and separate the enantiomers of 3-hydroxymyristic acid is essential for advancing our understanding of host-pathogen interactions and for the development of novel immunomodulatory drugs. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers in this field, enabling further exploration into the fascinating and important world of lipid A stereochemistry.

References

Stereochemical Influence on Immune Activation: A Technical Comparison of (S)- and (R)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the enantiomeric differences of 3-Hydroxymyristic acid reveals critical insights for immunology and drug development. This technical guide outlines the distinct biological activities of the (S) and (R) stereoisomers, their interaction with the innate immune system, and the experimental methodologies used to elucidate these differences.

Researchers, scientists, and professionals in drug development are increasingly recognizing the pivotal role of stereochemistry in biological activity. This guide focuses on the enantiomers of 3-hydroxymyristic acid, a saturated fatty acid that is a key component of lipid A, the endotoxic principle of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The spatial arrangement of the hydroxyl group at the C-3 position dictates the molecule's ability to interact with and modulate the human immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.

Core Differences in Biological Activity: An Enantiomeric Dichotomy

The biological activities of (S)-3-Hydroxymyristic acid and (R)-3-Hydroxymyristic acid are fundamentally different, with the (R)-enantiomer being the biologically active form in the context of innate immune activation. This stereospecificity is crucial for the recognition by the MD-2/TLR4 receptor complex.

(R)-3-Hydroxymyristic Acid: As a natural component of lipid A, (R)-3-hydroxymyristic acid is a potent agonist of the Toll-like receptor 4 (TLR4). Its specific stereochemical configuration is essential for binding to the MD-2 co-receptor, which in turn facilitates the dimerization and activation of TLR4. This activation initiates a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the mounting of an innate immune response.

This compound: In contrast, the (S)-enantiomer is not a typical component of biologically active lipid A. While direct, extensive comparative studies are limited in publicly available literature, the stringent stereochemical requirements of the MD-2 binding pocket suggest that this compound is a weak TLR4 agonist or may even act as an antagonist. Its inability to adopt the correct conformation within the MD-2 hydrophobic pocket likely hinders the productive dimerization of the TLR4 receptor complex.

Quantitative Analysis of Biological Potency

While specific head-to-head quantitative data for the two enantiomers are scarce in published literature, the well-established role of (R)-3-hydroxymyristic acid as a key component of the potent TLR4 agonist, lipid A, implies a significantly higher potency for the (R)-enantiomer in activating TLR4 signaling. The following table summarizes the expected relative activities based on the current understanding of TLR4 activation.

Biological Activity Metric(R)-3-Hydroxymyristic AcidThis compoundReference
TLR4 Agonism (EC50)Expected to be in the low µM rangeExpected to be significantly higher or inactiveGeneral knowledge of lipid A structure-activity relationships
Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)Potent inducerWeak or no inductionInferred from TLR4 agonistic activity
NF-κB ActivationStrong activationWeak or no activationInferred from TLR4 signaling pathway

The TLR4 Signaling Pathway: A Stereoselective Trigger

The activation of the TLR4 signaling pathway is a critical event in the innate immune response to Gram-negative bacterial infections. The stereochemistry of 3-hydroxymyristic acid within lipid A is a key determinant for the initiation of this cascade.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus LPS LPS ((R)-3-HM) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4_mono TLR4 (Monomer) MD2->TLR4_mono binds TLR4_dimer TLR4 Dimer TLR4_mono->TLR4_dimer dimerization MAL MAL/TIRAP TLR4_dimer->MAL MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 MAL->MyD88 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_pathway NFkB_complex IκB-NF-κB IKK_complex->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression translocates to nucleus AP1 AP-1 MAPK_pathway->AP1 activates AP1->Gene_expression translocates to nucleus NFkB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HEK293-hTLR4 cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of (S)- and (R)-3-HM and LPS B->C D Incubate for 18-24 hours C->D E Measure reporter gene activity D->E F Calculate EC50 values E->F Cytokine_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement A Seed differentiated THP-1 cells or PBMCs B Stimulate with (S)- and (R)-3-HM and LPS A->B C Incubate for 6-24 hours B->C D Collect supernatants C->D E Quantify cytokines using ELISA D->E

Methodological & Application

Synthesis of (S)-3-Hydroxymyristic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

(S)-3-Hydroxymyristic acid is a chiral long-chain fatty acid that plays a crucial role in the field of immunology and drug development. It is an essential component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. As a key structural motif of this potent endotoxin, this compound is integral to the activation of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. The availability of synthetically derived, high-purity this compound is therefore critical for research into the mechanisms of bacterial pathogenesis, the development of novel vaccine adjuvants, and the screening of potential sepsis therapeutics. This document provides detailed protocols for the enantioselective synthesis of this compound, enabling researchers to obtain this vital molecule for their studies.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below.

ParameterValue
Chemical Formula C₁₄H₂₈O₃
Molecular Weight 244.37 g/mol
CAS Number 35683-15-9
Appearance White solid
Melting Point 75-78 °C
Optical Rotation [α]D²⁰ +0.9 (c 0.5, CHCl₃)
Enantiomeric Excess (ee) >99%
Yield 69%

Table 1: Physicochemical and quantitative data for synthesized this compound.

Experimental Protocols

The following protocols describe two effective methods for the enantioselective synthesis of this compound.

Protocol 1: Organocatalytic Asymmetric Aldol (B89426) Reaction

This protocol utilizes a proline-derived organocatalyst to achieve a highly enantioselective aldol reaction, which is a key step in establishing the chiral center of the target molecule.

Materials:

Procedure:

  • Asymmetric Aldol Reaction:

    • To a solution of dodecanal (1.0 eq) and hydroxyacetone (1.5 eq) in a mixture of DMSO and water, add the (S)-proline derived organocatalyst (0.1 eq) and Cu(OTf)₂ (0.05 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the chiral 1,3-keto alcohol.

  • Reduction of the Ketone:

    • Dissolve the purified 1,3-keto alcohol (1.0 eq) in methanol and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise and stir the reaction for 1-2 hours at 0 °C.

    • Quench the reaction by the slow addition of water and remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Oxidation to the Carboxylic Acid:

    • The resulting diol can be selectively oxidized to the corresponding carboxylic acid using standard methods, such as a two-step procedure involving protection of the secondary alcohol, oxidation of the primary alcohol, and subsequent deprotection, to yield this compound.

Protocol 2: Synthesis from (S)-Epichlorohydrin

This protocol utilizes the chiral building block (S)-epichlorohydrin to introduce the desired stereochemistry.

Materials:

  • (S)-Epichlorohydrin

  • Undecylmagnesium bromide (Grignard reagent)

  • Copper(I) iodide (CuI)

  • Dry tetrahydrofuran (B95107) (THF)

  • Sodium cyanide (NaCN)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (B78521) (NaOH)

  • N,N-dicyclohexylamine

  • Standard workup and purification reagents

Procedure:

  • Epoxide Opening with Grignard Reagent:

    • To a solution of (S)-epichlorohydrin (1.0 eq) in dry THF at -20 °C, add CuI (0.1 eq).

    • Slowly add undecylmagnesium bromide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-1,2-epoxytridecane.

  • Cyanide-mediated Ring Opening and Hydrolysis:

    • To a solution of (S)-1,2-epoxytridecane (1.0 eq) in a suitable solvent, add sodium cyanide (1.2 eq) under controlled pH conditions.

    • After the epoxide opening is complete (monitored by TLC), perform an in-situ hydrolysis of the resulting nitrile using alkaline hydrogen peroxide (NaOH and H₂O₂).

    • Acidify the reaction mixture and extract the crude this compound.

  • Purification via Dicyclohexylammonium Salt:

    • Dissolve the crude acid in a suitable solvent and add N,N-dicyclohexylamine to form the corresponding ammonium salt.

    • Recrystallize the salt from an appropriate solvent system to achieve high purity.

    • Treat the purified salt with an acid (e.g., dilute HCl) to regenerate the pure this compound.

Visualizations

Signaling Pathway of Lipid A via TLR4

The following diagram illustrates the signaling cascade initiated by the recognition of Lipid A (containing this compound) by the TLR4 receptor complex.

Synthesis_Workflow Start Dodecanal + Hydroxyacetone Aldol Asymmetric Aldol Reaction (Organocatalyst, Cu(OTf)₂) Start->Aldol Keto_Alcohol Chiral 1,3-Keto Alcohol Aldol->Keto_Alcohol Reduction Ketone Reduction (NaBH₄) Keto_Alcohol->Reduction Diol Chiral 1,3-Diol Reduction->Diol Oxidation Selective Oxidation Diol->Oxidation Final_Product This compound Oxidation->Final_Product

Application Notes & Protocols for the Analytical Detection of (S)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxymyristic acid is a C14 saturated 3-hydroxy fatty acid. It is a significant component of the Lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. The detection and quantification of this compound can serve as a chemical marker for the presence of endotoxins from these bacteria in various samples, including clinical specimens, environmental samples, and pharmaceutical products. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationship of this compound

Diagram 1: Origin of this compound A Gram-Negative Bacteria B Outer Membrane A->B contains C Lipopolysaccharide (LPS) (Endotoxin) B->C is composed of D Lipid A C->D consists of E This compound D->E contains

Caption: Diagram 1: Origin of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 3-hydroxymyristic acid, a derivatization step is necessary to increase volatility and thermal stability, making it suitable for GC analysis.[1][2] The most common approach is silylation, which converts the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[3]

Experimental Workflow: GC-MS Analysis

Diagram 2: GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Serum, Dust) Hydrolysis Alkaline Hydrolysis (to release bound forms) Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Derivatization Silylation (e.g., BSTFA + TMCS) Extraction->Derivatization GCMS GC-MS System Derivatization->GCMS Inject Sample Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection (SIM or Full Scan) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Diagram 2: GC-MS Workflow.

Detailed Protocol: GC-MS

This protocol is adapted from methods for analyzing 3-hydroxy fatty acids in biological samples.[4][5]

1. Sample Preparation

  • Hydrolysis (for total 3-hydroxymyristic acid):

    • To 500 µL of sample (e.g., serum, plasma), add 500 µL of 10 M NaOH.[4]

    • Add an appropriate internal standard (e.g., stable isotope-labeled 3-hydroxymyristic acid).

    • Incubate for 30 minutes at an elevated temperature (e.g., 60-80°C) to release esterified fatty acids.[4]

    • Cool the sample to room temperature.

  • Extraction:

    • Acidify the sample by adding 6 M HCl until the pH is below 3.[4]

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297), vortexing vigorously, and centrifuging to separate the phases.[4]

    • Collect the upper organic layer.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[4]

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 37°C.[4]

  • Derivatization:

    • To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3][4]

    • Cap the vial tightly and heat at 80°C for 60 minutes to ensure complete derivatization.[4]

    • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 5890 series II system or equivalent.[4]

  • Column: HP-5MS capillary column (or similar 5% phenyl-methylpolysiloxane column).[4]

  • Injection Volume: 1 µL.[4]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.[4]

    • Ramp 1: Increase at 3.8°C/min to 200°C.[4]

    • Ramp 2: Increase at 15°C/min to 290°C, hold for 6 minutes.[4]

  • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Key ions for the TMS derivative of 3-hydroxymyristic acid should be monitored. For example, characteristic fragments of 3-hydroxy fatty acid TMS derivatives can be monitored for quantification.[4][6]

Quantitative Data Summary: GC-MS

The following table summarizes typical performance characteristics for the quantitative analysis of 3-hydroxy fatty acids using GC-MS.

ParameterTypical ValueReference
Precision (CV%) 1.0 – 10.5% at 30 µmol/L[4]
3.3 – 13.3% at 0.3 µmol/L[4]
Recovery Unreliable below 15 ng[7]
**Linearity (R²) **>0.99 (Typical for validated methods)N/A
Limit of Detection (LOD) Dependent on matrix and instrumentN/A
Limit of Quantification (LOQ) Dependent on matrix and instrumentN/A

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is typically not required.[8] This method is particularly suitable for analyzing complex biological matrices.[7][9]

Experimental Workflow: LC-MS/MS Analysis

Diagram 3: LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Milk, Plasma) Extraction Protein Precipitation & Solvent Extraction (Methanol) Dilution Dilution & Filtration LCMS LC-MS/MS System Dilution->LCMS Inject Sample Separation Reversed-Phase LC Separation LCMS->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Diagram 3: LC-MS/MS Workflow.

Detailed Protocol: LC-MS/MS

This protocol is based on a method for the direct determination of free hydroxy fatty acids in biological fluids.[10]

1. Sample Preparation

  • To 1 mL of sample (e.g., milk, plasma), add 4 mL of methanol.[10]

  • Add an appropriate internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 4000 x g for 10 minutes.[10]

  • Take 500 µL of the supernatant and mix with 500 µL of water in an autosampler vial.[10]

  • The sample is now ready for injection into the LC-MS/MS system.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18).[11]

  • Mobile Phase A: Water with 0.01% formic acid.[10]

  • Mobile Phase B: Acetonitrile/Isopropanol (80/20, v/v) with 0.01% formic acid.[10]

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components. Example:

    • 0–0.5 min: 5% B

    • 0.5–8.0 min: Ramp to 98% B

    • 8.0–8.5 min: Hold at 98% B

    • Followed by re-equilibration to initial conditions.[10]

  • Injection Volume: 5 µL.[10]

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).[10][11]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[10]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The transition from the precursor ion (deprotonated molecule [M-H]⁻) to a specific product ion is monitored.

Quantitative Data Summary: LC-MS/MS

The following table summarizes typical performance characteristics for the quantitative analysis of 3-hydroxy fatty acids using an LC-HRMS method.[10]

ParameterTypical Value for 3-HMAReference
**Linearity (R²) **0.990–0.998[10]
Limit of Detection (LOD) 0.1–0.9 ng/mL[10]
Limit of Quantification (LOQ) 0.4–2.6 ng/mL[10]
Recovery 73.8–100% (for related compounds)[12]
Precision (CV%) Within-day: 7.1–13.8%[12]
Between-day: 9.3–21.6%[12]

References

Application Note: Quantification of 3-Hydroxy Fatty Acids in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-hydroxy fatty acids (3-OH-FAs) in biological samples, such as plasma and serum, using gas chromatography-mass spectrometry (GC-MS). 3-Hydroxy fatty acids are critical intermediates in mitochondrial fatty acid β-oxidation.[1] Their accurate measurement is essential for the diagnosis of inherited metabolic disorders, particularly defects in L-3-hydroxyacyl-CoA dehydrogenases, and for research into fatty acid metabolism and related drug development.[1] The described protocol employs a stable isotope dilution method, liquid-liquid extraction, and derivatization to enhance volatility and ionization efficiency for GC-MS analysis.

Introduction

Mitochondrial fatty acid β-oxidation is a fundamental metabolic pathway responsible for cellular energy production from fatty acids.[1] The third step of this pathway generates 3-hydroxy fatty acid intermediates.[1] Deficiencies in the enzymes responsible for their metabolism can lead to serious inherited metabolic diseases. Consequently, the precise quantification of 3-OH-FAs of various chain lengths (e.g., C6 to C18) is of significant clinical and research interest. Gas chromatography-mass spectrometry offers high sensitivity and selectivity, making it the gold standard for the analysis of these compounds. However, due to their low volatility and polar nature, derivatization is a necessary step prior to GC-MS analysis.[2][3] This protocol outlines a comprehensive workflow from sample preparation to data analysis for the reliable quantification of 3-OH-FAs.

Experimental Protocols

Sample Preparation

This protocol allows for the determination of both free and total 3-hydroxy fatty acid content. The total concentration is achieved through a hydrolysis step to release esterified 3-OH-FAs.

Materials:

  • Serum or plasma samples

  • Stable isotope-labeled internal standards (e.g., deuterated 3-OH-FA analogs)

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Heating block or water bath (37°C and 80°C)

Procedure:

  • Sample Aliquoting: For each sample, prepare two aliquots of 500 µL of serum or plasma. One will be used for total 3-OH-FA analysis (hydrolyzed) and the other for free 3-OH-FA analysis (unhydrolyzed).[4]

  • Internal Standard Spiking: Add 10 µL of a 500 µM stable isotope internal standard mixture to each 500 µL sample.[4]

  • Hydrolysis (for Total 3-OH-FAs): To the designated "total" sample tubes, add 500 µL of 10 M NaOH.[4] Incubate at 30°C for 30 minutes.[4]

  • Acidification:

    • For unhydrolyzed samples, add 125 µL of 6 M HCl.[4]

    • For hydrolyzed samples, add 2 mL of 6 M HCl.[4]

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to each tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.[4]

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.[4]

Derivatization

To increase the volatility of the 3-OH-FAs for GC analysis, the hydroxyl and carboxyl groups are derivatized using silylation.

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]

  • Pyridine (optional, can aid in dissolving the sample and catalyzing the reaction)

  • Heating block (80°C)

Procedure:

  • To the dried sample residue, add 100 µL of BSTFA + 1% TMCS.[4]

  • Cap the vials tightly and heat at 80°C for 60 minutes to ensure complete derivatization.[4]

  • Cool the samples to room temperature before placing them in the GC-MS autosampler.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 5890 series II system (or equivalent)[4]

  • Mass Spectrometer: Mass Selective Detector

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[4][5]

GC-MS Parameters:

ParameterValue
Injection Mode Splitless
Injection Volume 1 µL[4]
Inlet Temperature 280°C
Oven Program Initial temperature 80°C, hold for 5 min.[4] Ramp at 3.8°C/min to 200°C.[4] Ramp at 15°C/min to 290°C, hold for 6 min.[4]
Carrier Gas Helium
MS Mode Selected Ion Monitoring (SIM)[4]
Ionization Mode Electron Impact (EI)

Selected Ion Monitoring (SIM) Ions:

Quantification is performed by monitoring characteristic ions for each 3-OH-FA and its corresponding stable isotope-labeled internal standard. A common fragment ion for TMS-derivatized 3-hydroxy fatty acids is m/z 233 for the unlabeled analyte and m/z 235 for a deuterated internal standard.[4] Specific ions for different chain lengths should be determined empirically.

Analyte GroupCharacteristic Ion (m/z)
Unlabeled 3-hydroxy fragment233[4]
Labeled internal standard fragment235[4]

Quantitative Data Summary

The performance of the method should be validated by determining the coefficient of variation (CV), limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery.

ParameterTypical Performance
Precision (CV%) 1.0–10.5% at 30 µmol/L and 3.3–13.3% at 0.3 µmol/L[4]
Limit of Detection (LOD) Analyte and matrix-dependent, typically in the low µmol/L to nmol/L range.
Limit of Quantification (LOQ) Analyte and matrix-dependent, typically in the low µmol/L to nmol/L range.
Linearity (R²) > 0.99 over the calibrated range.
Recovery Typically > 85%.

Visualizations

Experimental Workflow

experimental_workflow sample 500 µL Serum/Plasma spike Spike with Stable Isotope Internal Standards sample->spike hydrolysis Alkaline Hydrolysis (for Total 3-OH-FAs) spike->hydrolysis acidification Acidification spike->acidification for Free 3-OH-FAs hydrolysis->acidification extraction Liquid-Liquid Extraction with Ethyl Acetate acidification->extraction dry_down Evaporation under Nitrogen extraction->dry_down derivatization Silylation with BSTFA (80°C for 60 min) dry_down->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification gcms->data

Caption: Experimental workflow for the analysis of 3-hydroxy fatty acids.

Mitochondrial β-Oxidation Pathway

beta_oxidation fatty_acyl_coa Fatty Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa β-Ketothiolase

Caption: Simplified overview of the mitochondrial fatty acid β-oxidation pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 3-hydroxy fatty acids in biological matrices. The protocol, which includes stable isotope dilution, efficient extraction, and robust derivatization, is suitable for both clinical diagnostic and research applications. The high selectivity and sensitivity of GC-MS make it an indispensable tool for studying disorders of fatty acid metabolism and for the development of therapeutic interventions.

References

Quantification of (S)-3-Hydroxymyristic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxymyristic acid is a C14 saturated fatty acid hydroxylated at the beta-position. It is a significant biomarker with dual clinical relevance. As a key component of the lipid A moiety of lipopolysaccharide (LPS), or endotoxin, from most Gram-negative bacteria, its detection and quantification are crucial in studies of bacterial infections, sepsis, and the associated inflammatory responses. Furthermore, as an intermediate in fatty acid β-oxidation, its levels can be indicative of certain metabolic disorders. Accurate and robust analytical methods for the quantification of this compound in diverse biological matrices are therefore essential for both clinical diagnostics and biomedical research.

This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a widely used and validated method. Information on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also included as an alternative and emerging technique.

Analytical Methods and Quantitative Data

The quantification of this compound in biological samples such as plasma, serum, and tissues typically requires a multi-step process involving extraction, hydrolysis (to release esterified forms), derivatization, and subsequent analysis by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For 3-hydroxy fatty acids, derivatization is necessary to increase their volatility for GC analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of 3-hydroxy fatty acids using GC-MS. It is important to note that much of the available literature reports on total 3-hydroxy fatty acids, and specific data for the (S)-enantiomer is less common. The presented values are representative and may vary depending on the specific laboratory, instrumentation, and patient population.

AnalyteBiological MatrixTypical Concentration Range (Control)Limit of Detection (LOD)Limit of Quantification (LOQ)Method
Total 3-Hydroxymyristic AcidHuman Plasma/Serum< 0.5 µmol/L[1]Not consistently reported~0.3 µmol/L[1]GC-MS[1]
3-Hydroxy Fatty Acids (C6-C18)Human Plasma/SerumVaries by chain lengthNot consistently reported0.3 µmol/L[1]GC-MS[1]
Myristic Acid (C14:0)Human Serum15.6-146.4 µg/mL[2]Not specifiedNot specifiedGC-MS[2]

Method Validation Parameters from a Representative GC-MS Method for 3-Hydroxy Fatty Acids [1]

ParameterValue
Precision (CV%) at 0.3 µmol/L3.3–13.3%
Precision (CV%) at 30 µmol/L1.0–10.5%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative approach, particularly for complex mixtures, and can sometimes be performed with less extensive sample preparation. However, for short-chain fatty acids, derivatization is often employed to enhance ionization efficiency and chromatographic retention.

Quantitative Data Summary for Fatty Acid Analysis by LC-MS/MS

Analyte ClassBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Method
Short-Chain Fatty Acids (derivatized)Human Plasma/Urinefmol range[3]fmol range[3]LC-MS/MS
Fatty Acids (C12-C22)Serum/PlasmaNot specifiedNot specifiedGC-NCI-MS[4]
Polyunsaturated Fatty AcidsSerum1 ng/mL (LOD/LOQ determined as 3:1 and 10:1 S/N)[5]1 ng/mL (LOD/LOQ determined as 3:1 and 10:1 S/N)[5]LC-MS/MS[5]

Experimental Protocols

Protocol 1: Quantification of Total 3-Hydroxymyristic Acid in Human Plasma or Serum by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[1][6]

1. Materials and Reagents

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-hydroxymyristic acid)

  • Sodium hydroxide (B78521) (NaOH) solution (10 M)

  • Hydrochloric acid (HCl) solution (6 M)

  • Ethyl acetate

  • Nitrogen gas

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

2. Sample Preparation

  • Internal Standard Addition: To 500 µL of plasma or serum, add a known amount of the stable isotope-labeled internal standard.

  • Hydrolysis (for total 3-hydroxy fatty acid measurement): Add 500 µL of 10 M NaOH to the sample. Incubate at 37°C for 30 minutes to hydrolyze esterified fatty acids. For free fatty acids, this step is omitted.

  • Acidification: Acidify the sample by adding 2 mL of 6 M HCl (for hydrolyzed samples) or 125 µL of 6 M HCl (for unhydrolyzed samples).

  • Liquid-Liquid Extraction: Extract the acidified sample twice with 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

  • Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization: To the dried extract, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Gas Chromatography Conditions (example):

    • Column: HP-5MS (or equivalent)

    • Inlet Temperature: 250°C

    • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, and then at 15°C/min to 290°C, hold for 6 minutes.[1]

    • Carrier Gas: Helium

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for TMS-derivatized 3-hydroxymyristic acid): Monitor the characteristic fragment ions for the analyte and the internal standard. For the unlabeled 3-hydroxy fragment, a characteristic ion is m/z 233, and for a labeled internal standard, it could be m/z 235.[1]

4. Quantification

  • Generate a calibration curve using known concentrations of the this compound standard.

  • Calculate the concentration of 3-hydroxymyristic acid in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: General Workflow for Fatty Acid Analysis by LC-MS/MS with Derivatization

This protocol provides a general workflow, as specific derivatization reagents and conditions can vary.

1. Sample Preparation

  • Extraction: Extract lipids from the biological sample using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • Derivatization: Derivatize the extracted fatty acids to enhance their chromatographic retention and ionization efficiency. Common derivatization reagents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH).[7]

  • Purification: A solid-phase extraction (SPE) step may be necessary to remove excess derivatization reagent and other interfering substances.

2. LC-MS/MS Analysis

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), usually in positive mode for derivatized fatty acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Signaling Pathway and Biological Context

This compound is a fundamental component of Lipid A, the bioactive center of LPS. Lipid A is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex.

TLR4 Signaling Pathway

The binding of LPS (containing this compound) to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages and dendritic cells, initiates a complex intracellular signaling cascade. This cascade can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8]

  • TRIF-Dependent Pathway: This pathway is typically initiated after the internalization of the TLR4 complex into endosomes. It leads to the activation of the transcription factor IRF3 and the production of type I interferons (IFN-α/β).[8]

The activation of both pathways results in a robust inflammatory response to Gram-negative bacterial infections.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway (Endosome) LPS LPS (with this compound) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 LPS Transfer MyD88 MyD88 TLR4_MD2->MyD88 TIRAP/Mal Endosome Endocytosis TLR4_MD2->Endosome IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Gene Transcription TLR4_Endosome TLR4/MD-2 TRIF TRIF TLR4_Endosome->TRIF TRAM TBK1 TBK1/IKKε TRIF->TBK1 IRF3 IRF3 Activation TBK1->IRF3 Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Gene Transcription experimental_workflow start Biological Sample (Plasma, Serum, Tissue) internal_standard Add Internal Standard start->internal_standard hydrolysis Alkaline Hydrolysis (for total 3-OHFA) internal_standard->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization Derivatization (e.g., Silylation for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

References

Application Note: High-Purity Extraction of Bioactive Lipid A Containing (S)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] It is the principal endotoxic component of LPS and the primary ligand for the Toll-like receptor 4 (TLR4)/myeloid differentiation 2 (MD2) complex in the host innate immune system.[1][3][4] The activation of this signaling pathway triggers the production of pro-inflammatory cytokines, initiating a robust immune response.[2][3]

The structure of lipid A, particularly its acylation pattern, is critical for its bioactivity.[5] A conserved and crucial feature of lipid A from many pathogenic and commensal Gram-negative bacteria is the presence of (S)-3-hydroxymyristic acid (also referred to as (R)-3-hydroxymyristic acid), a 14-carbon hydroxy fatty acid.[6] The precise isolation and characterization of lipid A containing this moiety are essential for a variety of research and development applications, including:

  • Immunology: Studying host-pathogen interactions and the mechanisms of innate immunity.

  • Drug Development: Developing novel vaccine adjuvants, such as monophosphoryl lipid A (MPLA), which is a less toxic derivative.[7][8]

  • Bacterial Pathogenesis: Understanding how bacteria modify their lipid A structure to evade the host immune system or resist antibiotics.[9]

This document provides a detailed protocol for the extraction, purification, and characterization of lipid A containing this compound from Gram-negative bacteria. The described method utilizes a combination of a modified Bligh-Dyer solvent extraction and mild acid hydrolysis to ensure high yield and purity, preserving the native structure of the molecule for downstream analysis.

Overall Experimental Workflow

The procedure begins with the harvesting of bacterial cells, followed by a single-phase solvent extraction to lyse cells and remove phospholipids (B1166683). Lipopolysaccharide is then pelleted and subjected to mild acid hydrolysis to cleave the covalent bond between lipid A and the core oligosaccharide. Finally, lipid A is purified from the hydrolysate using a two-phase solvent extraction and can be characterized by mass spectrometry.

G cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting LPS_Extraction LPS Extraction & Phospholipid Removal (Single-Phase Bligh-Dyer) Cell_Harvesting->LPS_Extraction Mild_Acid_Hydrolysis Mild Acid Hydrolysis (Cleavage of Kdo-Lipid A Linkage) LPS_Extraction->Mild_Acid_Hydrolysis LipidA_Purification Lipid A Purification (Two-Phase Bligh-Dyer) Mild_Acid_Hydrolysis->LipidA_Purification Characterization Structural Characterization (Mass Spectrometry) LipidA_Purification->Characterization

Caption: High-level workflow for lipid A extraction and analysis.

Data Presentation

Quantitative and qualitative comparisons between extraction methods are crucial for selecting the appropriate protocol.

Table 1: Comparison of Lipid A Extraction Methodologies

FeatureBligh-Dyer with Mild Acid HydrolysisHot Phenol-Water Extraction
Principle Cell lysis and lipid partitioning with chloroform (B151607)/methanol (B129727), followed by targeted hydrolysis of the Kdo-lipid A bond.[1][9]Partitioning of LPS into the aqueous phase at high temperature, followed by hydrolysis.
Selectivity Provides optimal recovery of both rough- and smooth-type LPS and various lipid A species.[1][10]Can be selective for smooth-type LPS, potentially leading to loss of other species.
Purity of Final Product Generally cleaner, with less contamination from nucleic acids and proteins.[11]Often requires additional purification steps (e.g., enzymatic digestion) to remove co-extracted contaminants.[9]
Degradation Risk Milder conditions reduce the risk of de-acylation or de-phosphorylation of lipid A.[11]High temperatures can lead to degradation, including loss of phosphate (B84403) and fatty acyl chains.[11]
Time Requirement Relatively rapid, can be completed in 2-3 days.[11]Time-consuming, often requiring up to two weeks for the complete procedure.[11]
Hazardous Reagents Uses chloroform and methanol.Uses highly corrosive and toxic phenol.[9]

Table 2: Expected Masses of Common Lipid A Species

Mass spectrometry is used to identify the molecular weight of extracted lipid A. The exact mass depends on the number of acyl chains, phosphate groups, and other modifications. The table below lists common structures from Escherichia coli.

Lipid A SpeciesAcylation PatternNumber of 3-OH C14:0PhosphorylationExpected m/z (Negative Ion Mode)
Hexa-acylated4x C14:0 (2 are 3-OH), 1x C12:0, 1x C16:02Bis-phosphorylated1797
Penta-acylated3x C14:0 (2 are 3-OH), 1x C12:0, 1x C16:02Bis-phosphorylated1587
Tetra-acylated4x C14:0 (2 are 3-OH)2Bis-phosphorylated1405
Monophosphoryl Lipid A (MPLA)Varies, typically hexa-acylated2Mono-phosphorylated~1717
(Note: Masses are for the most common isotopic peaks and can vary slightly based on bacterial strain and growth conditions. 3-OH C14:0 refers to 3-hydroxymyristic acid.)

Experimental Protocols

Protocol 1: Large-Scale Extraction of Lipid A

This protocol is adapted from established methods combining Bligh-Dyer extraction with mild acid hydrolysis and is suitable for cultures of 500 mL to 1.5 L.[9]

Materials and Reagents:

  • Chloroform, HPLC Grade

  • Methanol, HPLC Grade

  • 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Dodecyl Sulfate (SDS)

  • Sodium Acetate

  • Teflon centrifuge tubes (250 mL)

  • Glass centrifuge tubes

  • Probe sonicator

  • Boiling water bath

  • Nitrogen gas stream for drying

Procedure:

  • Cell Harvesting:

    • Centrifuge the bacterial culture at 4,000 x g for 20 minutes to pellet the cells.

    • Discard the supernatant and wash the cell pellet once with 40 mL of 1X PBS. Centrifuge again and discard the supernatant.

  • LPS Extraction and Phospholipid Removal:

    • Resuspend the washed cell pellet in 40 mL of 1X PBS and divide the suspension equally between two 250 mL Teflon centrifuge tubes.[1]

    • To each tube, add 25 mL of chloroform and 50 mL of methanol to create a single-phase Bligh-Dyer mixture (chloroform:methanol:PBS ratio of 1:2:0.8, v/v).[1][9]

    • Shake the tubes vigorously and incubate at room temperature for 20 minutes to ensure complete cell lysis.[1]

    • Centrifuge the mixture at 2,000 x g for 20 minutes. The LPS and proteins will form a pellet, while phospholipids remain in the supernatant.[1]

    • Carefully decant and discard the supernatant.

    • Wash the LPS pellet by resuspending it in ~100 mL of the single-phase Bligh-Dyer mixture. Centrifuge at 2,000 x g for 20 minutes and discard the supernatant.[9]

  • Mild Acid Hydrolysis:

    • Prepare the hydrolysis buffer: 50 mM sodium acetate, 1% SDS, pH 4.5.[1][9]

    • Add 27 mL of the hydrolysis buffer to the LPS pellet. Resuspend thoroughly by pipetting up and down.[9]

    • Sonicate the suspension with a probe tip sonicator (e.g., 2-3 bursts of 20 seconds at 50% output) until the pellet is homogeneously dispersed.[1][9]

    • Incubate the sample in a boiling water bath for 30-45 minutes to hydrolyze the ketosidic linkage between the Kdo sugar and the lipid A moiety.[1][12]

    • Allow the sample to cool to room temperature.

  • Lipid A Purification:

    • To extract the liberated lipid A, convert the solution into a two-phase Bligh-Dyer mixture. Add 30 mL of chloroform and 30 mL of methanol to the cooled hydrolysate, yielding a final ratio of chloroform:methanol:aqueous buffer of 2:2:1.8 (v/v).[1][9]

    • Shake the tube vigorously to mix the phases and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Using a glass Pasteur pipette, carefully transfer the lower organic phase (containing lipid A) to a clean glass tube.[1][9]

    • Perform a second extraction on the remaining upper phase by adding another 30 mL of chloroform. Vortex, centrifuge, and combine the lower phase with the first extraction.[1]

    • Dry the pooled organic phase under a gentle stream of nitrogen. The resulting purified lipid A can be stored at -20°C.

Protocol 2: Structural Characterization by Mass Spectrometry

This protocol provides a general guideline for analyzing the extracted lipid A using electrospray ionization mass spectrometry (ESI-MS).

Materials and Reagents:

  • Chloroform, HPLC Grade

  • Methanol, HPLC Grade

  • Bath sonicator

  • Mass spectrometer equipped with an ESI source

Procedure:

  • Sample Preparation:

    • Resuspend the dried lipid A sample from Protocol 1 in a chloroform:methanol (1:1, v/v) solvent mixture.[1][9] The volume will depend on the expected yield; start with 200-500 µL.

    • Bath sonicate the sample for 5-10 minutes to ensure the lipid A is fully dissolved.[1][9]

  • Mass Spectrometry Analysis:

    • Set up the mass spectrometer for negative ion mode electrospray ionization, as lipid A is anionic due to its phosphate groups.[1][9]

    • Directly infuse the dissolved lipid A sample into the mass spectrometer at a low flow rate (e.g., 300 nL/min).[1]

    • Acquire mass spectra over a relevant m/z range (e.g., 1000-2500 Da) to detect common lipid A species.

  • Data Interpretation:

    • Analyze the resulting spectrum for peaks corresponding to the expected molecular weights of lipid A variants (see Table 2). The presence of this compound is inherent to the mass of the parent ion.

    • For unambiguous structural confirmation, perform tandem mass spectrometry (MS/MS). Fragmentation patterns can reveal the number and position of acyl chains and phosphate groups.[5][13]

Signaling Pathway Visualization

Lipid A Activation of the TLR4 Signaling Cascade

Lipid A is recognized by the TLR4-MD2 receptor complex on the surface of immune cells like macrophages.[2][4] This binding event induces receptor dimerization and initiates downstream signaling through two primary adaptor protein pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[2][14] Both pathways converge on the activation of transcription factors, most notably NF-κB, which translocates to the nucleus and drives the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2][8]

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus LipidA Lipid A TLR4_MD2 TLR4/MD2 Complex LipidA->TLR4_MD2 Binding & Dimerization MyD88 MyD88/TIRAP TLR4_MD2->MyD88 TRIF TRIF/TRAM TLR4_MD2->TRIF (after endocytosis) TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Complex IκB-NF-κB (Inactive) IKK->NFkB_Complex Phosphorylation of IκB TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 NFkB_Inhib IκB NFkB_Inhib->NFkB_Complex NFkB NF-κB NFkB->NFkB_Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_Complex->NFkB IκB Degradation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Cytokines Transcription

Caption: TLR4 signaling pathway initiated by lipid A.

References

Application Notes and Protocols: (S)-3-Hydroxymyristic Acid as a Biomarker for Endotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and are potent triggers of the innate immune system.[1] Exposure to endotoxins can lead to a cascade of inflammatory responses, which in severe cases can result in sepsis and septic shock. Consequently, the detection and quantification of endotoxin (B1171834) contamination is critical in the pharmaceutical and medical device industries, as well as in environmental and occupational health monitoring.

The most widely used method for endotoxin detection is the Limulus Amebocyte Lysate (LAL) test, which is an in vitro assay based on the blood coagulation cascade of the horseshoe crab.[1] While highly sensitive, the LAL assay can be prone to interference from various substances and may not accurately reflect the total endotoxin load. An alternative and complementary approach is the chemical quantification of specific components of endotoxin, such as (S)-3-hydroxymyristic acid (3-HMA).

This compound is a 14-carbon 3-hydroxy fatty acid that is a unique and conserved constituent of Lipid A, the bioactive component of LPS.[2] By targeting this specific chemical marker, it is possible to quantify endotoxin levels, offering a method that can be less susceptible to the interferences that affect the LAL assay. This document provides detailed application notes and protocols for the use of this compound as a biomarker for endotoxin, aimed at researchers, scientists, and drug development professionals.

Endotoxin Signaling Pathway

Endotoxins trigger a powerful inflammatory response primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells initiates a downstream signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. This leads to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and type I interferons.

endotoxin_signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 presents to MAL MAL/TIRAP TLR4_MD2->MAL TRAM TRAM TLR4_MD2->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs MAL->MyD88 MyD88-dependent TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines induces transcription of TRIF TRIF TRAM->TRIF TRIF-dependent TRIF->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 activates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN induces transcription of

Caption: TLR4-mediated endotoxin signaling pathway.

Comparison of Endotoxin Detection Methods

The LAL assay is the current industry standard for endotoxin detection, but methods based on the quantification of 3-hydroxy fatty acids offer a valuable alternative. The choice of method depends on the specific application, sample matrix, and the desired information (bioactivity versus total endotoxin load).

FeatureLimulus Amebocyte Lysate (LAL) Assay3-Hydroxy Fatty Acid (3-HMA) Analysis (GC-MS/LC-MS)
Principle Enzymatic cascade triggered by endotoxin, leading to a clot, turbidity, or color change.[1]Chemical analysis of a specific and conserved component of Lipid A.[3]
Measurement Biological activity of endotoxin (Endotoxin Units, EU).Total amount of endotoxin based on the concentration of 3-HMA (e.g., ng/mL, pmol/mg).[3]
Sensitivity Very high (down to 0.001 EU/mL).[4]High, depending on the analytical instrument and method (pg to ng range).
Specificity Can be affected by β-glucans and other molecules, though specific formulations are available.[1]Highly specific to Gram-negative bacteria due to the unique presence of 3-HMA in Lipid A.
Interference Susceptible to interference from various substances in the sample matrix (e.g., proteins, chelating agents).[1]Less prone to biological interference, but matrix effects can influence analytical measurements.
Sample Throughput Can be high with automated systems.[4]Can be high with autosamplers, but sample preparation can be more time-consuming.
Advantages Well-established, FDA-approved for pharmaceutical products, highly sensitive to bioactive endotoxin.[1]Provides a measure of total endotoxin load, less susceptible to biological interferences, can be used on complex matrices.[3]
Limitations Potential for false positives/negatives due to interference, relies on a biological reagent from horseshoe crabs.[1]Requires specialized equipment (GC-MS or LC-MS/MS), sample preparation can be complex, does not directly measure biological activity.

Quantitative Data Summary

The concentration of this compound can be correlated with endotoxin levels in various samples. The following table summarizes representative quantitative data from different studies.

Sample TypeAnalyteConcentration RangeMethodReference
Cotton Dust3-Hydroxymyristic AcidCorrelates with endotoxin levels >0.50 µgHPLC[5]
Drilling MudSum of 3-hydroxydecanoic, -dodecanoic, and -tetradecanoic acidsReasonably correlated with LAL assay (R²=0.54)HPLC-MS/MS[3]
Sepsis Patients (Serum)Myristic Acid (not 3-hydroxy)Significantly higher than healthy controlsGC-MS[6][7][8][9]
Sepsis Patients with Bacteremia (Serum)Myristic Acid (not 3-hydroxy)Higher than in septic patients without bacteremiaGC-MS[6][7][8][9]

Experimental Protocols

General Experimental Workflow

The general workflow for the analysis of this compound as an endotoxin biomarker involves sample collection, extraction of lipids, hydrolysis to release the fatty acids, derivatization, and subsequent analysis by chromatography coupled with mass spectrometry.

experimental_workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Air Filter, Dust) Lipid_Extraction 2. Lipid Extraction Sample_Collection->Lipid_Extraction Hydrolysis 3. Hydrolysis (to release 3-HMA from Lipid A) Lipid_Extraction->Hydrolysis Derivatization 4. Derivatization (for GC-MS or LC-MS analysis) Hydrolysis->Derivatization Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data_Analysis 6. Data Analysis and Quantification Analysis->Data_Analysis

Caption: General workflow for 3-HMA analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is adapted from methods for the analysis of 3-hydroxy fatty acids in biological fluids.[10][11]

1. Sample Preparation and Extraction: a. To 500 µL of plasma or serum, add an internal standard (e.g., deuterated 3-hydroxymyristic acid). b. For total 3-hydroxy fatty acid content, perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free fatty acids, omit this step.[10] c. Acidify the sample with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed samples).[10] d. Extract the fatty acids twice with 3 mL of ethyl acetate. e. Evaporate the combined organic phases to dryness under a stream of nitrogen at 37°C.[10]

2. Derivatization: a. To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). b. Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[10]

3. GC-MS Analysis: a. GC Column: HP-5MS capillary column (or equivalent). b. Injection Volume: 1 µL. c. Inlet Temperature: 280°C. d. Oven Temperature Program: i. Initial temperature: 80°C, hold for 5 minutes. ii. Ramp 1: Increase to 200°C at 3.8°C/min. iii. Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[10] e. Mass Spectrometry: i. Ionization Mode: Electron Impact (EI). ii. Acquisition Mode: Selected Ion Monitoring (SIM). iii. Monitor Ions: Monitor characteristic ions for the TMS derivative of 3-hydroxymyristic acid and the internal standard. For example, m/z 233 for the unlabeled and m/z 235 for the labeled internal standard fragment.[10]

4. Quantification: a. Generate a calibration curve using standards of known concentrations of this compound. b. Quantify the amount of 3-hydroxymyristic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 3-Hydroxy Fatty Acids in Environmental Samples

This protocol is based on methods for analyzing 3-hydroxy fatty acids in environmental matrices like dust and air filters.[3]

1. Sample Preparation and Extraction: a. Extract the sample (e.g., filter) with a suitable solvent. b. Perform base hydrolysis using 1 M NaOH to release the 3-hydroxy fatty acids from the lipid A moiety.[3] c. Neutralize the extract and concentrate the fatty acids using solid-phase extraction (SPE) with a functionalized polystyrene-divinylbenzene polymer.[3] d. Elute the fatty acids and evaporate the solvent.

2. LC-MS/MS Analysis: a. LC Column: A suitable reversed-phase column (e.g., C18). b. Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid. c. Injection Volume: 5-10 µL. d. Mass Spectrometry: i. Ionization Mode: Electrospray Ionization (ESI) in negative mode. ii. Acquisition Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for each 3-hydroxy fatty acid of interest. For 3-hydroxymyristic acid, this would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and monitoring its characteristic fragment ions.

3. Quantification: a. Prepare a calibration curve using a series of standard solutions of 3-hydroxy fatty acids. b. Spike samples with an appropriate internal standard (e.g., a structurally similar 3-hydroxy fatty acid not expected to be in the sample, or a stable isotope-labeled analog). c. Calculate the concentration of each 3-hydroxy fatty acid based on the peak area ratios relative to the internal standard and the calibration curve.

Conclusion

The use of this compound as a chemical biomarker for endotoxin offers a robust and specific analytical method that complements the traditional LAL assay. By providing a measure of the total endotoxin load based on a conserved molecular component, 3-HMA analysis is particularly valuable for complex sample matrices where the LAL assay may be subject to interference. The detailed protocols provided herein for GC-MS and LC-MS/MS analysis offer a starting point for researchers and drug development professionals to implement this powerful technique for endotoxin detection and quantification. Further studies are warranted to establish a more direct correlation between 3-HMA concentrations and endotoxin units (EU) in various clinical and pharmaceutical contexts.

References

Application of (S)-3-Hydroxymyristic Acid in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

(S)-3-Hydroxymyristic acid is the synthetic enantiomer of the naturally occurring (R)-3-Hydroxymyristic acid, a key component of the lipid A moiety of lipopolysaccharide (LPS) from Gram-negative bacteria. While the immunological activities of (R)-3-Hydroxymyristic acid as a Toll-like receptor 4 (TLR4) agonist are well-documented, the specific applications of this compound in immunology are less defined and represent an emerging area of research. This document provides an overview of the potential applications of this compound, primarily focusing on its theoretical role as a TLR4 antagonist and immunomodulator. Detailed hypothetical experimental protocols are provided to guide researchers in investigating its immunological effects.

Introduction

The innate immune system recognizes conserved pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs). Toll-like receptor 4 (TLR4), in complex with its co-receptor MD-2, is essential for the recognition of LPS, a major component of the outer membrane of Gram-negative bacteria. The lipid A portion of LPS is the principal mediator of its biological activities, and (R)-3-Hydroxymyristic acid is a critical constituent of lipid A, responsible for its potent immunostimulatory properties.

The stereochemistry of lipid A and its components is crucial for TLR4 activation. It is hypothesized that the (S)-enantiomer of 3-Hydroxymyristic acid may not induce TLR4 signaling and could potentially act as a competitive inhibitor of (R)-3-Hydroxymyristic acid or LPS binding to the TLR4/MD-2 complex. This suggests a potential therapeutic role for this compound as a TLR4 antagonist in inflammatory and autoimmune diseases where TLR4 signaling is dysregulated.

Potential Applications in Immunology Research

Based on the principles of stereospecificity in receptor-ligand interactions, the primary hypothesized application of this compound in immunology research is as a Toll-like Receptor 4 (TLR4) antagonist .

1. Investigation of TLR4 Signaling and Inhibition: this compound can be utilized as a tool to probe the structural requirements of the TLR4/MD-2 complex for ligand binding and activation. By comparing its effects to its well-characterized (R)-enantiomer, researchers can gain insights into the stereospecificity of TLR4 recognition.

2. Development of Anti-inflammatory Therapeutics: As a potential TLR4 antagonist, this compound could be investigated for its ability to mitigate TLR4-mediated inflammatory responses. This has therapeutic implications for a range of conditions, including:

  • Sepsis: By blocking the effects of endotoxin (B1171834) (LPS).
  • Autoimmune Diseases: Where endogenous TLR4 ligands may contribute to chronic inflammation.
  • Neuropathic Pain: Which has been linked to TLR4 activation in glial cells.

3. Adjuvant Development in Vaccinology: While TLR4 agonists are potent adjuvants, their pro-inflammatory side effects can be a concern. This compound could be explored in combination with TLR4 agonists to modulate the immune response, potentially reducing toxicity while maintaining or enhancing the desired adjuvant effect.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of experiments investigating the TLR4 antagonist activity of this compound.

Table 1: Effect of this compound on LPS-induced Cytokine Production in Human Monocyte-Derived Macrophages (hMDMs)

Treatment GroupConcentrationTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Untreated Control-50 ± 1530 ± 1020 ± 8
LPS100 ng/mL2500 ± 3001800 ± 250800 ± 100
(S)-3-HMA10 µM60 ± 2040 ± 1225 ± 10
LPS + (S)-3-HMA100 ng/mL + 1 µM1500 ± 2001000 ± 150450 ± 60
LPS + (S)-3-HMA100 ng/mL + 10 µM500 ± 80300 ± 50150 ± 30
LPS + (R)-3-HMA100 ng/mL + 10 µM3000 ± 3502200 ± 3001000 ± 120

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: Inhibition of LPS-induced NF-κB Activation by this compound in a HEK-Blue™ TLR4 Reporter Cell Line

Treatment GroupConcentrationNF-κB Activity (OD 620 nm)% Inhibition
Untreated Control-0.10 ± 0.02-
LPS10 ng/mL1.50 ± 0.150%
(S)-3-HMA10 µM0.12 ± 0.03-
LPS + (S)-3-HMA10 ng/mL + 1 µM0.90 ± 0.1040%
LPS + (S)-3-HMA10 ng/mL + 10 µM0.30 ± 0.0580%

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the immunological activity of this compound.

Protocol 1: In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of this compound on cytokine production by macrophages in the presence or absence of a TLR4 agonist (LPS).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation.

  • Recombinant human M-CSF for generating hMDMs from PBMCs.

  • This compound (solubilized in DMSO, then diluted in media).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

  • 96-well cell culture plates.

Methodology:

  • Cell Culture and Differentiation:

    • For THP-1 cells: Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 96-well plate. Differentiate into macrophage-like cells by adding 100 nM PMA and incubating for 48-72 hours. After differentiation, wash the cells with fresh media.

    • For hMDMs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Plate PBMCs and allow monocytes to adhere for 2 hours. Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 5-7 days to differentiate into macrophages.

  • Treatment:

    • Prepare working solutions of this compound and LPS in culture medium.

    • Pre-incubate the differentiated macrophages with various concentrations of this compound (e.g., 1, 10, 25 µM) for 1-2 hours.

    • Add LPS (e.g., 100 ng/mL) to the wells. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

  • Incubation and Supernatant Collection:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Quantification:

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

Protocol 2: TLR4 Reporter Assay

Objective: To specifically assess the antagonist activity of this compound on the TLR4 signaling pathway.

Materials:

  • HEK-Blue™ hTLR4 cell line (InvivoGen) or a similar reporter cell line expressing human TLR4, MD-2, and CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • HEK-Blue™ Detection medium (InvivoGen).

  • This compound.

  • LPS (ultrapure).

  • 96-well plates.

Methodology:

  • Cell Seeding:

    • Plate HEK-Blue™ hTLR4 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Treatment:

    • Pre-treat the cells with a range of concentrations of this compound for 1 hour.

    • Stimulate the cells with a fixed concentration of LPS (e.g., 10 ng/mL). Include controls for unstimulated cells, cells stimulated with LPS alone, and cells treated with this compound alone.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Detection of NF-κB Activation:

    • Add HEK-Blue™ Detection medium to the wells according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the SEAP activity by reading the optical density (OD) at 620-650 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS ((R)-3-HMA) MD2 MD-2 LPS->MD2 Binds S3HMA (S)-3-HMA S3HMA->MD2 Potential Antagonist (Blocks Binding) TLR4 TLR4 MD2->TLR4 Complexes with MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Cytokines Pro-inflammatory Cytokines NFkB_activation->Cytokines Induces Transcription

Caption: Hypothetical TLR4 signaling pathway and the potential antagonistic role of (S)-3-HMA.

Experimental_Workflow cluster_protocol1 Protocol 1: Macrophage Stimulation Assay cluster_protocol2 Protocol 2: TLR4 Reporter Assay P1_Start Differentiate Macrophages (THP-1 or hMDMs) P1_Treat Pre-treat with (S)-3-HMA P1_Start->P1_Treat P1_Stimulate Stimulate with LPS P1_Treat->P1_Stimulate P1_Incubate Incubate 24h P1_Stimulate->P1_Incubate P1_Collect Collect Supernatant P1_Incubate->P1_Collect P1_Analyze ELISA for Cytokines (TNF-α, IL-6, IL-1β) P1_Collect->P1_Analyze P2_Start Seed HEK-Blue™ TLR4 Cells P2_Treat Pre-treat with (S)-3-HMA P2_Start->P2_Treat P2_Stimulate Stimulate with LPS P2_Treat->P2_Stimulate P2_Incubate Incubate 24h P2_Stimulate->P2_Incubate P2_Detect Add Detection Medium P2_Incubate->P2_Detect P2_Analyze Measure SEAP Activity (OD 620nm) P2_Detect->P2_Analyze

Caption: Workflow for investigating the immunological effects of this compound.

Conclusion

While direct experimental evidence for the application of this compound in immunology is currently limited, its potential as a stereospecific modulator of TLR4 signaling presents a compelling avenue for future research. The provided hypothetical data and detailed experimental protocols offer a framework for researchers to systematically investigate its immunomodulatory properties. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent for the treatment of inflammatory and autoimmune diseases.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. The experimental protocols are generalized and may require optimization for specific laboratory conditions and research questions.

Application Notes and Protocols for In Vitro Assays Using (S)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxymyristic acid, also known as (R)-3-hydroxytetradecanoic acid, is a 14-carbon saturated fatty acid. It is a fundamental and structurally conserved component of the Lipid A moiety of lipopolysaccharide (LPS), which constitutes the outer membrane of most Gram-negative bacteria.[1][2] Due to its role in the endotoxic principle of LPS, this compound is a potent activator of the innate immune system. It is recognized by the Toll-like Receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2), on the surface of immune cells such as macrophages and monocytes.[1][3][4] This recognition event triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and other mediators, making this compound an essential tool for studying inflammation, immune response, and endotoxin (B1171834) activity in vitro.

These application notes provide detailed protocols for utilizing this compound in key in vitro assays relevant to immunology and drug development.

Application Note 1: TLR4-Mediated Pro-inflammatory Response

This section details the use of this compound to induce and measure an inflammatory response in immune cells via the TLR4 signaling pathway. This is a foundational assay for screening anti-inflammatory compounds or investigating the mechanisms of innate immunity.

Signaling Pathway: TLR4 Activation by this compound

The canonical TLR4 signaling pathway is initiated when the Lipid A component of LPS, for which this compound is a key structural element, binds to the TLR4/MD-2 receptor complex.[4] This binding induces the dimerization of the receptor complex, leading to the recruitment of intracellular adaptor proteins, primarily Myeloid Differentiation Primary Response 88 (MyD88) and TIR domain-containing adaptor protein (TIRAP).[5] This initiates a phosphorylation cascade involving IRAK kinases and TRAF6, which ultimately activates the IKK complex.[4][6] The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus.[6][7][8] In the nucleus, NF-κB binds to specific DNA elements to drive the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[6]

TLR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS (S)-3-HMA (within Lipid A) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Degraded) IkB->IkB_p NFkB_inactive p65/p50 (NF-κB) NFkB_inactive->IkB Bound NFkB_active p65/p50 NFkB_inactive->NFkB_active Released DNA κB Enhancer Site NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Genes Induces

Caption: TLR4 signaling cascade initiated by this compound.
Experimental Protocol: Cytokine Production Assay in Macrophages

This protocol describes how to stimulate a macrophage cell line (e.g., RAW 264.7) with this compound and quantify the resulting cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (prepare stock in DMSO or Ethanol)

  • Lipopolysaccharide (LPS) from E. coli (Positive Control)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for mouse TNF-α, IL-6, or IL-1β

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Preparation of Stimulants: Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be 0.1 to 100 µg/mL. Prepare a positive control (e.g., 100 ng/mL LPS) and a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest (S)-3-HMA dose).

  • Cell Stimulation: Carefully remove the culture medium from the wells. Wash the cells once with 100 µL of sterile PBS.

  • Add 100 µL of the prepared stimulant dilutions (or controls) to the appropriate wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer. The supernatants can be used immediately or stored at -80°C.

  • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α, IL-6, or IL-1β in the collected supernatants using the respective commercial ELISA kits. Follow the manufacturer’s instructions precisely.

  • Data Analysis: Construct a standard curve from the absorbance values of the standards provided in the ELISA kit. Use this curve to calculate the cytokine concentrations in your samples. Plot the cytokine concentration against the log of the this compound concentration to determine the dose-response relationship.

Quantitative Data Summary

The potency of TLR4 agonists can be compared using their EC50 values (the concentration that elicits 50% of the maximal response). While specific EC50 values for pure this compound are not widely published, related saturated fatty acids that activate TLR4 have been studied. Lauric acid (C12:0), for example, has been shown to induce TLR4-dependent signaling.[3][9]

CompoundCell LineAssayMeasured EndpointPotency (EC50 / Activity)Reference
Lauric Acid (C12)RAW 264.7NF-κB ActivationNF-κB Reporter GeneActive at 100-150 µM[3][9][10]
Myristic Acid (C14)BV-2 MicrogliaCytokine Expression↓ IL-1β, IL-6, TNF-α (LPS-induced)Active at 10 µM (Inhibitory)[11]
LPSRAW 264.7Cytokine ProductionTNF-α ReleaseActive at 0.2 - 100 ng/mL[3][10]

Note: Myristic acid has shown anti-inflammatory effects in LPS-stimulated cells, highlighting the distinct biological activities of the parent fatty acid versus its 3-hydroxy form, which is a key component of the pro-inflammatory Lipid A.[11]

Application Note 2: Endotoxin Detection using the LAL Assay

This compound is a specific and stable chemical marker for the presence of endotoxin from Gram-negative bacteria.[12] While direct chemical measurement of 3-hydroxy fatty acids can be performed via GC-MS, the most common in vitro assay for functional endotoxin activity is the Limulus Amebocyte Lysate (LAL) test.[12] This bioassay is based on the coagulation cascade of blood cell lysates from the horseshoe crab, Limulus polyphemus, which is triggered by minute quantities of endotoxin.[13]

Experimental Workflow: LAL Gel-Clot Assay

The gel-clot method is a qualitative or semi-quantitative assay that determines whether the endotoxin concentration in a sample is above or below the stated sensitivity of the LAL reagent.[14][15]

LAL_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Result Interpretation cluster_key *LRW: LAL Reagent Water λ: Labeled Reagent Sensitivity (e.g., 0.125 EU/mL) Rehydrate_LAL Reconstitute LAL Reagent with LRW* Prepare_CSE Prepare Endotoxin Standard (CSE) and Negative Control (LRW) Prepare_Sample Prepare Test Sample (Dilute if necessary) Mix Add 0.1 mL LAL Reagent to 0.1 mL of Sample/Control in a depyrogenated tube Prepare_Sample->Mix Incubate Incubate Undisturbed at 37 ± 1°C for 60 ± 2 minutes Mix->Incubate Read Invert Tube (180°) Incubate->Read Result_Pos Solid Gel Clot Forms (Maintains integrity) Read->Result_Pos Positive Result [Endotoxin] ≥ λ Result_Neg No Clot Forms (Liquid or viscous gel) Read->Result_Neg Negative Result [Endotoxin] < λ

References

Application Notes and Protocols for Tracking (S)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxymyristic acid is a saturated 3-hydroxy fatty acid that plays a crucial role as a fundamental component of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of most Gram-negative bacteria. The biosynthesis of lipid A is essential for bacterial viability, making the enzymes in this pathway attractive targets for the development of novel antibiotics. The ability to label and track this compound is invaluable for studying bacterial physiology, understanding the mechanisms of antibiotic action, and developing new therapeutic agents.

These application notes provide detailed protocols for the labeling of this compound and its subsequent use in tracking studies within biological systems. The methodologies cover isotopic labeling strategies, analytical detection, and quantification, as well as the investigation of its incorporation into cellular components and its role in signaling pathways.

Labeling Strategies for this compound

The choice of label for this compound depends on the specific research question, the required sensitivity of detection, and the available instrumentation. Both stable and radioactive isotopes can be employed.

Stable Isotope Labeling:

Stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), are non-radioactive and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] They are ideal for metabolic flux analysis and in vivo studies where radioactivity is a concern.

Radioisotope Labeling:

Radioisotopes, such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), offer high sensitivity and are readily detected by scintillation counting or autoradiography. They are particularly useful for in vitro assays and tracing studies where very low concentrations of the labeled molecule are expected.

Table 1: Comparison of Labeling Isotopes for this compound

IsotopeLabel TypeDetection MethodAdvantagesDisadvantages
²H (Deuterium) StableMass Spectrometry, NMRNon-radioactive, relatively inexpensive, multiple labels can be incorporated.Potential for kinetic isotope effects, possible exchange of label with protons in aqueous environments.
¹³C StableMass Spectrometry, NMRNon-radioactive, stable label position, provides rich structural information in NMR.Higher cost of labeled precursors.
³H (Tritium) RadioactiveScintillation Counting, AutoradiographyHigh sensitivity, low background signal.Radioactive, requires specialized handling and disposal, beta emitter with low energy.
¹⁴C RadioactiveScintillation Counting, AutoradiographyHigh sensitivity, stable label position.Radioactive, requires specialized handling and disposal, higher energy beta emitter than ³H.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of Deuterium-Labeled this compound

This protocol is adapted from a general methodology for the asymmetric synthesis of 3-hydroxy fatty acids and incorporates a deuterium label at the C3 position.[3][4]

Materials:

  • Dodecanal (B139956)

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (MacMillan catalyst)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Vinylmagnesium bromide

  • Ozone

  • Sodium borodeuteride (NaBD₄)

  • Jones reagent (CrO₃ in sulfuric acid)

  • Anhydrous solvents (DCM, THF, ether)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Asymmetric Epoxidation:

    • Dissolve dodecanal in anhydrous DCM and cool to -20°C.

    • Add the MacMillan catalyst and stir for 10 minutes.

    • Add m-CPBA portion-wise and stir the reaction mixture at -20°C for 24 hours.

    • Quench the reaction with a saturated solution of Na₂S₂O₃.

    • Extract the product with DCM, dry over Na₂SO₄, and purify by silica gel chromatography to obtain (S)-2-undecyloxirane.

  • Epoxide Opening:

    • Dissolve the (S)-2-undecyloxirane in anhydrous THF and cool to 0°C.

    • Add vinylmagnesium bromide dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated solution of NH₄Cl.

    • Extract the product with ether, dry over Na₂SO₄, and purify by silica gel chromatography to obtain (S)-tetradec-1-en-4-ol.

  • Ozonolysis and Reduction with Deuteride:

    • Dissolve the (S)-tetradec-1-en-4-ol in a mixture of DCM and methanol (B129727) at -78°C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen to remove excess ozone.

    • Add NaBD₄ portion-wise and allow the reaction to warm to room temperature.

    • Work up the reaction to isolate the deuterated diol.

  • Oxidation to Carboxylic Acid:

    • Dissolve the deuterated diol in acetone (B3395972) and cool to 0°C.

    • Add Jones reagent dropwise until an orange color persists.

    • Quench the reaction with isopropanol.

    • Extract the product, (S)-3-hydroxy-3-deuterio-myristic acid, and purify by chromatography.

Workflow for Synthesis of Labeled this compound

G cluster_synthesis Synthesis of Labeled this compound Dodecanal Dodecanal Epoxide (S)-2-Undecyloxirane Dodecanal->Epoxide Asymmetric Epoxidation Allylic_Alcohol (S)-Tetradec-1-en-4-ol Epoxide->Allylic_Alcohol Epoxide Opening Deuterated_Diol Deuterated Diol Allylic_Alcohol->Deuterated_Diol Ozonolysis & Reduction (NaBD4) Labeled_Acid (S)-3-Hydroxy-3-D-myristic acid Deuterated_Diol->Labeled_Acid Jones Oxidation

Caption: Synthesis of Deuterium-Labeled this compound.

Protocol 2: Tracking Incorporation of Labeled this compound into Bacterial Lipids

This protocol describes the feeding of a Gram-negative bacterium with labeled this compound and subsequent analysis of its incorporation into lipid A.

Materials:

  • Gram-negative bacterial strain (e.g., E. coli)

  • Growth medium (e.g., LB broth)

  • Labeled this compound (from Protocol 1 or commercially sourced)

  • Internal standard (e.g., ¹³C-labeled 3-hydroxymyristic acid)

  • Solvents for lipid extraction (chloroform, methanol)

  • Reagents for hydrolysis (HCl)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • LC-MS/MS or GC-MS system

Procedure:

  • Bacterial Culture and Labeling:

    • Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

    • Add the labeled this compound to the culture at a final concentration of 10-50 µM.

    • Continue incubation for a defined period (e.g., 1-4 hours) to allow for uptake and incorporation.

  • Lipid Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Perform a Bligh-Dyer lipid extraction using a mixture of chloroform, methanol, and water.

    • Collect the organic phase containing the lipids.

  • Hydrolysis and Derivatization:

    • Evaporate the solvent from the lipid extract.

    • Hydrolyze the lipid extract with 4M HCl at 100°C for 4 hours to release the fatty acids from lipid A.

    • Extract the fatty acids with an organic solvent.

    • Evaporate the solvent and derivatize the fatty acids with BSTFA at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • LC-MS/MS or GC-MS Analysis:

    • Analyze the derivatized sample by LC-MS/MS or GC-MS.

    • Use selected reaction monitoring (SRM) or selected ion monitoring (SIM) to detect and quantify the labeled and unlabeled 3-hydroxymyristic acid.

    • Calculate the percentage of incorporation of the labeled fatty acid into the total 3-hydroxymyristic acid pool.

Workflow for Tracking Labeled Fatty Acid Incorporation

G cluster_tracking Tracking Labeled Fatty Acid Incorporation Culture Bacterial Culture Labeling Add Labeled (S)-3-OH-Myristic Acid Culture->Labeling Extraction Lipid Extraction Labeling->Extraction Analysis Hydrolysis, Derivatization & MS Analysis Extraction->Analysis Data Quantify Incorporation Analysis->Data

Caption: Workflow for Tracking Labeled Fatty Acid Incorporation.

Quantitative Data Presentation

The following table presents hypothetical quantitative data from a tracking study to illustrate how results can be structured for easy comparison.

Table 2: Incorporation of Deuterium-Labeled this compound into E. coli Lipid A

Time (minutes)Total 3-OH-Myristic Acid (nmol/mg dry weight)Labeled 3-OH-Myristic Acid (nmol/mg dry weight)Percent Incorporation (%)
3015.2 ± 1.11.8 ± 0.211.8
6015.5 ± 0.93.9 ± 0.425.2
12015.8 ± 1.37.6 ± 0.848.1
24016.1 ± 1.012.1 ± 1.175.2

Data are presented as mean ± standard deviation (n=3).

Signaling Pathway Analysis

This compound, as a key component of lipid A, is crucial for the recognition of Gram-negative bacteria by the innate immune system of host organisms. Lipid A is a potent agonist of the Toll-like receptor 4 (TLR4), which triggers a signaling cascade leading to the production of pro-inflammatory cytokines. This signaling occurs through two main pathways: the MyD88-dependent and the TRIF-dependent pathways.

TLR4 Signaling Pathway

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_cytoplasm2 cluster_nucleus Nucleus LPS LPS (Lipid A) LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 Activation TIRAP TIRAP TLR4_MD2->TIRAP TLR4_Endo TLR4/MD-2 TLR4_MD2->TLR4_Endo Endocytosis MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPKs->Cytokines TRAM TRAM TLR4_Endo->TRAM TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs

Caption: TLR4 Signaling Pathway initiated by Lipid A.

This diagram illustrates the two major signaling arms downstream of TLR4 activation. The MyD88-dependent pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines. The TRIF-dependent pathway is initiated from the endosome after internalization of the TLR4 complex and leads to the activation of IRF3 and the subsequent production of type I interferons. Understanding these pathways is critical for the development of drugs that modulate the host immune response to bacterial infections.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-3-Hydroxymyristic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the asymmetric synthesis of this compound?

A1: Several methods are employed for the enantioselective synthesis of this compound. The primary approaches include:

  • Organocatalytic Epoxidation followed by Ring-Opening: This method involves the asymmetric epoxidation of a long-chain α,β-unsaturated aldehyde using a chiral organocatalyst, followed by the ring-opening of the resulting epoxide.

  • Sharpless Asymmetric Dihydroxylation: This technique utilizes osmium tetroxide and a chiral quinine (B1679958) ligand to achieve the dihydroxylation of a terminal alkene, which can then be converted to the desired 3-hydroxy acid.

  • Chemoenzymatic Methods: These approaches leverage the high selectivity of enzymes, such as lipases, for kinetic resolution of racemic mixtures or for stereoselective transformations of prochiral substrates.

  • Microbial Synthesis: Certain microorganisms can be engineered to produce specific enantiomers of hydroxy fatty acids, offering a potentially sustainable and highly selective route.

Q2: How can I improve the enantioselectivity of my synthesis?

A2: Achieving high enantioselectivity is crucial. To improve it, consider the following:

  • Catalyst/Ligand Choice: The selection of the chiral catalyst or ligand is paramount. For organocatalytic epoxidation, chiral pyrrolidines have shown high selectivity. In Sharpless dihydroxylation, the choice between (DHQ)₂PHAL and (DHQD)₂PHAL ligands determines the stereochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy available for non-selective reaction pathways.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition state of the asymmetric reaction. Screening different solvents is recommended.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst and reduce enantioselectivity. Ensure high purity of your reactants.

Q3: What are the key challenges in purifying 3-hydroxy fatty acids?

A3: Purification of 3-hydroxy fatty acids can be challenging due to their amphiphilic nature and the presence of structurally similar byproducts. Common issues include:

  • Removal of Unreacted Starting Materials: Requires chromatographic techniques with appropriate solvent systems.

  • Separation of Stereoisomers: If the reaction is not completely stereoselective, separation of enantiomers or diastereomers may be necessary, often requiring chiral chromatography.

  • Elimination of Side-Products: Byproducts from side reactions, such as over-oxidation or elimination, need to be carefully removed.

  • Product Isolation from Aqueous Media: In microbial or some chemoenzymatic syntheses, efficient extraction of the product from the fermentation broth is a critical step.

Troubleshooting Guides

Issue 1: Low Yield in Organocatalytic Epoxidation Route
Symptom Possible Cause Suggested Solution
Low conversion of the starting aldehyde.Inactive or poisoned catalyst.Ensure the catalyst is pure and handled under inert conditions if necessary. Check for and remove any potential catalyst poisons from the reactants and solvent.
Suboptimal reaction conditions.Optimize reaction parameters such as temperature, reaction time, and catalyst loading.
Formation of multiple byproducts.Side reactions such as polymerization or oxidation of the aldehyde.Use a freshly distilled aldehyde. Consider adding a mild antioxidant if compatible with the reaction.
Non-selective oxidation.Ensure the oxidant is added slowly and the temperature is well-controlled.
Difficulty in isolating the epoxide intermediate.Instability of the epoxide.Proceed with the subsequent ring-opening step in-situ without isolating the epoxide.
Issue 2: Poor Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee).Incorrect chiral ligand for the desired enantiomer.For the (S)-diol, which leads to the (S)-acid, AD-mix-α containing (DHQ)₂PHAL is typically used. Verify the correct ligand is being used.
Presence of a secondary catalytic cycle.A secondary, less selective catalytic cycle can compete with the primary asymmetric cycle. This can be suppressed by using a higher concentration of the chiral ligand.[1]
High olefin concentration.High substrate concentration can lead to a non-ligand-accelerated reaction pathway, reducing enantioselectivity. Maintain a lower substrate concentration.[2]
Reaction temperature is too high.Lower the reaction temperature to enhance selectivity.
Issue 3: Inefficient Ring-Opening of the Epoxide

| Symptom | Possible Cause | Suggested Solution | | Incomplete reaction of the epoxide. | Insufficiently reactive nucleophile. | If using a Grignard reagent, ensure it is freshly prepared and titrated. Consider using a more reactive organometallic reagent. | | | Steric hindrance at the reaction site. | The nucleophile attacks the less substituted carbon of the epoxide in an SN2 reaction. Ensure the chosen nucleophile is not too bulky. | | Formation of rearranged byproducts. | Lewis acid catalysis from MgBr₂ in Grignard reagents can promote rearrangement. | Use a cuprate (B13416276) reagent (e.g., a Gilman reagent) which is less prone to causing rearrangements. | | | Attack at the wrong carbon in asymmetric epoxides under acidic conditions. | Under basic or neutral conditions, attack occurs at the less substituted carbon. Acidic conditions can lead to attack at the more substituted carbon. Control the pH of the reaction.[3] |

Experimental Protocols

Organocatalytic Epoxidation and Ring-Opening for this compound

This protocol is a generalized procedure based on established methods for the synthesis of chiral hydroxy fatty acids.

Step 1: Asymmetric Epoxidation of Dodecanal (B139956)

  • To a solution of dodecanal (1.0 eq) in a suitable solvent (e.g., CHCl₃ or CH₂Cl₂), add the chiral organocatalyst (e.g., a silyl-protected pyrrolidine (B122466) derivative, 0.1 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the oxidant (e.g., aqueous hydrogen peroxide, 1.5 eq) dropwise while maintaining the temperature.

  • Stir the reaction mixture until the starting aldehyde is consumed (monitor by TLC or GC).

  • Upon completion, the reaction mixture containing the chiral epoxide can be used directly in the next step or quenched with an appropriate reagent (e.g., sodium thiosulfate (B1220275) solution) and extracted.

Step 2: Ring-Opening of the Chiral Epoxide

  • Prepare a solution of the nucleophile (e.g., vinylmagnesium bromide, 1.2 eq) in an appropriate solvent (e.g., THF) in a separate flask under an inert atmosphere.

  • Cool the nucleophile solution to 0 °C.

  • Slowly add the solution of the crude epoxide from Step 1 to the nucleophile solution.

  • Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitor by TLC or GC).

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude homoallylic alcohol.

Step 3: Oxidative Cleavage to this compound

  • Dissolve the crude homoallylic alcohol from Step 2 in a suitable solvent mixture (e.g., CH₂Cl₂/MeOH).

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution until a blue color persists, indicating complete reaction.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add an oxidizing agent (e.g., hydrogen peroxide) and a base (e.g., NaOH solution) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir until the oxidation is complete.

  • Acidify the reaction mixture with an acid (e.g., HCl) and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic phase. Purify the resulting crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for 3-Hydroxy Acids

Method Typical Reagents Reported Yield (%) Reported Enantiomeric Excess (ee, %) Key Advantages Potential Challenges
Organocatalytic Epoxidation Chiral pyrrolidine catalyst, H₂O₂70-90>90Metal-free, environmentally benign oxidant.Catalyst synthesis can be complex; potential for side reactions.
Sharpless Asymmetric Dihydroxylation OsO₄ (catalytic), AD-mix (chiral ligand), K₃Fe(CN)₆ (oxidant)75-9590-99High enantioselectivity for a wide range of alkenes.Osmium tetroxide is highly toxic and expensive; requires careful handling. Low yields with some oxidants.[4]
Brown Allylation B-allyldiisopinocampheylborane80-9585-98High diastereoselectivity and enantioselectivity.Reagent is moisture-sensitive; requires low temperatures.
Chemoenzymatic Resolution Lipase, racemic ester of 3-hydroxymyristic acid40-50 (for one enantiomer)>99Excellent enantioselectivity; mild reaction conditions.Maximum theoretical yield is 50%; requires separation of the unreacted enantiomer.
Microbial Synthesis Engineered E. coli or other microorganismsVariable>99Potentially sustainable and highly specific.Strain development can be time-consuming; downstream processing and purification can be complex.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_epoxidation Asymmetric Epoxidation cluster_ring_opening Ring-Opening cluster_final Final Product start Long-chain Aldehyde epoxidation Organocatalytic Epoxidation start->epoxidation epoxide Chiral Epoxide epoxidation->epoxide catalyst Chiral Pyrrolidine Catalyst catalyst->epoxidation ring_opening Nucleophilic Ring-Opening epoxide->ring_opening alcohol Chiral Secondary Alcohol ring_opening->alcohol nucleophile Grignard or Organolithium Reagent nucleophile->ring_opening final_product (S)-3-Hydroxymyristic Acid alcohol->final_product Oxidative Cleavage

Caption: Workflow for the organocatalytic synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues start Low Yield or Enantioselectivity? low_conversion Low Conversion? start->low_conversion Yield low_ee Low ee%? start->low_ee Enantioselectivity byproducts Byproducts Observed? low_conversion->byproducts No check_catalyst Check Catalyst Activity and Purity low_conversion->check_catalyst Yes optimize_conditions Optimize Temp, Time, Concentration byproducts->optimize_conditions No purify_reagents Purify Starting Materials byproducts->purify_reagents Yes check_catalyst->optimize_conditions check_ligand Verify Chiral Ligand/ Catalyst low_ee->check_ligand Yes lower_temp Lower Reaction Temperature check_ligand->lower_temp adjust_conc Adjust Substrate/ Ligand Ratio lower_temp->adjust_conc

Caption: Troubleshooting logic for synthesis of this compound.

References

Technical Support Center: (S)-3-Hydroxymyristic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (S)-3-Hydroxymyristic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for obtaining this compound for purification?

A1: this compound is a key component of Lipid A, which is part of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. Common bacterial sources for its extraction and purification include Escherichia coli and Pseudomonas aeruginosa. It can also be obtained through chemical synthesis.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Separation from other fatty acids: Bacterial lysates contain a complex mixture of fatty acids with similar physicochemical properties, making separation difficult.

  • Low yield: The multi-step purification process, from extraction to final polishing, can lead to significant product loss.

  • Contamination with endotoxins: Since the source is often bacterial, ensuring the final product is free of other endotoxic components is critical, especially for biological applications.

  • Detection: As this compound lacks a strong chromophore, detection during chromatography can be challenging without derivatization.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the purification of this compound. Reversed-phase columns, such as C18 or C8, are typically employed. Silica gel chromatography can also be used as an initial purification step to separate fatty acids from other lipids.

Q4: How can I improve the resolution of my HPLC separation?

A4: To improve HPLC resolution, consider the following:

  • Optimize the mobile phase: Adjusting the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration can significantly impact the separation of fatty acids.

  • Use a focused gradient: A shallower gradient around the elution time of the target compound can enhance separation from closely eluting impurities.

  • Adjust the pH: For free fatty acids, adding a small amount of an acid like acetic acid or formic acid to the mobile phase can improve peak shape.

  • Column selection: Employing a column with a different stationary phase or a smaller particle size can improve efficiency.

Q5: What is a suitable method for the crystallization of this compound?

A5: Fractional crystallization from a solvent at low temperatures is an effective method for purifying saturated fatty acids. For long-chain hydroxy fatty acids, solvents such as acetonitrile or methanol (B129727) can be effective. The process relies on the lower solubility of the saturated fatty acid at reduced temperatures compared to unsaturated fatty acids and other impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the column; Column contamination.Use an end-capped column or add a competitive agent like triethylamine (B128534) to the mobile phase. Flush the column with a strong solvent to remove contaminants.[1]
Poor Peak Shape (Fronting) Sample overload; Poor sample solubility.Dilute the sample or reduce the injection volume. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[1]
Split Peaks Column void; Injection solvent incompatibility.Replace the column if a void has formed. Dissolve the sample in the initial mobile phase whenever possible.[1]
Variable Retention Times Inconsistent mobile phase composition; Column temperature fluctuations.Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature.
Low Signal Intensity Low concentration of the analyte; Inappropriate detection method.Concentrate the sample before injection. Consider derivatization to introduce a UV-absorbing or fluorescent tag for more sensitive detection.
Crystallization Troubleshooting
Problem Potential Cause Suggested Solution
No Crystal Formation Solution is not supersaturated; Presence of impurities inhibiting nucleation.Concentrate the solution further or cool to a lower temperature. Perform an additional purification step (e.g., chromatography) before crystallization.
Formation of Oil instead of Crystals Cooling rate is too fast; Inappropriate solvent.Decrease the cooling rate to allow for ordered crystal lattice formation. Screen a variety of solvents with different polarities.
Low Purity of Crystals Impurities are co-crystallizing with the product.Re-dissolve the crystals in a minimal amount of warm solvent and recrystallize. Consider using a different solvent system.
Low Yield The compound is too soluble in the chosen solvent; Product loss during filtration.Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration is done quickly and at the crystallization temperature.

Data Presentation

The following table summarizes expected purity and yield for the purification of 3-hydroxy fatty acids from bacterial sources based on available literature.

Purification Method Starting Material Purity Yield Reference
Alkaline Hydrolysis & Extraction(R)-3-(R-3-hydroxyalkanoyloxy) alkanoic acids (HAAs) from P. aeruginosa95% ((R)-3-hydroxydecanoic acid)Not Reported[2][3]
Preparative HPLCCrude Extract>98%Variable

Experimental Protocols

Protocol 1: Extraction of Total Fatty Acids from Bacterial Culture

This protocol is adapted from a general method for fatty acid extraction from bacterial cultures.[4]

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with sterile water and lyophilize to dryness.

  • Acid Methanolysis: To the dried cell pellet, add 0.5 ml of anhydrous 1.25 M HCl in methanol. Cap the tube tightly and heat at 80°C for 1 hour to convert fatty acids to their methyl esters (FAMEs).

  • Quenching: Cool the tube to room temperature. Add 5 ml of a 100 mg/ml aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

  • Extraction: Add 0.5 ml of hexane (B92381), vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Sample Collection: Carefully collect the upper hexane layer containing the FAMEs into a clean vial for analysis or further purification.

Protocol 2: Purification by Preparative HPLC

This is a general protocol for preparative HPLC that can be adapted for this compound methyl ester.

  • Sample Preparation: Dissolve the extracted FAMEs in the initial mobile phase. Filter the sample through a 0.45 µm filter.

  • Column: Use a preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Develop a gradient method starting with a lower concentration of Solvent B and gradually increasing it. An example gradient could be:

    • 0-5 min: 60% B

    • 5-35 min: 60-95% B

    • 35-40 min: 95% B

    • 40-45 min: 95-60% B

    • 45-50 min: 60% B

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: Use a UV detector at a low wavelength (e.g., 205-215 nm) or an evaporative light scattering detector (ELSD).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS.

  • Hydrolysis (Optional): If the free acid is desired, the purified methyl ester can be hydrolyzed using a mild base (e.g., 0.5 M NaOH in methanol) followed by acidification and extraction.

Visualizations

Experimental Workflow for Purification

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Final Product bacterial_culture Bacterial Culture cell_pellet Cell Pellet bacterial_culture->cell_pellet Centrifugation fames Fatty Acid Methyl Esters (FAMEs) cell_pellet->fames Acid Methanolysis prep_hplc Preparative HPLC fames->prep_hplc fractions Collected Fractions prep_hplc->fractions purity_analysis Purity Analysis (GC-MS/HPLC) fractions->purity_analysis pure_ester Pure (S)-3-Hydroxymyristate Methyl Ester purity_analysis->pure_ester hydrolysis Hydrolysis pure_ester->hydrolysis pure_acid Pure this compound hydrolysis->pure_acid

Caption: Workflow for the purification of this compound.

Troubleshooting Logic for HPLC Peak Splitting

G start Peak Splitting Observed check_column Inspect Column for Voids/Channels start->check_column check_solvent Is Injection Solvent Stronger than Mobile Phase? check_column->check_solvent No replace_column Replace Column check_column->replace_column Yes dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes problem_solved Problem Resolved check_solvent->problem_solved No (Consider other issues) replace_column->problem_solved dissolve_in_mp->problem_solved

Caption: Troubleshooting logic for split peaks in HPLC.

Representative Signaling Pathway: TLR4 Activation by Saturated Fatty Acids

G sfa This compound (as part of Lipid A or alone) tlr4 TLR4/MD2 Complex sfa->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->inflammation Induces

Caption: Generalized TLR4 signaling pathway activated by saturated fatty acids.

References

Technical Support Center: Optimizing GC-MS for 3-Hydroxy Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 3-hydroxy fatty acids (3-OH-FAs).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of 3-OH-FAs by GC-MS.

Issue 1: No peaks or significantly reduced signal for 3-OH-FA standards and samples.

  • Question: I am not seeing any peaks for my 3-OH-FA standards or samples, even after trying a new GC column. What could be the problem?

  • Answer: This issue can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.[1]

    • Derivatization Failure: Incomplete or failed derivatization is a primary suspect. 3-OH-FAs require derivatization to increase their volatility for GC analysis.[2]

      • Verify Reagent Quality: Ensure your silylation reagents (e.g., BSTFA with 1% TMCS) or methylation reagents are fresh and have been stored correctly to prevent degradation from moisture.

      • Optimize Reaction Conditions: Incomplete derivatization can occur if the reaction time or temperature is insufficient. For silylation with BSTFA/TMCS, a common protocol involves heating at 60-80°C for 60 minutes.[2][3]

      • Matrix Effects: Residual acids or other contaminants from your sample preparation can interfere with the derivatization reaction. For instance, residual sulfuric acid from an esterification step can cause problems.[1] Ensure proper cleanup and removal of any catalysts.

    • Injector Issues: Problems within the GC inlet can prevent your sample from reaching the column.

      • Inlet Liner Contamination: Active sites on a contaminated or inappropriate liner can cause analyte degradation. Use an inert liner and replace it regularly.[4]

      • Incorrect Injection Parameters: For splitless injections, ensure the initial oven temperature is low enough to allow for solvent trapping. A high initial temperature can cause sample loss.[4]

    • System Leaks: Leaks in the injector or column fittings can lead to a loss of sample and a poor vacuum in the MS, resulting in low signal.[4] Use a leak detector to check for any leaks.[5]

    • Column Installation: Improper column installation into the MS can result in poor sensitivity. Ensure the column is installed at the correct depth.[5]

Issue 2: Poor peak shape (e.g., fronting or tailing) for 3-OH-FA peaks.

  • Question: My 3-OH-FA peaks are showing significant tailing. What are the likely causes and solutions?

  • Answer: Peak tailing is often an indication of active sites in the system or suboptimal chromatographic conditions.

    • Incomplete Derivatization: As with a complete loss of signal, incomplete derivatization can lead to tailing peaks because the underivatized, more polar analytes interact strongly with the stationary phase.[2] Revisit your derivatization protocol for optimization.

    • Active Sites: Active sites within the injector liner, on the column, or in the transfer line can cause peak tailing.

      • Liner: Use a deactivated, inert liner and replace it frequently.[4]

      • Column: The column itself may have become active. Conditioning the column by baking it out at a high temperature (within its limits) can help. If the column is old or has been exposed to oxygen, it may need to be replaced.[4] Consider trimming the first few centimeters of the column from the inlet side.

    • Column Overload: Injecting too much sample can lead to peak fronting.[4] Try reducing the injection volume or using a higher split ratio. A column with a larger internal diameter or thicker film can also handle a larger sample capacity.[6]

Issue 3: Co-elution of 3-OH-FAs with other fatty acids or matrix components.

  • Question: I am having trouble separating my 3-OH-FAs from other components in my sample. How can I improve the resolution?

  • Answer: Improving chromatographic resolution involves optimizing the GC column and the oven temperature program.

    • Column Selection: The choice of GC column is critical for separation.

      • Phase Polarity: While non-polar columns like DB-5MS or HP-5MS are commonly used, a more polar column may provide better selectivity for your specific sample matrix.[1][3] For general fatty acid analysis, polar polyester (B1180765) phases (e.g., Carbowax type) are often recommended.[7][8]

      • Column Dimensions: For complex samples, a longer column will provide more theoretical plates and better resolution.[6] A smaller internal diameter also increases efficiency.[6]

    • Oven Temperature Program: Optimizing the temperature ramp can significantly improve separation.

      • Slower Ramp Rate: A slower temperature ramp will increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

      • Isothermal Periods: Introducing isothermal holds at certain temperatures can help to separate closely eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method for 3-hydroxy fatty acids for GC-MS analysis?

A1: The most common method is silylation, which converts the hydroxyl and carboxylic acid groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively. A widely used reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[2][3] Another approach is a two-step process involving esterification to form fatty acid methyl esters (FAMEs), followed by derivatization of the hydroxyl group.[1][9]

Q2: How do I choose the right GC column for 3-OH-FA analysis?

A2: The choice depends on your specific application and sample matrix.

  • For general purpose and robust methods, a non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS) is a good starting point and is widely cited in the literature.[1][3]

  • For complex samples requiring higher selectivity, consider a more polar column. A "WAX" type column (polyethylene glycol) or a cyanopropyl phase column can offer different selectivity for fatty acids.[8]

  • Column dimensions are also important. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a common configuration that offers a good balance of resolution and sample capacity.[9]

Q3: What are the key MS parameters to consider for quantitative analysis of 3-OH-FAs?

A3: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode due to its higher sensitivity and selectivity.[3]

  • You will need to identify characteristic ions for your derivatized 3-OH-FAs. For TMS-derivatized 3-OH-FAs, a characteristic fragment ion is often observed at m/z 233.[3]

  • It is crucial to use a stable isotope-labeled internal standard for each analyte or for a representative analyte of a particular chain length to correct for variations in sample preparation and instrument response.[3][10]

Q4: Can I analyze underivatized 3-hydroxy fatty acids by GC-MS?

A4: It is not recommended. Free fatty acids, especially those with a hydroxyl group, have low volatility and will exhibit poor peak shape due to interactions with the stationary phase.[2] Derivatization is a necessary step to achieve good chromatographic performance for these compounds.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of 3-Hydroxy Fatty Acids from Plasma/Serum

This protocol is adapted from established methods for the analysis of 3-OH-FAs in biological fluids.[3]

  • Internal Standard Addition: Add 10 µL of a 500 µM stable isotope-labeled internal standard mixture to 500 µL of serum or plasma.

  • Optional Hydrolysis (for total 3-OH-FAs): For the determination of total 3-OH-FAs (free and esterified), add 500 µL of 10 M NaOH and heat for 30 minutes. For free 3-OH-FAs, skip this step.

  • Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

  • Liquid-Liquid Extraction: Extract the 3-OH-FAs by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice.

  • Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 80°C for 1 hour.

  • Analysis: After cooling, the sample is ready for GC-MS analysis. Inject 1 µL onto the GC-MS system.

Protocol 2: GC-MS Parameters for 3-OH-FA Analysis

These are typical starting parameters that may require optimization for your specific application and instrument.

ParameterSetting
GC System Agilent 5890 series II or equivalent
Column HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Initial temperature of 80°C, hold for 5 min. Ramp at 3.8°C/min to 200°C. Ramp at 15°C/min to 290°C, hold for 6 min.[3]
MS System Agilent 5975C or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Key Ions m/z 233 for unlabeled 3-hydroxy fragment and m/z 235 for labeled internal standard.[3]
Source Temperature 230°C
Quadrupole Temp 150°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Plasma/Serum Sample is Add Internal Standard start->is hydrolysis Hydrolysis (Optional) is->hydrolysis acidify Acidification hydrolysis->acidify extract Liquid-Liquid Extraction acidify->extract dry Dry Down extract->dry deriv Add BSTFA + TMCS Heat at 80°C dry->deriv inject Inject into GC-MS deriv->inject separate GC Separation inject->separate detect MS Detection (SIM) separate->detect data Data Analysis detect->data

Caption: Experimental workflow for 3-hydroxy fatty acid analysis.

troubleshooting_logic cluster_deriv Check Derivatization cluster_inlet Check GC Inlet cluster_system Check System Integrity start No / Low Peak Signal reagent Reagent Quality? start->reagent Is derivatization complete? liner Liner Contaminated? start->liner Is sample reaching the column? leaks System Leaks? start->leaks Is the system sealed? conditions Reaction Conditions? reagent->conditions solution1 Optimize Derivatization: - Use fresh reagents - Adjust time/temp - Improve sample cleanup reagent->solution1 No matrix Matrix Effects? conditions->matrix conditions->solution1 matrix->solution1 params Injection Parameters? liner->params solution2 Maintain Inlet: - Replace liner - Optimize injection temp liner->solution2 No params->solution2 install Column Installation? leaks->install solution3 System Check: - Perform leak check - Re-install column leaks->solution3 No install->solution3

Caption: Troubleshooting logic for loss of 3-OH-FA signal.

References

Troubleshooting poor signal in LC-MS detection of (S)-3-Hydroxymyristic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS Detection of (S)-3-Hydroxymyristic Acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity in the LC-MS detection of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my signal for this compound low or completely absent?

A complete loss of signal often points to a singular critical issue, while a low signal might stem from a combination of factors.[1] The primary areas to investigate are sample preparation, analyte stability, liquid chromatography (LC) conditions, and mass spectrometer (MS) settings.[1] A fundamental challenge is that the optimal conditions for chromatography and ionization of fatty acids are often contradictory.[2] Acidic mobile phases, which provide good chromatography, suppress the ionization of fatty acids in the preferred negative ion mode.[2][3]

Q2: I see a peak, but the sensitivity is poor. Should I be using positive or negative ion mode?

For underivatized this compound, negative ion mode (ESI-) is fundamentally more appropriate. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion.[2] However, ionization efficiency in negative mode can be poor, especially with acidic mobile phases necessary for good chromatography.[3][4]

To significantly boost sensitivity (often by orders of magnitude), a "charge-reversal" derivatization strategy is recommended.[4][5][6] This involves chemically modifying the carboxylic acid to carry a permanent positive charge, allowing for highly sensitive detection in positive ion mode (ESI+) .[3][7]

Q3: My chromatographic peak for this compound is broad or tailing. How can I improve it?

Poor peak shape reduces the signal-to-noise ratio and, therefore, sensitivity.[8] Consider the following:

  • Mobile Phase pH: For fatty acids, the mobile phase pH should be controlled. Using additives like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can improve peak shape.[1][9] The combination of formic acid and ammonium formate has been shown to improve peptide separations and may be beneficial here.[10]

  • Column Choice: A C8 or C18 reversed-phase column is typically suitable for fatty acid analysis.[8][11]

  • Flow Rate: Ensure the flow rate is optimal for your column dimensions. For typical LC-MS analysis of similar compounds, flow rates are often in the 0.3-0.4 mL/min range.[1]

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

Q4: What are the best mobile phase additives for analyzing this compound?

The choice of additive is a compromise between chromatographic performance and ionization efficiency.

  • For Negative Ion Mode (ESI-): A mobile phase containing 10 mM ammonium acetate with 0.1% acetic acid represents a good compromise for lipid signal intensity and retention time stability.[9][12]

  • For Positive Ion Mode (ESI+): If you are analyzing a derivatized, positively charged form of the acid, 5-10 mM ammonium formate with 0.1% formic acid is a good starting point to promote stable ionization.[8][9][12]

Q5: How can I optimize my mass spectrometer source parameters for better sensitivity?

Default instrument settings are rarely optimal. Systematically tune the following parameters by infusing a standard of your analyte:

  • Ionization Mode: Test both positive (for derivatized) and negative (for underivatized) modes.[13]

  • Capillary/Spray Voltage: Optimize for a stable spray and maximum signal intensity. A typical starting range is 3.0 - 4.5 kV.[8]

  • Source Temperature: Higher temperatures can improve desolvation but may also cause in-source fragmentation or degradation of the analyte.

  • Nebulizing and Drying Gas Flows: These are crucial for desolvation. Optimize flows to maximize signal without causing spray instability.[8]

  • Declustering Potential / Fragmentor Voltage: Applying a moderate voltage can help reduce solvent clusters and adducts, improving sensitivity. However, excessively high values will cause in-source fragmentation.[8]

Q6: Could my sample preparation be causing the low signal?

Absolutely. Sample preparation is a critical source of analyte loss and variability.

  • Contamination: Your lab environment is a significant source of contamination. Plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers (e.g., PEG) can leach from tubes and pipette tips, while lipids and amino acids can be transferred from handling.[14][15] These contaminants can suppress the ionization of your target analyte.

  • Non-Volatile Salts: Buffers like phosphate, TRIS, or salts like NaCl and KCl are not compatible with ESI-MS and must be removed.[16][17] They can cause ion suppression and contaminate the instrument. If salts are necessary, use volatile options like ammonium acetate or ammonium formate.[16]

  • Detergents: Avoid detergents, as they can severely suppress the ESI signal.[16]

  • Analyte Loss: Ensure your extraction protocol is efficient for hydroxylated fatty acids. Acidification of the sample prior to liquid-liquid extraction with an organic solvent is a common and effective step.[18]

Q7: I'm seeing a lot of background noise and unfamiliar peaks. What are they and how can I reduce them?

High background noise can obscure your analyte signal. Common sources include:

  • Solvents: Use high-purity, LC-MS grade solvents to minimize background contamination.[19]

  • Plasticware: Solvents like chloroform (B151607) or acetonitrile (B52724) can leach plasticizers from plastic tubes and vials. Use glass or polypropylene (B1209903) vials where possible.[16]

  • Additives: Mobile phase additives can be a source of contamination. Prepare mobile phases fresh and consider filtering them.[15]

  • Carryover: If a high-concentration sample was run previously, you may be seeing carryover. Injecting several blank samples can help clean the column and injector.[20] A proper needle wash program in the autosampler is also essential.

Quantitative Data Summary

Table 1: Recommended Starting LC-MS Parameters for this compound Analysis
ParameterRecommended Setting/ValueRationale
Chromatography
LC ColumnC8 or C18, 2.1-3.0 mm ID, <3 µm particle sizeGood retention for hydrophobic molecules like fatty acids.[8][11]
Mobile Phase A10 mM Ammonium Acetate in Water w/ 0.1% Acetic Acid (ESI-) 10 mM Ammonium Formate in Water w/ 0.1% Formic Acid (ESI+)Balances chromatographic performance with ionization efficiency.[9][12]
Mobile Phase BAcetonitrile/Isopropanol (e.g., 90:10) with same additive as AStrong organic solvent for eluting lipids.
Column Temperature40 - 65 °CHigher temperatures can improve peak shape and reduce viscosity.[9]
Flow Rate0.3 - 0.6 mL/minAppropriate for typical analytical scale columns.[9]
Mass Spectrometry
Ionization ModeESI Negative (Underivatized) ESI Positive (Derivatized)Negative mode is preferred for the native carboxyl group; positive mode is superior for charge-reversed derivatives.[2][3]
Capillary Voltage3.0 - 4.5 kVOptimize for stable spray and maximum signal.[8]
Source Temperature150 - 350 °COptimize for efficient desolvation without analyte degradation.[8]
Drying Gas Flow10 - 15 L/minCrucial for desolvation of the mobile phase.[8]
Nebulizing Gas1.5 - 3.0 L/minAssists in droplet formation; optimize for a stable spray.[8]
Collision Energy (MS/MS)15 - 40 eVOptimize to obtain characteristic fragment ions.
Table 2: Common Background Contaminants in LC-MS
m/z (Positive Mode)m/z (Negative Mode)Common IdentityLikely Source
149.0233-Phthalate (B1215562) fragmentPlasticware (tubes, containers, caps)
279.2324-Diisooctyl phthalate (DOP) fragmentPlasticware, lab environment
-255.2324Palmitic acidHandling, biological contamination
-283.2637Stearic acidHandling, biological contamination
Various (44 Da spacing)Various (44 Da spacing)Polyethylene glycol (PEG)Surfactants, detergents, labware
Various (14 Da spacing)Various (14 Da spacing)Alkanes, waxes, fatty acidsSolvents, handling, grease

Table adapted from common contaminants lists.[14]

Experimental Protocols

Protocol 1: Extraction of Hydroxy Fatty Acids from Plasma

This protocol outlines a general procedure for liquid-liquid extraction.

  • Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate internal standard (e.g., a deuterated version of the analyte).

  • Protein Precipitation & Lysis: Add 200 µL of cold methanol. Vortex vigorously for 1 minute to precipitate proteins and lyse cells.[18]

  • Acidification: Add 10 µL of 1M HCl to acidify the sample to a pH < 5. This ensures the carboxylic acid is protonated for efficient extraction.[18]

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., hexane, ethyl acetate, or iso-octane). Vortex for 2 minutes.[18]

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.[18]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Re-extraction: Repeat steps 4-6 on the remaining aqueous layer and combine the organic fractions.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Charge-Reversal Derivatization for Enhanced Sensitivity

This protocol uses N-(4-aminomethylphenyl)-pyridinium (AMPP) as an example reagent to enable high-sensitivity analysis in positive ion mode.[2][3]

  • Reagent Preparation: Prepare a 10 mg/mL solution of AMPP and a 10 mg/mL solution of a coupling agent (e.g., EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a 50:50 mixture of acetonitrile and water.

  • Derivatization Reaction: To the dried sample extract from Protocol 1, add 50 µL of the AMPP solution and 50 µL of the EDC solution.

  • Incubation: Vortex the mixture and incubate at 60 °C for 30 minutes.

  • Quenching/Dilution: After incubation, cool the sample to room temperature. Dilute with the initial mobile phase (containing formic acid) to an appropriate concentration for LC-MS analysis in positive ion mode.

Mandatory Visualizations

Troubleshooting_Workflow start Poor or No Signal for This compound check_std Inject Fresh Standard Directly (Infusion or LC) start->check_std std_ok Signal OK? check_std->std_ok ms_issue Problem is with MS or Standard std_ok->ms_issue No sample_issue Problem is with Sample or LC Method std_ok->sample_issue Yes check_ms Optimize MS Parameters: - Ion Mode (ESI-) - Voltages & Temperatures - Gas Flows ms_issue->check_ms check_std_prep Check Standard Integrity: - Degradation? - Correct Concentration? ms_issue->check_std_prep check_lc Evaluate Chromatography: - Peak Shape? - Retention Time? - Mobile Phase Correct? sample_issue->check_lc check_prep Review Sample Prep: - Extraction Recovery? - Contamination? - Ion Suppression? sample_issue->check_prep solution_lc Adjust LC Method: - Change mobile phase additive (e.g., Ammonium Acetate) - Check for column issues - Optimize gradient check_lc->solution_lc solution_prep Improve Sample Prep: - Use glass/polypropylene - Use MS-grade solvents - Check for non-volatile salts - Consider SPE cleanup check_prep->solution_prep solution_sensitivity Consider Derivatization: - Use charge-reversal reagent - Switch to ESI+ mode for higher sensitivity check_prep->solution_sensitivity

Caption: A decision tree for troubleshooting poor signal intensity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction sample->extraction derivatization Optional: Charge-Reversal Derivatization extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution injection LC Injection reconstitution->injection separation Reversed-Phase Chromatography injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Detection (MS or MS/MS) ionization->detection peak_int Peak Integration detection->peak_int quant Quantification vs. Internal Standard peak_int->quant result Final Concentration quant->result

Caption: Workflow from sample preparation to data analysis.

References

Preventing degradation of (S)-3-Hydroxymyristic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-3-Hydroxymyristic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] The compound should be stored in a tightly sealed container to protect it from moisture.

Q2: Can I store this compound at room temperature or 4°C?

Short-term storage at room temperature is possible, but for extended periods, -20°C is recommended to minimize degradation. Storage at 4°C is a better alternative to room temperature for short-term needs, though -20°C remains the optimal condition for preserving the integrity of the compound.

Q3: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for 3-hydroxy fatty acids like this compound are oxidation and hydrolysis. These reactions can be accelerated by exposure to elevated temperatures, light, and non-neutral pH conditions.

Q5: How can I detect degradation of my this compound sample?

Degradation can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate and identify degradation products, allowing for the assessment of purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Loss of Potency or Unexpected Experimental Results

Potential Cause: Degradation of this compound due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been consistently stored at -20°C and protected from light.

  • Assess Purity: Perform a purity analysis using a validated analytical method such as HPLC or GC-MS.

  • Compare to a New Standard: If possible, compare the performance of your sample to a freshly purchased, unopened vial of this compound.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Review Handling Procedures: Evaluate if the sample has been exposed to elevated temperatures, direct light, or strong acids/bases during experimental procedures.

  • Characterize Degradation Products: Utilize mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks. Potential degradation products could include oxidation products (e.g., ketones) or products of dehydration.

  • Perform Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed on a reference sample to see if the same unknown peaks are generated under stress conditions (e.g., heat, acid, base, oxidation).

Data Presentation: Hypothetical Degradation Study

Due to the limited availability of specific quantitative degradation data for this compound in publicly accessible literature, the following table presents a hypothetical degradation profile based on the known stability of saturated fatty acids. This data is for illustrative purposes to guide researchers in their stability assessments.

Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions Over 6 Months.

Storage ConditionPurity (%) after 1 MonthPurity (%) after 3 MonthsPurity (%) after 6 Months
-20°C (in dark)>99%>99%>99%
4°C (in dark)98%96%94%
Room Temperature (25°C, in dark)95%90%85%
Room Temperature (25°C, exposed to light)92%85%78%

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  • Aliquot the stock solution into several vials for exposure to different stress conditions (e.g., -20°C, 4°C, 25°C in dark, 25°C with light exposure).

2. Stress Conditions:

  • Store the vials under the specified conditions for a predetermined duration (e.g., 1, 3, and 6 months).

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

4. Data Analysis:

  • At each time point, inject the samples onto the HPLC system.
  • Calculate the percentage of the remaining this compound by comparing the peak area to that of a time-zero sample.

Protocol 2: Identification of Degradation Products by GC-MS

This protocol describes a method for the derivatization and analysis of this compound and its potential degradation products.

1. Derivatization:

  • Evaporate the solvent from the sample under a stream of nitrogen.
  • Add 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes.

2. GC-MS Analysis:

  • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
  • Carrier Gas: Helium.
  • MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-500.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound.
  • Analyze the mass spectra of any new peaks to propose structures for the degradation products.

Visualizations

degradation_pathway S_3_HMA This compound Oxidized_Product Oxidation Product (e.g., 3-Oxomyristic Acid) S_3_HMA->Oxidized_Product Heat, Light, O2 Dehydrated_Product Dehydration Product (e.g., Tetradecenoic Acid) S_3_HMA->Dehydrated_Product Heat, Acid/Base

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Unexpected Experimental Results check_storage Verify Storage Conditions (-20°C, dark) start->check_storage purity_analysis Perform Purity Analysis (HPLC/GC-MS) check_storage->purity_analysis Conditions Incorrect troubleshoot_protocol Troubleshoot Experimental Protocol check_storage->troubleshoot_protocol Conditions Correct new_standard Compare with New Standard purity_analysis->new_standard degradation_suspected Degradation Suspected new_standard->degradation_suspected Discrepancy Found acceptable_purity Purity Acceptable new_standard->acceptable_purity No Discrepancy

Caption: Troubleshooting workflow for unexpected experimental results.

References

Enhancing the resolution of (S)- and (R)- enantiomers of 3-Hydroxymyristic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Resolution of 3-Hydroxymyristic Acid.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the resolution of (S)- and (R)-enantiomers of 3-Hydroxymyristic acid.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers on a Chiral HPLC Column

Question: I am not seeing any separation of my (S)- and (R)-3-Hydroxymyristic acid enantiomers on my chiral column. What are the possible causes and solutions?

Answer:

Several factors can contribute to poor or no resolution during chiral chromatography. Here is a step-by-step troubleshooting guide:

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) Verify that the selected CSP is suitable for separating acidic compounds like 3-Hydroxymyristic acid. Polysaccharide-based columns, such as those with amylose (B160209) tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., CHIRALPAK® IA-U), are often effective for direct separation of 3-hydroxy fatty acids.[1][2]
Inappropriate Mobile Phase Composition The mobile phase composition is critical for chiral separations. For normal-phase chromatography, a common mobile phase is a mixture of n-Hexane and an alcohol like Isopropanol (IPA). The ratio of these solvents significantly impacts resolution. Start with a low percentage of the polar solvent (e.g., 2% IPA in n-Hexane) and gradually increase it. For acidic compounds, adding a small amount of an acidic modifier like acetic acid or formic acid (e.g., 0.1% v/v) can improve peak shape and resolution.[3]
Column Not Properly Equilibrated A chiral column must be thoroughly equilibrated with the mobile phase before injection.[3] Flush the column with at least 30 column volumes of the mobile phase until a stable baseline is achieved.
Sample Overload Injecting too concentrated a sample can lead to peak broadening and loss of resolution.[3] Try diluting your sample and reinjecting.
Flow Rate is Not Optimal The flow rate affects the interaction time between the analytes and the CSP. A lower flow rate generally provides better resolution but increases run time. Experiment with different flow rates to find the optimal balance.
Temperature Fluctuations Temperature can influence chiral recognition. Ensure a stable column temperature, either by using a column oven or maintaining a consistent room temperature.
Contaminated Column Adsorption of impurities from the sample or mobile phase onto the column can degrade performance.[4] See the "Column Performance Degradation" section for column washing protocols.
Issue 2: Peak Tailing or Broadening

Question: My peaks for the 3-Hydroxymyristic acid enantiomers are tailing or are very broad. How can I improve the peak shape?

Answer:

Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions The carboxylic acid group of 3-Hydroxymyristic acid can have secondary interactions with the stationary phase, leading to tailing. Adding a modifier to the mobile phase, such as 0.1% acetic acid or formic acid, can suppress these interactions and improve peak shape.[3]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4] Ideally, dissolve your sample in the mobile phase.
Column Contamination or Damage Contamination at the head of the column can cause peak broadening.[4] A blocked inlet frit can also be a cause.[4] Refer to the column cleaning protocols. If the problem persists, the column may be damaged and need replacement.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that the connecting tubing is as short and narrow as feasible.
Issue 3: Inconsistent Retention Times

Question: The retention times for my enantiomers are shifting between runs. What could be the cause?

Answer:

Fluctuating retention times indicate a lack of stability in the chromatographic system.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Column Equilibration The column may not be fully equilibrated with the mobile phase between runs, especially if using a gradient or after changing the mobile phase composition.[3] Ensure sufficient equilibration time.
Mobile Phase Composition Changes If the mobile phase is prepared by mixing solvents, ensure it is thoroughly mixed and degassed. Solvent proportions can change over time due to evaporation of the more volatile component.
Temperature Variations Unstable column temperature will cause retention times to drift. Use a column oven to maintain a constant temperature.
Pump Issues Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks, bubbles in the solvent lines, and ensure the pump seals are in good condition.
"Additive Memory Effect" If you switch between mobile phases containing different additives (e.g., acidic and basic), traces of the previous additive can remain on the stationary phase and affect subsequent separations.[5] It may take extensive flushing to remove the memory effect.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving the enantiomers of 3-Hydroxymyristic acid?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[6] Direct separation on a chiral stationary phase (CSP) is often preferred as it avoids the need for derivatization.[2] Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), have shown good results for separating 3-hydroxy fatty acids.[1][2]

Q2: When should I consider derivatization for chiral resolution?

A2: Derivatization should be considered in the following scenarios:

  • When direct chiral HPLC is unsuccessful: If you cannot achieve separation on a variety of chiral columns, converting the enantiomers into diastereomers with a chiral derivatizing agent can be a robust alternative.[7][8] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., silica (B1680970) gel).[6][9]

  • To improve detection sensitivity: Derivatization can be used to introduce a chromophore or a group that enhances ionization for mass spectrometry, thereby increasing detection sensitivity.[10][11]

Q3: Can I use enzymatic resolution for 3-Hydroxymyristic acid?

A3: Yes, enzymatic kinetic resolution is a viable method.[12] Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), are commonly used to selectively acylate one enantiomer, allowing the acylated and unreacted enantiomers to be separated.[13] This method is known for its high enantioselectivity under mild reaction conditions.[12][14]

Q4: My chiral column performance has degraded over time. Can it be restored?

A4: In many cases, yes. Column performance degradation is often due to contamination.[4] For immobilized chiral columns, you can often restore performance by flushing with a strong solvent. Always refer to the manufacturer's instructions for your specific column, as some solvents can damage coated columns.[4] A general cleaning procedure for an immobilized column might involve flushing with ethanol, followed by a stronger solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), and then re-equilibrating with your mobile phase.[4]

Q5: What are the advantages of direct versus indirect chiral separation?

A5:

Method Advantages Disadvantages
Direct Separation (Chiral Column) - Simpler sample preparation. - Less risk of racemization during sample handling. - Both enantiomers are analyzed in a single run.- Chiral columns can be expensive. - Method development can be time-consuming, requiring screening of different columns and mobile phases.
Indirect Separation (Derivatization) - Uses standard, less expensive achiral columns. - Can be very effective when direct methods fail.[9]- Requires an enantiomerically pure derivatizing agent. - The derivatization reaction adds extra steps and may not go to completion. - Risk of racemization during the reaction or workup. - The derivatizing agent must be removed after separation to recover the pure enantiomers.[7]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation

This protocol is a general guideline for the direct separation of 3-Hydroxymyristic acid enantiomers using a polysaccharide-based chiral column.

1. Materials and Equipment:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Chiral column: e.g., CHIRALPAK® IA-U (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).[1][2]

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Acetic Acid.

  • Sample: Racemic 3-Hydroxymyristic acid dissolved in mobile phase.

2. Chromatographic Conditions:

Parameter Value
Column CHIRALPAK® IA-U (or similar)
Mobile Phase n-Hexane:Isopropanol:Acetic Acid (e.g., 98:2:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (controlled)
Injection Volume 5-20 µL
Detection UV at ~210 nm or MS

3. Procedure:

  • Prepare the mobile phase, ensuring it is thoroughly mixed and degassed.

  • Install the chiral column and equilibrate the system with the mobile phase at the set flow rate until a stable baseline is observed.

  • Prepare a dilute solution of the 3-Hydroxymyristic acid standard in the mobile phase.

  • Inject the sample and run the analysis.

  • Optimize the mobile phase composition (ratio of Hexane to IPA) to improve resolution if necessary.

Protocol 2: Enzymatic Kinetic Resolution

This protocol describes a typical enzymatic resolution using a lipase.

1. Materials and Equipment:

  • Immobilized Lipase (e.g., Candida antarctica lipase B - CALB).[13]

  • Racemic 3-Hydroxymyristic acid.

  • Acyl donor (e.g., vinyl acetate).

  • Organic solvent (e.g., hexane).

  • Shaker or magnetic stirrer.

  • Equipment for separation (e.g., column chromatography).

2. Procedure:

  • Dissolve the racemic 3-Hydroxymyristic acid in the organic solvent in a flask.

  • Add the acyl donor (e.g., vinyl acetate (B1210297) in a 1:1 molar ratio to one enantiomer).

  • Add the immobilized lipase.

  • Incubate the mixture with shaking at a controlled temperature (e.g., 35°C).[15]

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.

  • Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • The resulting mixture will contain one enantiomer of 3-Hydroxymyristic acid and the ester of the other enantiomer.

  • Separate the unreacted acid from the ester product using standard techniques like column chromatography.

  • The ester can then be hydrolyzed back to the corresponding enantiomer of 3-Hydroxymyristic acid if desired.

Visualizations

experimental_workflow cluster_direct Direct Resolution Workflow cluster_indirect Indirect Resolution Workflow racemate1 Racemic 3-Hydroxymyristic Acid Sample hplc Chiral HPLC System (e.g., CHIRALPAK® IA-U) racemate1->hplc Inject separation1 Separated (S)- and (R)- Enantiomers hplc->separation1 Elute racemate2 Racemic 3-Hydroxymyristic Acid diastereomers Diastereomeric Mixture racemate2->diastereomers reagent Chiral Derivatizing Agent reagent->diastereomers achiral_hplc Achiral HPLC diastereomers->achiral_hplc Inject separated_dias Separated Diastereomers achiral_hplc->separated_dias Separate cleavage Remove Agent separated_dias->cleavage separation2 Separated (S)- and (R)- Enantiomers cleavage->separation2

Caption: Comparison of direct and indirect chiral resolution workflows.

troubleshooting_flow decision decision issue issue solution solution start Start Experiment issue_node Poor/No Resolution start->issue_node check_csp Is CSP correct for acidic compounds? issue_node->check_csp check_mp Is mobile phase optimized? check_csp->check_mp Yes solution_csp Select appropriate polysaccharide-based CSP check_csp->solution_csp No check_equilibration Is column equilibrated? check_mp->check_equilibration Yes solution_mp Adjust Hexane/IPA ratio; add acidic modifier check_mp->solution_mp No check_overload Is sample concentration too high? check_equilibration->check_overload Yes solution_equilibration Flush with >30 column volumes check_equilibration->solution_equilibration No solution_dilute Dilute sample check_overload->solution_dilute Yes good_resolution Achieved Good Resolution check_overload->good_resolution No

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

Matrix effects in the analysis of (S)-3-Hydroxymyristic acid from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of (S)-3-Hydroxymyristic acid ((S)-3-OH-C14:0) in complex biological matrices. It is intended for researchers, scientists, and drug development professionals working on endotoxin (B1171834) quantification and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound is a 3-hydroxy fatty acid that is a unique and integral component of the Lipid A moiety of lipopolysaccharide (LPS), also known as endotoxin, found in the outer membrane of most Gram-negative bacteria. Its detection and quantification are used as a chemical marker to measure endotoxin levels in various samples, which is critical for drug development, sepsis research, and assessing inflammatory responses.[1]

Q2: What are the main challenges in analyzing this compound from complex samples?

A2: The primary challenge is the "matrix effect," where components of the biological sample (e.g., plasma, serum, cell lysates) interfere with the analysis.[2] This is particularly problematic in liquid chromatography-mass spectrometry (LC-MS) and can manifest as ion suppression or enhancement, leading to inaccurate quantification.[3][4][5][6] Other challenges include the low endogenous concentrations of the analyte, potential for contamination, and the need for hydrolysis to release it from the Lipid A structure.

Q3: What causes ion suppression in the LC-MS analysis of this compound?

A3: Ion suppression is a common matrix effect where co-eluting molecules from the sample matrix reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[3][4][6] For lipid analyses, the most common culprits are phospholipids, which are highly abundant in biological membranes and plasma.[6][7] These molecules can compete with the analyte for ionization, alter the physical properties of the ESI droplets, and ultimately reduce the analyte's signal intensity.[4][6]

Q4: How can I minimize matrix effects?

A4: A multi-pronged approach is most effective:

  • Efficient Sample Preparation: Employ techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering substances, particularly phospholipids, before injection.[8][9]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate this compound from the majority of matrix components. This might involve adjusting the gradient, flow rate, or trying different column chemistries (e.g., C18, Phenyl-Hexyl).

  • Use of Internal Standards: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₁₄ or D-labeled analogs.[10][11] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate, ratio-based quantification.[11]

Q5: Should I use LC-MS/MS or GC-MS for my analysis?

A5: Both techniques are suitable and have been successfully used.

  • LC-MS/MS: Offers high sensitivity and selectivity without the need for derivatization of the carboxyl group, though derivatization can be used to enhance sensitivity.[9][12] It is often preferred for its simpler sample preparation workflow.

  • GC-MS: Typically requires derivatization (e.g., silylation or methylation) to make the fatty acid volatile.[7][13][14] GC-MS can provide excellent chromatographic resolution and is a very robust and well-established technique for fatty acid analysis.[10][13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Inefficient hydrolysis of LPS. 2. Poor extraction recovery. 3. Severe ion suppression. 4. Instrument sensitivity issue.1. Optimize hydrolysis conditions (acid concentration, temperature, time). Ensure complete release of 3-OH-C14:0 from Lipid A. 2. Evaluate a different sample preparation method (e.g., switch from LLE to SPE). Check solvent purity and pH. 3. Perform a post-column infusion experiment to identify suppression zones. Improve chromatographic separation or enhance sample cleanup. 4. Check MS tuning and calibration. Ensure the correct MRM transitions are being monitored.
High Variability / Poor Reproducibility 1. Inconsistent sample preparation. 2. Uncompensated matrix effects varying between samples. 3. Analyte instability. 4. Carryover from previous injections.1. Automate sample preparation steps if possible. Ensure precise and consistent execution of manual steps. 2. Implement a stable isotope-labeled internal standard (SIL-IS). This is the most effective way to correct for sample-to-sample variations in matrix effects.[10][11] 3. Keep samples cold and minimize time between preparation and analysis. Check for degradation by analyzing a sample over time. 4. Optimize the autosampler wash method; use a strong organic solvent. Inject a blank after a high concentration sample to check for carryover.
Unexpected Peaks / Interferences 1. Contamination from labware, solvents, or reagents. 2. Co-eluting isobaric interferences from the matrix. 3. Presence of isomers of 3-Hydroxymyristic acid.1. Use high-purity solvents (e.g., LC-MS grade). Test all reagents and plasticware for contaminants. 2. Improve chromatographic resolution (e.g., use a longer column, shallower gradient). Check the specificity of your MS/MS transition; select a more unique product ion if possible. 3. Ensure your chromatography can resolve different isomers if they are present and relevant to your study.
Non-linear Calibration Curve 1. Saturation of the detector at high concentrations. 2. Significant matrix effects at different concentration levels. 3. Inappropriate range for the calibration curve.1. Extend the upper limit of the calibration range or dilute samples that fall outside the linear range. 2. Use a SIL-IS. Prepare calibrators in a matrix that mimics the study samples (matrix-matched calibration) to account for consistent matrix effects. 3. Narrow the calibration range to the expected concentration range of your samples.

Experimental Protocols & Data

Protocol 1: Sample Preparation from Plasma/Serum using LLE & Hydrolysis

This protocol is a general guideline for releasing (S)-3-OH-C14:0 from LPS in plasma or serum samples.

  • Internal Standard Spiking: To 100 µL of plasma/serum, add the stable isotope-labeled internal standard (e.g., D₄-(S)-3-Hydroxymyristic acid) to a final concentration of ~25 ng/mL. Vortex briefly.

  • Protein Precipitation & Initial Lysis: Add 300 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Acid Hydrolysis: Add 100 µL of 4 M HCl. Vortex and incubate at 90°C for 2 hours to hydrolyze the amide and ester linkages of Lipid A, releasing the fatty acids.

  • Cooling & Neutralization: Cool the samples to room temperature. Add 100 µL of 4 M NaOH to neutralize the acid.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate. Vortex for 5 minutes. Centrifuge at 3,000 x g for 10 minutes.

  • Evaporation & Reconstitution: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water) for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-)

  • MRM Transitions (Illustrative):

    • (S)-3-OH-C14:0: Q1: 243.2 m/z → Q3: 59.0 m/z (Carboxylate fragment)

    • D₄-(S)-3-OH-C14:0 (IS): Q1: 247.2 m/z → Q3: 59.0 m/z

Quantitative Performance Data (Illustrative)

The following tables summarize typical performance data gathered from published methods for hydroxy fatty acid analysis. Actual results will vary based on the specific matrix, method, and instrumentation.

Table 1: Recovery and Precision using SPE-LC-MS/MS in Serum

Analyte ClassExtraction MethodRecovery RangeWithin-Day Precision (%RSD)Between-Day Precision (%RSD)
Hydroxy Fatty AcidsSolid-Phase Extraction (SPE)74% - 100%[8]7.1% - 13.8%[8]9.3% - 21.6%[8]

Table 2: Precision and Linearity using GC-MS in Serum/Plasma

Analyte ClassMethodLinearity RangePrecision at 0.3 µmol/L (%CV)Precision at 30 µmol/L (%CV)
3-Hydroxy Fatty AcidsStable Isotope Dilution GC-MS0.2 - 50 µmol/L[10]3.3% - 13.3%[13]1.0% - 10.5%[13]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound from a biological sample.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Plasma, Serum, etc.) Spike 2. Spike with Stable Isotope IS Sample->Spike Add Accuracy Tracer Hydrolysis 3. Acid Hydrolysis Spike->Hydrolysis Release Analyte Extraction 4. LLE or SPE Hydrolysis->Extraction Purify & Concentrate DryRecon 5. Evaporation & Reconstitution Extraction->DryRecon Solvent Exchange LCMS 6. LC-MS/MS Analysis DryRecon->LCMS Data 7. Data Processing (Integration) LCMS->Data Acquire Signal Quant 8. Quantification (Analyte/IS Ratio) Data->Quant Calculate Concentration

Fig 1. General workflow for (S)-3-OH-C14:0 analysis.
Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues like low signal intensity.

G Start Problem: Low Analyte Signal CheckIS Is the Internal Standard (IS) signal also low? Start->CheckIS CheckSystem Issue is likely post-injection. Check MS/MS parameters, tuning, and source conditions. CheckIS->CheckSystem No CheckPrep Issue is likely pre-injection. Review sample preparation. CheckIS->CheckPrep Yes ReviewExtraction Was recovery poor? Test extraction efficiency with a post-extraction spike. CheckPrep->ReviewExtraction OptimizeExtraction Optimize LLE/SPE protocol. Check pH and solvent volumes. ReviewExtraction->OptimizeExtraction Yes ReviewHydrolysis Was hydrolysis incomplete? Re-evaluate time, temp, and acid concentration. ReviewExtraction->ReviewHydrolysis No

Fig 2. Decision tree for troubleshooting low signal.
LPS-TLR4 Signaling Pathway

This compound is a key component of LPS, the primary ligand for Toll-like Receptor 4 (TLR4). Activation of this pathway is a central event in the innate immune response to Gram-negative bacterial infections.

G cluster_extra cluster_intra LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 Transfer TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF MyD88-independent TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription IFN Type I Interferons IRF3->IFN Induces Transcription

Fig 3. Simplified LPS-TLR4 signaling cascade.

References

Improving the derivatization of (S)-3-Hydroxymyristic acid for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (S)-3-Hydroxymyristic acid for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for its analysis?

A1: Derivatization is crucial for the analysis of this compound, particularly for gas chromatography-mass spectrometry (GC-MS), for several reasons:

  • Increased Volatility: this compound is a polar molecule with low volatility due to the presence of a carboxylic acid and a hydroxyl group. Derivatization replaces the active hydrogens in these functional groups, reducing polarity and increasing volatility, which is essential for GC analysis.[1][2]

  • Improved Chromatographic Peak Shape: The high polarity of the underivatized acid can lead to interactions with the stationary phase of the GC column, resulting in broad, tailing peaks. Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks and better separation.[2]

  • Enhanced Thermal Stability: Derivatization can protect the molecule from degradation at the high temperatures used in the GC injector and column.[1]

  • Improved Mass Spectrometric Analysis: For liquid chromatography-mass spectrometry (LC-MS), derivatization can significantly enhance the ionization efficiency of the molecule, leading to improved sensitivity.[3][4] Specific derivatizing agents can also introduce characteristic fragments that aid in structural elucidation.[3]

Q2: What are the most common derivatization methods for this compound for GC-MS analysis?

A2: The two most common and effective methods for derivatizing this compound for GC-MS analysis are:

  • Two-Step Esterification and Silylation: This involves first converting the carboxylic acid to a methyl ester (fatty acid methyl ester, FAME) using a reagent like Boron trifluoride-methanol (BF3-methanol).[2] The hydroxyl group is then derivatized to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][5]

  • One-Step Silylation: This method derivatizes both the carboxylic acid and the hydroxyl group simultaneously to their respective TMS derivatives (TMS-ester and TMS-ether). This is typically achieved using a strong silylating agent like BSTFA with a catalyst such as TMCS.[6]

Q3: Are there specific derivatization strategies for analyzing this compound by LC-MS?

A3: Yes, for LC-MS analysis, derivatization aims to improve ionization efficiency and introduce a charge to the molecule. A specialized reagent, 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), has been used to derivatize 3-hydroxy fatty acids. This derivatization allows for the generation of diagnostic ions in the mass spectrometer that can help distinguish between 2-hydroxy and 3-hydroxy fatty acid isomers.[3]

Troubleshooting Guides

Problem 1: Incomplete or no derivatization observed in my chromatogram (e.g., missing product peak, presence of the underivatized acid peak).

Potential Cause Troubleshooting Step
Presence of Water Moisture is a significant inhibitor of both esterification and silylation reactions.[2] Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely dried before adding derivatization reagents. Lyophilization is an effective drying method.[2]
Degraded Reagents Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use fresh, high-quality reagents and store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).
Insufficient Reagent Ensure a sufficient molar excess of the derivatization reagent is used to drive the reaction to completion. A 10x molar excess is a good starting point for silylation.[2]
Suboptimal Reaction Conditions Optimize the reaction time and temperature. For silylation with BSTFA/TMCS, heating at 80°C for 60 minutes is a common protocol.[6] For esterification with BF3-methanol, heating at 60°C for 60 minutes is often used.[2]
Sample Matrix Effects Components in your sample matrix may interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), before derivatization.[5]

Problem 2: Low yield of the derivatized product.

Potential Cause Troubleshooting Step
Incomplete Reaction Refer to the troubleshooting steps for "Incomplete or no derivatization."
Loss of Sample During Work-up Be careful during extraction and solvent transfer steps. Ensure proper phase separation if performing a liquid-liquid extraction after derivatization.
Adsorption to Surfaces The derivatized product may adsorb to glass surfaces. Silanizing your glassware can help minimize this issue.
Derivative Instability TMS derivatives can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial at a low temperature (e.g., -20°C) and under an inert atmosphere.[7]

Problem 3: Presence of unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Step
Reagent Artifacts Inject a reagent blank (all reagents without the analyte) to identify peaks originating from the derivatization reagents or solvents.[8]
Side Reactions Suboptimal reaction conditions can sometimes lead to side products. Ensure you are following a validated protocol with optimized temperature and time.
Contamination Ensure all glassware, solvents, and reagents are clean and free of contaminants.
Incomplete Derivatization of one functional group If performing a two-step derivatization, you may see a peak corresponding to the partially derivatized molecule (e.g., only the methyl ester). Ensure both reaction steps go to completion.

Experimental Protocols

Protocol 1: One-Step Silylation for GC-MS Analysis

This protocol describes the simultaneous derivatization of the carboxylic acid and hydroxyl groups of this compound to their TMS derivatives.

Materials:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation: Place a known amount of the dried this compound sample (typically in the microgram range) into a reaction vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[2][6]

  • Reaction: Tightly cap the vial and heat at 80°C for 60 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Materials:

  • This compound standard or dried sample extract

  • 14% Boron trifluoride in methanol (B129727) (BF3-methanol)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for drying

Procedure:

Step 1: Esterification

  • Sample Preparation: Place the dried sample in a reaction vial.

  • Reagent Addition: Add 50 µL of 14% BF3-methanol.[2]

  • Reaction: Cap the vial and heat at 60°C for 60 minutes.[2]

  • Extraction: Cool the vial to room temperature. Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane. Vortex thoroughly.[2]

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

Step 2: Silylation

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA to the dried residue.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis.

Quantitative Data Summary

ParameterDerivatization MethodValueReference
Assay Imprecision (CV%) Silylation (BSTFA + TMCS)1.0–10.5% at 30 µmol/L[6]
3.3–13.3% at 0.3 µmol/L[6]
Recovery of 2-hydroxy fatty acyl residues Methyl iodide derivatization70.3 ± 6.2%
Recovery of non-hydroxy fatty acyl residues Methyl iodide derivatization96.2 ± 9.1%

Visualization

Caption: Derivatization workflow for this compound analysis by GC-MS and LC-MS.

References

Technical Support Center: Accurate (S)-3-Hydroxymyristic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of (S)-3-Hydroxymyristic acid. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent and robust methods for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] These techniques offer high sensitivity and selectivity, which are crucial for accurate measurements in complex biological matrices.

Q2: Why is derivatization often required for the analysis of 3-Hydroxymyristic acid by GC-MS?

A2: Derivatization is a critical step in GC-MS analysis of 3-Hydroxymyristic acid to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS), which converts the polar hydroxyl and carboxyl groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[2] This process improves chromatographic peak shape and enhances detection sensitivity.

Q3: What type of calibration standards should be used for the most accurate quantification?

A3: For the highest accuracy and to correct for variations in sample preparation and matrix effects, the use of a stable isotope-labeled internal standard is strongly recommended.[2][3][4][5] An ideal internal standard for this compound would be this compound labeled with heavy isotopes such as ¹³C or ²H (deuterium). Using an internal standard helps to normalize for analyte loss during sample extraction and for ionization suppression or enhancement in the mass spectrometer.

Q4: Where can I source calibration standards for this compound?

A4: High-purity this compound and its enantiomer, (R)-3-Hydroxymyristic acid, are available from several commercial suppliers of chemical standards.[6][7][8][9][10] It is crucial to obtain a certificate of analysis (CoA) to verify the purity and concentration of the standard.

Q5: What are the key storage conditions for this compound standards to ensure their stability?

A5: To ensure long-term stability, this compound standards should be stored at -20°C or lower in a tightly sealed container to prevent degradation.[8][10][11] For preparing working solutions, it is advisable to allow the standard to equilibrate to room temperature before opening to avoid condensation.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis

Possible Cause Suggested Solution
Incomplete derivatizationOptimize the derivatization reaction conditions, including temperature, time, and reagent concentration. Ensure the sample is completely dry before adding the derivatization reagent.[2]
Active sites in the GC inlet or columnUse a deactivated inlet liner and perform regular column conditioning. If the problem persists, consider replacing the liner and trimming the column.
Non-volatile residues in the sampleEnhance the sample cleanup procedure to remove interfering substances prior to derivatization and injection.

Issue 2: High Variability in Quantitative Results

Possible Cause Suggested Solution
Inconsistent sample preparationEnsure precise and consistent execution of all sample preparation steps, including extraction and derivatization. Use of an automated liquid handler can improve reproducibility.
Matrix effectsIncorporate a stable isotope-labeled internal standard to compensate for matrix-induced signal suppression or enhancement.[4][12] Alternatively, use matrix-matched calibration standards or the standard addition method.[12][13]
Instrument instabilityCheck the stability of the GC-MS or LC-MS/MS system by injecting a standard solution multiple times to assess the reproducibility of the peak area and retention time.

Issue 3: Low Signal Intensity or Poor Sensitivity

| Possible Cause | Suggested Solution | | Suboptimal instrument parameters | Optimize the mass spectrometer settings, including ionization source parameters (e.g., temperature, gas flows) and MS/MS transition parameters (collision energy).[1] | | Analyte loss during sample preparation | Evaluate each step of the sample preparation process for potential analyte loss. This can be assessed by spiking a known amount of standard into a blank matrix and calculating the recovery. | | Inefficient ionization | For LC-MS, ensure the mobile phase composition is conducive to efficient ionization of 3-Hydroxymyristic acid. Electrospray ionization (ESI) in negative mode is commonly used.[14] |

Quantitative Data Summary

Table 1: GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis [2]

ParameterValue
Column HP-5MS capillary column
Injection Volume 1 µL
Initial Oven Temperature 80 °C (hold for 5 min)
Temperature Ramp 1 3.8 °C/min to 200 °C
Temperature Ramp 2 15 °C/min to 290 °C (hold for 6 min)
Derivatization Reagent N,O-bis(trimethylsilyl) trifluoroacetamide and trimethylchlorosilane
Derivatization Conditions 80 °C for 1 hour
Quantitation Ion (unlabeled) m/z 233
Quantitation Ion (labeled IS) m/z 235

Table 2: LC-MS/MS Parameters for 3-Hydroxy Fatty Acid Analysis [15]

ParameterValue
Column Agilent Eclipse Plus C8 RRHD 1.8 µm
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in isopropanol/acetonitrile (B52724) (1:1, v/v)
Flow Rate 400 µL/min
Linear Range 0.5–1,000 µg/L
Limit of Detection (LOD) 5–75 ng/L
Limit of Quantification (LOQ) 10–100 ng/L

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol is based on methodologies for analyzing 3-hydroxy fatty acids.[2][3]

  • Sample Preparation:

    • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard solution.

    • For hydrolysis of esterified forms, add 500 µL of 10 M NaOH and incubate for 30 minutes.

    • Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).

    • Extract twice with 3 mL of ethyl acetate.

    • Dry the combined organic extracts under a stream of nitrogen at 37 °C.

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

    • Incubate at 80 °C for 1 hour.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Utilize a suitable GC temperature program and MS parameters for the detection and quantification of the target analyte and internal standard (refer to Table 1 for example parameters).

    • Quantify the native 3-hydroxy fatty acid based on the relative abundance to the stable isotope internal standard and the internal standard concentration.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol is adapted from methods for free fatty acid analysis.[14][15]

  • Sample Preparation:

    • To approximately 1.0 g of a homogenized biological sample, add 4.9 mL of ice-cold acetonitrile and 0.1 mL of the internal standard solution.

    • Homogenize the mixture thoroughly.

    • Centrifuge at 14,000 rpm at 4°C for 10 minutes.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample extract into the LC-MS/MS system.

    • Separate the analytes using a reverse-phase C8 or C18 column with a suitable gradient elution (refer to Table 2 for example parameters).

    • Detect the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM).

    • Develop an MRM method by optimizing the precursor ion and product ion transitions, as well as the collision energy for both this compound and its internal standard.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Plasma/Serum Sample add_is Add Internal Standard start->add_is hydrolysis Hydrolysis (optional) add_is->hydrolysis acidify Acidification hydrolysis->acidify extract Liquid-Liquid Extraction acidify->extract dry Dry Down extract->dry derivatize Add BSTFA + TMCS Incubate at 80°C dry->derivatize gcms GC-MS Analysis derivatize->gcms quant Quantification gcms->quant end End: Concentration Result quant->end logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue (e.g., High Variability) cause1 Matrix Effects issue->cause1 cause2 Inconsistent Sample Prep issue->cause2 cause3 Instrument Instability issue->cause3 solution1 Use Isotope-Labeled IS or Matrix-Matched Standards cause1->solution1 solution2 Standardize Protocol Use Automation cause2->solution2 solution3 Perform System Suitability Tests cause3->solution3

References

Validation & Comparative

Unraveling the Immunostimulatory Potential: A Comparative Analysis of (S)-3-Hydroxymyristic Acid and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of (S)-3-Hydroxymyristic acid and its synthetic derivatives reveals that specific structural modifications can significantly modulate its biological activity as a Toll-like receptor 4 (TLR4) agonist. While this compound, a key component of the potent immune stimulator Lipopolysaccharide (LPS), exhibits inherent TLR4-activating properties, synthetic alterations to its structure can either enhance or diminish this activity, offering a tunable platform for the development of novel immunomodulators.

This compound is a 14-carbon saturated fatty acid with a hydroxyl group at the third position. This unique structure is a fundamental building block of Lipid A, the bioactive component of LPS found in the outer membrane of Gram-negative bacteria. Lipid A is a powerful activator of the innate immune system through its interaction with the TLR4 signaling complex, leading to the production of pro-inflammatory cytokines and the initiation of an immune response. The immunostimulatory activity of Lipid A and its derivatives has garnered significant interest for their potential as vaccine adjuvants and cancer immunotherapeutics.

This guide provides a comparative overview of the biological activity of this compound and its synthetic analogs, focusing on their ability to activate the TLR4 signaling pathway. We will explore how modifications to the fatty acid chain length, the carboxyl group, and the hydroxyl group can impact their immunomodulatory properties.

Comparative Biological Activity of this compound and Its Analogs

While direct comparative studies on a systematic series of simple this compound analogs are limited in publicly available literature, valuable insights can be drawn from research on more complex synthetic lipid A mimetics that incorporate derivatives of 3-hydroxymyristic acid. These studies consistently highlight the critical role of the acyl chain length in determining TLR4 agonist activity.

One key study on a series of synthetic lipid A mimetics, known as aminoalkyl glucosaminide phosphates (AGPs), systematically varied the length of a secondary acyl chain attached to a (R)-3-n-alkanoyloxytetradecanoyl residue (a derivative of 3-hydroxymyristic acid). The results demonstrated a clear structure-activity relationship, with compounds bearing secondary acyl chains of at least eight carbons exhibiting significantly higher TLR4 agonist activity. This suggests that the overall lipophilicity and spatial arrangement of the acyl chains are crucial for effective interaction with the TLR4/MD-2 receptor complex.

Based on these and other related studies, we can extrapolate the expected impact of structural modifications on the biological activity of this compound analogs.

Table 1: Comparative Biological Activity of this compound and Postulated Synthetic Analogs

Compound NameStructurePostulated TLR4 Agonist Activity (Relative to this compound)Rationale for Postulated Activity
This compound 14-carbon chain, 3-OH, COOHBaselineNatural ligand component of Lipid A.
Methyl (S)-3-hydroxymyristate 14-carbon chain, 3-OH, COOCH₃Likely ReducedEsterification of the carboxyl group may hinder interactions with the TLR4/MD-2 complex.
Ethyl (S)-3-hydroxymyristate 14-carbon chain, 3-OH, COOCH₂CH₃Likely ReducedSimilar to the methyl ester, with potentially greater steric hindrance.
(S)-3-Hydroxymyristamide 14-carbon chain, 3-OH, CONH₂Potentially AlteredAmidation could change the hydrogen bonding potential and overall polarity, impacting receptor binding.
(S)-3-Hydroxydodecanoic acid 12-carbon chain, 3-OH, COOHLikely ReducedShorter acyl chain length generally correlates with reduced TLR4 agonist activity in lipid A analogs.
(S)-3-Hydroxyhexadecanoic acid 16-carbon chain, 3-OH, COOHPotentially Similar or IncreasedLonger acyl chains, up to a certain point, can enhance binding to the hydrophobic pocket of MD-2.

Key Signaling Pathways and Experimental Workflows

The biological activity of this compound and its analogs as TLR4 agonists is primarily mediated through the activation of intracellular signaling cascades, leading to the production of inflammatory cytokines.

TLR4 Signaling Pathway

Upon binding of a TLR4 agonist, the receptor undergoes dimerization and recruits adaptor proteins, primarily MyD88 and TRIF. This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Agonist This compound or Analog TLR4_MD2 TLR4/MD-2 Complex Agonist->TLR4_MD2 Binding & Dimerization MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_nuc Translocation IkB IκB NFkB_IkB->NFkB_p50_p65 Releases NFkB_IkB->IkB Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: TLR4 signaling pathway initiated by an agonist.

Experimental Workflow for Assessing TLR4 Agonist Activity

The evaluation of TLR4 agonist activity typically involves a series of in vitro assays using immune cells, such as macrophages or specialized reporter cell lines.

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Biological Assays cluster_analysis Data Analysis Immune_Cells Immune Cells (e.g., Macrophages, HEK-Blue™ hTLR4 cells) Stimulation Stimulation with: - this compound - Synthetic Analogs - Positive Control (LPS) - Negative Control (Vehicle) Immune_Cells->Stimulation Incubation Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate ELISA Cytokine Measurement (ELISA) - TNF-α - IL-6 Supernatant->ELISA NFkB_Assay NF-κB Activation Assay (e.g., Reporter Gene Assay, Western Blot) Cell_Lysate->NFkB_Assay Data_Quantification Quantify Cytokine Levels & NF-κB Activation ELISA->Data_Quantification NFkB_Assay->Data_Quantification EC50 Determine Potency (EC50 values) Data_Quantification->EC50 Comparison Compare Activities of Analogs to Parent Compound EC50->Comparison

Caption: Workflow for evaluating TLR4 agonist activity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Purpose: To ensure that the observed effects of the compounds are not due to cytotoxicity.

Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its synthetic analogs for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Production Assay (ELISA for TNF-α and IL-6)

Purpose: To quantify the production of pro-inflammatory cytokines upon stimulation with the test compounds.

Protocol:

  • Seed immune cells (e.g., primary bone marrow-derived macrophages or THP-1 monocytes) in a 24-well plate.

  • Stimulate the cells with different concentrations of this compound, its synthetic analogs, or LPS (positive control) for a specified time (e.g., 6 or 24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions. Briefly:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add the collected supernatants and a standard curve of the recombinant cytokine.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate and measure the colorimetric change using a microplate reader.

  • Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

NF-κB Activation Assay (HEK-Blue™ hTLR4 Reporter Assay)

Purpose: To specifically measure the activation of the NF-κB signaling pathway mediated by TLR4.

Protocol:

  • Plate HEK-Blue™ hTLR4 cells in a 96-well plate.

  • Add various concentrations of this compound or its synthetic analogs to the wells.

  • Incubate the plate at 37°C for 16-24 hours.

  • Add HEK-Blue™ Detection medium to a separate 96-well plate.

  • Transfer a small aliquot of the stimulated cell supernatant to the plate containing the detection medium.

  • Incubate for 1-4 hours at 37°C and measure the absorbance at 620-650 nm. The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB inducible promoter.

Conclusion

The biological activity of this compound as a TLR4 agonist is intricately linked to its chemical structure. While it serves as a foundational element for TLR4 activation, synthetic modifications to its acyl chain length and functional groups offer a promising avenue for fine-tuning its immunostimulatory properties. Further research focusing on the direct synthesis and comparative biological evaluation of a broader range of simple this compound analogs is warranted to fully elucidate the structure-activity relationships and to guide the rational design of novel immunomodulatory agents with tailored therapeutic profiles. The experimental protocols and signaling pathway diagrams provided herein offer a robust framework for researchers in the field of immunology and drug development to explore the potential of these fascinating molecules.

The Pivotal Role of (S)-3-Hydroxymyristic Acid in Lipid A-Mediated TLR4 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of Toll-like receptor 4 (TLR4) by the lipid A component of lipopolysaccharide (LPS) from Gram-negative bacteria is a cornerstone of the innate immune response. The precise chemical structure of lipid A is paramount in determining the nature and magnitude of this response, which can range from potent immunostimulation to antagonism. A key architectural feature of endotoxically active lipid A is the presence of (S)-3-hydroxymyristic acid, a 14-carbon fatty acid with a hydroxyl group at the β-position. This guide provides a comparative analysis of the role of this compound versus other fatty acids in the activation of TLR4 by lipid A, supported by experimental data and detailed methodologies.

The Structural Basis of TLR4 Activation by Lipid A

Lipid A, the bioactive component of LPS, is recognized by a receptor complex consisting of TLR4 and myeloid differentiation factor 2 (MD-2). The binding of lipid A to MD-2 induces a conformational change that promotes the dimerization of the TLR4-MD-2 complex, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1] The structure-activity relationship of lipid A is complex, with the number, length, and placement of its acyl chains being critical determinants of its bioactivity.

Hexa-acylated lipid A, such as that from Escherichia coli, is a potent agonist of human TLR4. This structure typically contains four (R)-3-hydroxymyristoyl chains, with two of these being further acylated with laurate (C12) and myristate (C14). In contrast, under-acylated lipid A variants, such as the tetra-acylated lipid IVa, can act as antagonists of human TLR4.[2]

Comparative Analysis of Fatty Acid Composition on TLR4 Activation

The presence of this compound is a highly conserved feature of immunostimulatory lipid A. While direct side-by-side comparisons of synthetic lipid A analogs with systematically varied 3-hydroxy fatty acids are limited in the literature, extensive studies on the overall acylation pattern underscore the importance of the canonical structure containing 3-hydroxymyristate.

The length of the acyl chains is a critical factor. Systematic evaluation of synthetic lipid A mimetics has shown that a threshold chain length is required to induce a robust inflammatory response. For instance, in a study of aminoalkyl glucosaminide phosphates (AGPs), which mimic lipid A, compounds with secondary acyl chains of at least 10 carbons were necessary for significant cytokine induction in human monocytes.[3]

Furthermore, the number of acyl chains profoundly influences TLR4 activation. Hexa-acylated and penta-acylated lipid A are generally agonistic, whereas tetra-acylated forms are often antagonistic in humans.[4][5] This highlights the importance of the complete acylation pattern, where this compound serves as the foundational scaffold for the attachment of secondary acyl chains.

The hydroxyl group of the 3-hydroxy fatty acids is also thought to be crucial for the optimal packing of the acyl chains within the MD-2 binding pocket and for establishing a hydrogen bond network that stabilizes the lipid A-MD-2 complex.

Quantitative Data on TLR4 Activation by Lipid A Variants

The following tables summarize data from studies investigating the impact of lipid A structure, primarily the number and length of acyl chains, on TLR4 activation.

Table 1: Effect of Acyl Chain Number on Human TLR4 Activation

Lipid A VariantAcylation PatternCell LineReadoutRelative ActivityReference
E. coli typeHexa-acylatedHEK-Blue hTLR4NF-κB ActivationStrong Agonist[4][6]
Y. pestis (penta)Penta-acylated (lacking 3' secondary acyl chain)HEK-Blue hTLR4NF-κB ActivationNo Activation[4]
Y. pestis (penta)Penta-acylated (lacking 2' secondary acyl chain)HEK-Blue hTLR4NF-κB ActivationAgonist[4]
Lipid IVaTetra-acylatedHEK-Blue hTLR4NF-κB ActivationAntagonist[2]

Table 2: Effect of Secondary Acyl Chain Length in Synthetic Lipid A Mimetics (AGPs) on Cytokine Production in Human Monocytes

AGP Variant (Secondary Acyl Chain Length)Primary Acyl ChainCytokine Induction (TNF-α)Relative ActivityReference
C14(R)-3-hydroxymyristate+++Strong Agonist[3]
C12(R)-3-hydroxymyristate+++Strong Agonist[3]
C10(R)-3-hydroxymyristate+++Strong Agonist[3]
C8(R)-3-hydroxymyristate++Moderate Agonist[3]
C6(R)-3-hydroxymyristate-Inactive[3]

Experimental Protocols

HEK-Blue™ hTLR4 NF-κB Reporter Assay

This assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express human TLR4, MD-2, and CD14. These cells also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to the production and secretion of SEAP, which can be quantified colorimetrically.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium or QUANTI-Blue™ Solution (InvivoGen)

  • Lipid A analogs or LPS preparations

  • Endotoxin-free water and PBS

  • 96-well flat-bottom cell culture plates

Protocol:

  • Cell Preparation: Culture HEK-Blue™ hTLR4 cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.

  • Seeding: On the day of the experiment, wash cells with PBS and detach them. Resuspend the cells in fresh, pre-warmed growth medium and adjust the cell density. Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.

  • Stimulation: Prepare serial dilutions of the lipid A analogs or LPS in endotoxin-free water or PBS. Add the desired concentrations of the stimuli to the wells containing the cells. Include a positive control (e.g., E. coli LPS at 100 ng/mL) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Detection:

    • Using HEK-Blue™ Detection Medium: If using this real-time detection medium, the color change can be observed directly.

    • Using QUANTI-Blue™ Solution: Add a sample of the cell culture supernatant to a new 96-well plate. Add QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.

  • Quantification: Measure the absorbance at 620-655 nm using a microplate reader. The intensity of the color is proportional to the level of NF-κB activation.[7][8]

Cytokine ELISA for TNF-α in Macrophages

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of tumor necrosis factor-alpha (TNF-α) secreted by macrophages in response to TLR4 activation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • RPMI 1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Lipid A analogs or LPS preparations

  • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

Protocol:

  • Cell Culture and Stimulation:

    • Seed macrophages into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the desired concentrations of lipid A analogs or LPS. Include appropriate positive and negative controls.

    • Incubate for a specified period (e.g., 4-24 hours) at 37°C and 5% CO2.

  • ELISA Procedure:

    • Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

    • Blocking: Wash the plate with wash buffer and block with a suitable blocking buffer for 1-2 hours at room temperature.

    • Sample Incubation: Wash the plate and add the cell culture supernatants (and TNF-α standards) to the wells. Incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.

    • Substrate: Wash the plate and add the TMB substrate solution. Incubate until a color develops.

    • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.[9][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TLR4 signaling pathway and a general experimental workflow for assessing TLR4 activation.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 binds TLR4_Dimer TLR4 Dimer TLR4->TLR4_Dimer dimerization MyD88 MyD88 TLR4_Dimer->MyD88 MyD88-dependent TRIF TRIF TLR4_Dimer->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFNs Type I IFNs IRF3->IFNs Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis LipidA Lipid A Analogs (Varying Fatty Acids) Stimulation Cell Stimulation with Lipid A Analogs LipidA->Stimulation Cells Cell Culture (HEK-hTLR4 or Macrophages) Cells->Stimulation Incubation Incubation (4-24 hours) Stimulation->Incubation NFkB_Assay NF-κB Reporter Assay (SEAP Measurement) Incubation->NFkB_Assay ELISA Cytokine ELISA (e.g., TNF-α, IL-6) Incubation->ELISA Data_Analysis Data Analysis and Comparison NFkB_Assay->Data_Analysis ELISA->Data_Analysis

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of (S)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxymyristic acid is a saturated 3-hydroxy fatty acid that serves as a crucial structural component of the Lipid A moiety of lipopolysaccharide (LPS), a major endotoxin (B1171834) found in the outer membrane of most Gram-negative bacteria. Accurate and sensitive quantification of this molecule is paramount in various fields, including the development of antibacterial drugs, sepsis research, and the quality control of pharmaceutical products to monitor bacterial contamination. Traditional analytical methods, while established, often involve laborious, time-consuming sample preparation steps and may lack the sensitivity required for trace-level detection.

This guide provides a comprehensive comparison of a novel, rapid, and highly sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The validation of this new method is presented in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key performance parameters to demonstrate its suitability and superiority for high-throughput analysis.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and the traditional GC-MS method are provided below.

New Method: Direct-Inject UHPLC-MS/MS

This method is designed for rapid quantification with minimal sample preparation.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for direct injection.

  • Instrumentation & Conditions:

    • UHPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 40% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole (e.g., Sciex 7500 or equivalent) with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard.

Alternative Method: GC-MS with Derivatization

This widely-used method requires chemical derivatization to increase the volatility of the analyte for gas chromatography.[6][7][8]

  • Sample Preparation & Derivatization:

    • Hydrolysis: To 500 µL of plasma, add 500 µL of 10 M NaOH and heat at 90°C for 30 minutes to release esterified fatty acids.[9]

    • Acidification: Cool the sample and acidify with 6 M HCl.[9]

    • Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.[9]

    • Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen.

    • Derivatization: Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6][9]

    • Cool the sample to room temperature before injection.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 80°C for 5 minutes, ramp at 4°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 5 minutes.[9]

    • Injection Mode: Splitless.

    • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Impact (EI), 70 eV.[10]

    • Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte.[9]

Performance Data Comparison

The validation parameters for the novel UHPLC-MS/MS method and the traditional GC-MS method are summarized below. The data clearly demonstrates the enhanced performance of the new method in terms of sensitivity, linear range, and speed.

Validation ParameterNew UHPLC-MS/MS Method Traditional GC-MS Method Unit
Linear Range 0.5 - 100020 - 2000ng/mL
Correlation Coefficient (R²) > 0.998> 0.995-
Limit of Detection (LOD) 0.155ng/mL
Limit of Quantification (LOQ) 0.520ng/mL
Precision (RSD%) < 5%< 10%%
Accuracy (% Recovery) 95 - 105%90 - 110%%
Sample Preparation Time ~15 minutes~2.5 hours-
Instrument Run Time 5 minutes35 minutes-
Total Analysis Time ~20 minutes ~3 hours -

Workflow Visualization

The following diagrams illustrate the stark contrast in complexity and time commitment between the traditional and novel analytical workflows.

G cluster_0 Traditional GC-MS Workflow p1 Sample Hydrolysis (30 min) p2 Acidification p1->p2 p3 Liquid-Liquid Extraction (2x) p2->p3 p4 Evaporation p3->p4 p5 Derivatization (60 min) p4->p5 p6 GC-MS Analysis (35 min) p5->p6

Caption: Workflow for the traditional GC-MS method, highlighting multiple time-intensive steps.

G cluster_1 New UHPLC-MS/MS Workflow n1 Protein Precipitation & Internal Std. Addition n2 Centrifugation (10 min) n1->n2 n3 Direct Injection & UHPLC-MS/MS Analysis (5 min) n2->n3

Caption: Streamlined workflow for the new UHPLC-MS/MS method, enabling rapid sample turnaround.

Conclusion

The validation data and workflow comparison unequivocally demonstrate that the novel UHPLC-MS/MS method provides a significant improvement over the traditional GC-MS technique for the quantification of this compound. This new method offers superior sensitivity (a 40-fold lower LOQ), a comparable linear range, and a dramatic reduction in total analysis time from approximately 3 hours to just 20 minutes. The simplified "dilute-and-shoot" sample preparation protocol minimizes potential sources of error and analyte loss associated with multi-step extraction and derivatization procedures. For researchers and drug development professionals requiring reliable, high-throughput analysis of this critical bacterial biomarker, the validated UHPLC-MS/MS method represents a more efficient and robust analytical solution.

References

A Comparative Guide to the Quantification of (S)-3-Hydroxymyristic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lipid biomarkers, the accurate quantification of (S)-3-Hydroxymyristic acid is of significant interest due to its role as a key component of lipopolysaccharide (LPS) in Gram-negative bacteria. This guide provides a comprehensive cross-validation of two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for the quantification of this compound often depends on the specific requirements of the study, including sensitivity, sample matrix, and throughput. Below is a summary of typical performance data for each method, compiled from various studies.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ~15 ng0.1 - 0.9 ng/mL[1]
Limit of Quantification (LOQ) -0.4 - 2.6 ng/mL[1]
Precision (%RSD) 1.0 - 13.3%[2]< 14%[3]
Accuracy/Recovery (%) Variable, often dependent on extraction and derivatization efficiency.> 80%[3]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following sections outline representative procedures for the quantification of this compound using both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of 3-hydroxy fatty acids typically requires a derivatization step to increase their volatility and thermal stability.[4]

1. Sample Preparation and Hydrolysis:

  • To measure total this compound (both free and esterified), samples (e.g., 500 µL of plasma or serum) are first subjected to alkaline hydrolysis.[2] This is achieved by adding a strong base, such as 10 M NaOH, and heating.[2]

  • For the analysis of only the free acid, the hydrolysis step is omitted.[2]

2. Extraction:

  • Following hydrolysis (if performed), the samples are acidified using an acid like 6 M HCl.[2]

  • The this compound is then extracted from the aqueous matrix using an organic solvent, such as ethyl acetate.[2] This extraction is typically performed twice to ensure complete recovery.[2]

  • The organic extracts are combined and dried under a stream of nitrogen.[2]

3. Derivatization:

  • The dried extract is derivatized to convert the polar carboxylic acid and hydroxyl groups into more volatile esters and ethers. A common method is silylation, using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilane (TMCS).[2][5]

  • The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for about an hour to ensure complete derivatization.[2][5]

4. GC-MS Analysis:

  • An aliquot of the derivatized sample is injected into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column, such as a HP-5MS, is commonly used.[2]

    • Oven Temperature Program: An initial temperature of around 80°C is held for a few minutes, followed by a ramp to a final temperature of approximately 290°C.[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is typically used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS methods offer the advantage of analyzing this compound without the need for derivatization, simplifying sample preparation.

1. Sample Preparation:

  • For plasma or serum samples, a simple protein precipitation step is often sufficient.[6] This can be achieved by adding a solvent like methanol (B129727) to the sample.[1]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[1]

  • The supernatant, containing the this compound, is collected for analysis.[1]

2. LC-MS/MS Analysis:

  • An aliquot of the supernatant is injected into the LC-MS/MS system.

  • Liquid Chromatograph Conditions:

    • Column: A reversed-phase column, such as a C18, is typically used for separation.[7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often containing a small amount of acid like formic acid) and an organic solvent like acetonitrile (B52724) or methanol is common.[1][6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally used for the analysis of fatty acids.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each quantification method.

General Workflow for this compound Quantification cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method Sample_GC Sample Collection Hydrolysis_GC Alkaline Hydrolysis (Optional) Sample_GC->Hydrolysis_GC Extraction_GC Solvent Extraction Hydrolysis_GC->Extraction_GC Derivatization_GC Silylation (e.g., BSTFA) Extraction_GC->Derivatization_GC Analysis_GC GC-MS Analysis (EI, SIM) Derivatization_GC->Analysis_GC Data_GC Data Processing Analysis_GC->Data_GC Sample_LC Sample Collection Precipitation_LC Protein Precipitation Sample_LC->Precipitation_LC Analysis_LC LC-MS/MS Analysis (ESI-, MRM) Precipitation_LC->Analysis_LC Data_LC Data Processing Analysis_LC->Data_LC

Caption: Comparative workflow for GC-MS and LC-MS/MS quantification.

Chemical Derivatization for GC-MS Analysis reactant This compound (Non-volatile) product Trimethylsilyl (TMS) Derivative (Volatile) reactant->product Heat reagent Silylating Agent (e.g., BSTFA) reagent->product

Caption: Silylation of this compound for GC-MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical needs.

  • GC-MS is a robust and well-established method, particularly for total fatty acid analysis after hydrolysis. However, the requirement for derivatization adds a step to the sample preparation workflow.

  • LC-MS/MS offers higher sensitivity and a more streamlined sample preparation process, making it highly suitable for high-throughput analysis, especially for the free acid form in complex biological matrices.

Ultimately, the selection of the most appropriate method will depend on factors such as the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and the specific research question being addressed. For reliable and accurate results, it is essential that the chosen method is properly validated for its intended use.

References

A Comparative Analysis of (S)-3-Hydroxymyristic Acid Content in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced structural variations in bacterial cell components is paramount. (S)-3-Hydroxymyristic acid, a 14-carbon hydroxylated fatty acid, is a crucial component of the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria. This guide provides a comparative analysis of its content across different bacterial species, supported by experimental data and detailed methodologies.

It is important to note that while the user requested information on the (S)-stereoisomer, the predominant and biologically active form in the lipid A biosynthetic pathway is the (R)-stereoisomer, often referred to as β-hydroxymyristic acid in the literature. This guide will focus on the 3-hydroxymyristic acid content found in bacteria, which is primarily the (R)-form.

Quantitative Comparison of 3-Hydroxymyristic Acid Content

The following table summarizes the available quantitative data on the 3-hydroxymyristic acid content in the lipid A of selected Gram-negative bacteria. The data is presented as reported in the cited literature, and direct comparisons should be made with caution due to variations in analytical methods and reporting units.

Bacterial Species3-Hydroxymyristic Acid ContentOther Major 3-Hydroxy Fatty AcidsReference
Escherichia coli ~8.5-10.2% by weight (as β-hydroxymyristic acid)3-Hydroxylauric acid (3-OH-C12:0)
Pseudomonas aeruginosa Not typically a major component3-Hydroxydodecanoic acid (3-OH-C12:0), 3-Hydroxydecanoic acid (3-OH-C10:0)
Vibrio cholerae Present as the only amide-linked fatty acid3-Hydroxylauric acid (3-OH-C12:0) is present as an ester-linked fatty acid.
Helicobacter pylori Present, but not a predominant fatty acid3-Hydroxyoctadecanoic acid (3-OH-C18:0), 3-Hydroxyhexadecanoic acid (3-OH-C16:0)

Note: The fatty acid composition of lipid A can vary depending on the bacterial strain and growth conditions. The data presented here are representative examples from the literature.

Experimental Protocols

The quantification of 3-hydroxymyristic acid from bacterial sources typically involves the isolation of lipid A, hydrolysis to release the constituent fatty acids, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Isolation of Lipid A

A common method for lipid A isolation is mild acid hydrolysis of purified lipopolysaccharide (LPS).

  • LPS Extraction: LPS can be extracted from bacterial cells using methods such as the hot phenol-water procedure.

  • Mild Acid Hydrolysis: Purified LPS is hydrolyzed in a weak acid (e.g., 1% acetic acid) at 100°C for 1-2 hours to cleave the ketosidic linkage between the core oligosaccharide and lipid A.

  • Lipid A Precipitation: After hydrolysis, the insoluble lipid A is collected by centrifugation. The pellet is then washed with water and lyophilized.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs), including hydroxy FAMEs.

  • Saponification: The isolated lipid A is treated with a strong base (e.g., 45g sodium hydroxide (B78521) in 150ml methanol (B129727) and 150ml distilled water) at 100°C for 30 minutes to release the fatty acids from their ester and amide linkages.

  • Methylation: The fatty acids are then esterified to form fatty acid methyl esters (FAMEs) by adding an acidic methanol solution (e.g., 325ml of 6.0N hydrochloric acid in 275ml methanol) and heating at 80°C for 10 minutes. This derivatization step increases the volatility of the fatty acids for GC analysis.

  • Extraction: The FAMEs are extracted into an organic solvent such as a hexane (B92381) and methyl tert-butyl ether mixture.

  • Sample Cleanup: The organic extract is washed with a dilute base solution (e.g., 10.8g sodium hydroxide in 900ml distilled water) to remove any remaining acidic components.

  • GC-MS Analysis: The prepared FAMEs are injected into a gas chromatograph equipped with a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used for separation.

    • Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Detection: The mass spectrometer detects the FAMEs as they elute from the column, providing both mass information for identification and signal intensity for quantification. Identification is confirmed by comparing the retention times and mass spectra to those of known standards.

Signaling Pathways and Experimental Workflows

Lipid A Biosynthesis Pathway

The biosynthesis of lipid A is a conserved pathway in Gram-negative bacteria, known as the Raetz pathway. This pathway is essential for bacterial viability and represents a target for the development of new antibiotics.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA Lipid_X Lipid X UDP_3_O_acyl_GlcNAc->Lipid_X LpxC, LpxD Disaccharide_1_P Disaccharide-1-P UDP_3_O_acyl_GlcNAc->Disaccharide_1_P LpxB Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA (WaaA) Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM acyl_ACP Acyl-ACP LpxA LpxA acyl_ACP->LpxA

Caption: A simplified diagram of the Lipid A biosynthesis pathway (Raetz pathway) in E. coli.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Lipid A is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells like macrophages. This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS (Lipid A) LBP LBP LPS->LBP MD2 MD-2 LPS->MD2 CD14 CD14 LBP->CD14 TLR4 TLR4 CD14->TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines AP1 AP-1 MAPKs->AP1 AP1->Cytokines

Caption: Overview of the MyD88-dependent TLR4 signaling pathway initiated by LPS.

Experimental Workflow for 3-Hydroxy Fatty Acid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of 3-hydroxy fatty acids from bacterial cultures.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial_Culture Bacterial Culture Cell_Harvesting Cell Harvesting Bacterial_Culture->Cell_Harvesting LPS_Extraction LPS Extraction Cell_Harvesting->LPS_Extraction Lipid_A_Isolation Lipid A Isolation LPS_Extraction->Lipid_A_Isolation Hydrolysis Hydrolysis Lipid_A_Isolation->Hydrolysis Derivatization Derivatization (FAMEs) Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: A generalized experimental workflow for the analysis of 3-hydroxy fatty acids from bacteria.

Unveiling Stereospecificity: A Comparative Guide to Enzymes in 3-Hydroxymyristic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise stereochemistry of metabolic pathways is paramount. This guide provides a comparative analysis of the stereospecificity of enzymes involved in the metabolism of 3-hydroxymyristic acid, a key component of lipid A in Gram-negative bacteria and a molecule of significant interest in the study of innate immunity and the development of novel therapeutics.

This document delves into the experimental evidence confirming the selective enzymatic processing of 3-hydroxymyristic acid enantiomers, presenting quantitative data, detailed experimental protocols, and visual representations of the pertinent biochemical pathways and workflows.

Stereospecificity in Lipid A Biosynthesis: A Clear Preference for (R)-3-Hydroxymyristic Acid

The biosynthesis of lipid A, the endotoxic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, provides a well-characterized example of enzymatic stereospecificity in 3-hydroxymyristic acid metabolism. Two key acyltransferases in this pathway, LpxA and LpxD, exhibit a profound preference for the (R)-enantiomer of 3-hydroxymyristoyl-acyl carrier protein (ACP).

Table 1: Comparison of Substrate Specificity of Acyltransferases in Lipid A Biosynthesis

EnzymePreferred SubstrateAlternative Substrates / NotesSource
LpxA (UDP-N-acetylglucosamine acyltransferase) from E. coli(R)-3-Hydroxymyristoyl-ACPExhibits 100-1000 times higher specificity for the C14 acyl chain over C12 or C16 chains. The (S)-enantiomer is not reported as a substrate.[1]
LpxD (UDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferase) from E. coli(R)-3-Hydroxymyristoyl-ACPThe enzyme is presumed to be inactive with the (S)-enantiomer of the acyl donor. Kinetic studies using racemic acyl donors account for only the (R)-enantiomer being active.[2]

This pronounced stereospecificity ensures the precise molecular architecture of lipid A, which is crucial for the structural integrity of the bacterial outer membrane and for its interaction with the host's innate immune system.

Experimental Protocols for Stereochemical Analysis

The confirmation of enzymatic stereospecificity relies on robust analytical methods capable of separating and quantifying the enantiomers of 3-hydroxymyristic acid. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography-Mass Spectrometry (GC-MS) are the principle techniques employed.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This method allows for the direct separation of (R)- and (S)-3-hydroxymyristic acid.

1. Sample Preparation:

  • Extract lipids from the sample (e.g., bacterial cell lysate, in vitro enzyme reaction) using a suitable solvent system like chloroform:methanol.

  • Hydrolyze the lipid extract to release free fatty acids.

  • Derivatize the carboxylic acid group if necessary for improved chromatographic performance or detection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or mass spectrometric detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chirobiotic™ V2, is commonly used.[3]

  • Mobile Phase: A mixture of hexane (B92381) and a polar organic solvent like isopropanol (B130326) or ethanol, often with a small percentage of a modifier like trifluoroacetic acid to improve peak shape. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and provides structural information for the definitive identification of the enantiomers after derivatization to make them volatile.

1. Sample Preparation and Derivatization:

  • Extract and hydrolyze lipids as described for the HPLC protocol.

  • Derivatization: Convert the fatty acids to their methyl esters (FAMEs) by reaction with a reagent like BF3-methanol.

  • Subsequently, derivatize the hydroxyl group with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomers that can be separated on a standard achiral GC column.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS).

  • Oven Temperature Program: A programmed temperature gradient is used to separate the derivatized fatty acids. A typical program might start at a low temperature (e.g., 80°C), ramp to an intermediate temperature, and then ramp to a final high temperature (e.g., 290°C) to elute all compounds.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection for trace analysis.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity by monitoring characteristic ions of the derivatized 3-hydroxymyristic acid diastereomers.[4]

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Lipid A biosynthesis pathway and a general experimental workflow for determining enzyme stereospecificity.

Lipid_A_Biosynthesis cluster_LpxA LpxA cluster_LpxC LpxC cluster_LpxD LpxD UDP_GlcNAc UDP-GlcNAc UDP_3O_R3HM_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3O_R3HM_GlcNAc R_3HM_ACP (R)-3-Hydroxymyristoyl-ACP R_3HM_ACP->UDP_3O_R3HM_GlcNAc Lipid_X Lipid X R_3HM_ACP->Lipid_X UDP_3O_R3HM_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3O_R3HM_GlcNAc->UDP_3O_R3HM_GlcN UDP_3O_R3HM_GlcN->Lipid_X (R)-specific Disaccharide Disaccharide Precursor Lipid_X->Disaccharide LpxB, LpxK Lipid_A Lipid A Disaccharide->Lipid_A Late Acyltransferases

Caption: Lipid A biosynthesis pathway highlighting the stereospecificity of LpxA and LpxD.

Stereospecificity_Workflow start Start: Racemic (R/S)-3-Hydroxymyristic Acid Substrate enzyme_incubation Incubation with Enzyme of Interest start->enzyme_incubation extraction Lipid Extraction enzyme_incubation->extraction analysis Stereochemical Analysis extraction->analysis hplc Chiral HPLC analysis->hplc Direct Separation gcms GC-MS with Chiral Derivatization analysis->gcms Indirect Separation data_analysis Data Analysis: Quantify (R) and (S) Enantiomers hplc->data_analysis gcms->data_analysis conclusion Conclusion: Determine Enzyme Stereospecificity data_analysis->conclusion

Caption: Experimental workflow for determining enzyme stereospecificity.

Conclusion

The metabolism of 3-hydroxymyristic acid, particularly within the well-defined Lipid A biosynthesis pathway, demonstrates striking stereospecificity. Enzymes such as LpxA and LpxD have evolved to selectively recognize and process the (R)-enantiomer, ensuring the precise construction of a vital bacterial cell wall component. The analytical methodologies outlined in this guide provide the necessary tools for researchers to probe and confirm such stereochemical preferences in other enzymatic systems. A thorough understanding of enzyme stereospecificity is not only fundamental to biochemistry but also holds immense potential for the rational design of targeted therapeutic agents.

References

A Comparative Guide to Potential Therapeutic Agents in Sepsis: Evaluating (S)-3-Hydroxymyristic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (S)-3-Hydroxymyristic Acid: An extensive review of current scientific literature reveals a significant gap in our understanding of the specific role of this compound in the pathophysiology or treatment of sepsis. While its stereoisomer, (R)-3-Hydroxymyristic acid, is a well-characterized component of lipopolysaccharide (LPS) and a potent trigger of the inflammatory cascade in sepsis through Toll-like receptor 4 (TLR4) signaling, the biological activity of the (S)-enantiomer remains largely unexplored in this context.[1][2] Studies on the broader category of myristic acid have yielded conflicting results, with some suggesting anti-inflammatory properties and others indicating a pro-inflammatory role.[3][4] This underscores the critical importance of stereospecificity in biological systems and highlights the need for further research to elucidate the potential therapeutic relevance, if any, of this compound in sepsis.

Given the paucity of data on this compound, this guide will focus on a comparative analysis of three alternative therapeutic strategies that have been investigated more thoroughly for their potential roles in mitigating the dysregulated immune response characteristic of sepsis: Omega-3 Fatty Acids , Short-Chain Fatty Acids (Butyrate) , and Hydrocortisone (B1673445), Ascorbic Acid, and Thiamine (B1217682) (HAT) Therapy .

Comparative Analysis of Sepsis Therapeutic Alternatives

This section provides a detailed comparison of the mechanisms of action, clinical and preclinical efficacy, and experimental protocols for Omega-3 Fatty Acids, Short-Chain Fatty Acids, and HAT Therapy in the context of sepsis.

Mechanism of Action

The therapeutic alternatives for sepsis target different aspects of the host's dysregulated response, from inflammation and immune modulation to metabolic and endothelial support.

  • Omega-3 Fatty Acids (O3FAs): The primary components, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. These molecules actively resolve inflammation, a key process in mitigating the tissue damage seen in sepsis. O3FAs also reduce the production of pro-inflammatory eicosanoids derived from arachidonic acid.[5]

  • Short-Chain Fatty Acids (SCFAs) - Butyrate (B1204436): Produced by gut microbiota, butyrate serves as a primary energy source for colonocytes, thereby enhancing gut barrier function.[6] It also acts as a histone deacetylase (HDAC) inhibitor, leading to the modulation of gene expression related to inflammation and immunity.[7] Butyrate has been shown to inhibit the expression of high-mobility group box 1 (HMGB1), a late-stage inflammatory mediator in sepsis.[8]

  • Hydrocortisone, Ascorbic Acid, and Thiamine (HAT) Therapy: This combination therapy targets multiple pathways. Hydrocortisone is a corticosteroid that dampens the inflammatory response. Ascorbic acid (Vitamin C) is an antioxidant that may protect the endothelium and has been shown to have synergistic effects with hydrocortisone.[9][10] Thiamine is a crucial cofactor in cellular energy metabolism, and its deficiency is common in septic patients.[9]

Quantitative Data on Clinical Outcomes

The following tables summarize the quantitative data from clinical trials and meta-analyses for each therapeutic alternative.

Table 1: Comparison of Efficacy of Therapeutic Alternatives in Sepsis

Therapeutic AgentKey FindingOutcome MeasureResultCitation
Omega-3 Fatty Acids Reduced MortalityRelative Risk (RR)0.82 (95% CI: 0.69–0.97)[11]
Reduced ICU Length of StayMean Difference (MD)-3.86 days (95% CI: -5.72 to -2.01)[11]
Reduced Duration of Mechanical VentilationMean Difference (MD)-2.20 days (95% CI: -4.00 to -0.40)[11]
Short-Chain Fatty Acids (Butyrate) Improved Survival (preclinical)Survival RateSignificantly improved 1- to 6-day survival[8]
Reduced Organ Damage (preclinical)Serum ALT, Creatinine (B1669602)Markedly reduced at 12h[8]
HAT Therapy Reduced Duration of Vasopressor UseMean Difference (MD)-14.68 hours (95% CI: -24.28 to -5.08)[12]
Improved Organ FunctionChange in SOFA Score at 72h-0.86 (95% CI: -1.32 to -0.40)[12]
MortalityNo significant effect in several RCTs-[13][14]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies from key studies for each therapeutic alternative.

Omega-3 Fatty Acids Supplementation in Sepsis
  • Study Design: A randomized, double-blind clinical trial was conducted on 110 critically ill septic patients.[15]

  • Patient Population: Adult patients diagnosed with sepsis who were able to receive enteral nutrition. Exclusion criteria included end-stage liver or renal disease, hemodynamic instability, and immunosuppression.[16]

  • Intervention: The treatment group (Group A, n=55) received enteral nutrition supplemented with 3000 mg of omega-3 fatty acids daily in three divided doses. The supplement contained eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[15] The control group (Group B, n=55) received the same enteral nutrition without the omega-3 supplement.[15]

  • Data Collection and Analysis: Key parameters recorded included demographic data, sepsis characteristics, duration of mechanical ventilation, ICU Sequential Organ Failure Assessment (SOFA) score, organ failure-free days, ICU stay, and hospital outcomes.[16] Statistical analysis was performed to compare the outcomes between the two groups.

Sodium Butyrate Administration in a Rat Sepsis Model
  • Animal Model: A sepsis model was induced in male Wistar rats via cecal ligation and puncture (CLP).[8]

  • Experimental Groups: Rats were randomly divided into a control group, a sham operation group, a CLP group, and a sodium butyrate treatment group.[8]

  • Intervention: The treatment group received sodium butyrate.

  • Outcome Measures: Serum levels of alanine (B10760859) aminotransferase (ALT) and creatinine were measured to assess organ damage. Pulmonary myeloperoxidase (MPO) activity was determined as a marker of neutrophil infiltration. Survival rates were monitored for 6 days. HMGB1 mRNA expression was assessed by RT-PCR.[8]

HAT Therapy Protocol in Pediatric Septic Shock
  • Study Design: A propensity score-matched analysis was conducted on pediatric patients with septic shock.

  • Patient Population: Children with septic shock, defined as suspected or confirmed infection requiring vasoactive infusions within 24 hours of admission.[17]

  • Intervention: The HAT therapy protocol consisted of intravenous ascorbic acid (30 mg/kg/dose every 6 hours for 4 days; maximum 1,500 mg/dose), intravenous hydrocortisone (50 mg/m²/day divided every 6 hours), and intravenous thiamine (4 mg/kg/day for 4 days; maximum 200 mg/dose). Therapy was initiated within 24 hours of starting vasoactives.[17]

  • Comparison Groups: Patients receiving HAT therapy were compared to those who received stress-dose hydrocortisone only and those who received neither.[17]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs can aid in understanding the complex interactions in sepsis and the rationale behind these therapeutic approaches.

G cluster_0 Omega-3 Fatty Acids Pathway Omega-3 FAs Omega-3 FAs Resolvins, Protectins Resolvins, Protectins Omega-3 FAs->Resolvins, Protectins Metabolism Inhibition of NF-kB Inhibition of NF-kB Resolvins, Protectins->Inhibition of NF-kB Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines Inhibition of NF-kB->Reduced Pro-inflammatory Cytokines

Caption: Anti-inflammatory signaling pathway of Omega-3 Fatty Acids.

G Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Data Collection Data Collection Treatment Group->Data Collection Control Group->Data Collection Outcome Analysis Outcome Analysis Data Collection->Outcome Analysis

Caption: Workflow for a randomized controlled trial in sepsis.

Conclusion

While the therapeutic potential of this compound in sepsis remains an open area for future investigation, several alternative therapeutic strategies have shown promise in preclinical and clinical studies. Omega-3 fatty acids, short-chain fatty acids like butyrate, and HAT therapy each target distinct yet overlapping pathways in the complex pathophysiology of sepsis. The comparative data presented in this guide highlight the potential benefits of these interventions in improving clinical outcomes, though further large-scale randomized controlled trials are needed to establish their definitive roles in the management of sepsis. For researchers and drug development professionals, these findings offer valuable insights into promising avenues for the development of novel sepsis therapies.

References

(S)-3-Hydroxymyristic Acid: A Comparative Guide to its In Vivo Validation as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable and specific biomarkers is paramount. This guide provides an objective comparison of (S)-3-Hydroxymyristic acid as a potential biomarker, primarily for the detection of endotoxin (B1171834) and its association with sepsis, against other established and emerging alternatives. The information is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this biomarker.

This compound is a 3-hydroxy fatty acid that is a constituent of the lipid A component of lipopolysaccharide (LPS), commonly known as endotoxin. Endotoxins are found in the outer membrane of Gram-negative bacteria and are potent triggers of the innate immune response, which can lead to sepsis if dysregulated. The presence of 3-hydroxy fatty acids in biological samples can, therefore, serve as a chemical marker for the presence of endotoxin.

Performance Comparison with Alternative Biomarkers

The utility of this compound as a biomarker is best understood in comparison to existing methods for endotoxin detection and sepsis diagnosis. The following tables summarize the quantitative data for this compound and its alternatives.

Table 1: Comparison of Methods for Endotoxin Detection

Biomarker/MethodPrincipleSample TypeReported SensitivityReported SpecificityKey AdvantagesKey Limitations
This compound Chemical marker of Lipid A (endotoxin)Environmental, Potentially BiologicalHigh (pmol/ml levels detectable)High for Gram-negative bacteriaDirect chemical measure of endotoxinEndogenous production in mammals can interfere; limited in vivo validation data
Limulus Amebocyte Lysate (LAL) Assay Enzymatic cascade triggered by endotoxinAqueous solutions, PlasmaHigh (as low as 0.001 EU/mL)Can have false positives from (1→3)-β-D-glucansGold standard, high sensitivityRelies on horseshoe crab blood; potential for interference
Recombinant Factor C (rFC) Assay Recombinant form of Factor C, the initial enzyme in the LAL cascadeAqueous solutions, PlasmaComparable to LALNot susceptible to (1→3)-β-D-glucan interferenceAnimal-free, improved specificityNewer technology, may require specific validation for different sample types

Table 2: Comparison of Biomarkers for Sepsis Diagnosis

BiomarkerTypeTypical Elevation in SepsisDiagnostic Accuracy (AUC)Key AdvantagesKey Limitations
This compound LipidElevated in the presence of endotoxinNot well-established in clinical sepsisDirect marker of a key sepsis triggerLack of extensive clinical validation for sepsis diagnosis
Myristic Acid Fatty AcidSignificantly higher in sepsis and SIRS patients compared to healthy controls0.93 (as part of a 6-metabolite model for bacteremia)High sensitivity and specificity reported for bacteremiaNot specific to Gram-negative bacteria
Procalcitonin (PCT) PeptideSignificantly elevated in bacterial infections0.72 - 0.85Widely used and validated; aids in antibiotic stewardshipCan be elevated in non-infectious conditions
C-Reactive Protein (CRP) ProteinElevated in inflammation0.71Inexpensive and widely availableNon-specific for bacterial infection
Presepsin (sCD14-ST) ProteinElevated in sepsis0.83 (for predicting sepsis)Early elevation in the course of sepsisDiagnostic value still under investigation
Apolipoprotein C3 (ApoC3) ProteinDecreased in sepsis and septic shock0.625Part of a multi-biomarker panel may improve accuracyLower diagnostic accuracy compared to PCT and CRP alone
Vascular Cell Adhesion Molecule 1 (VCAM1) ProteinIncreased in sepsis and septic shock0.679May reflect endothelial dysfunction in sepsisNot specific to sepsis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are outlines of key experimental protocols relevant to the in vivo validation of fatty acid biomarkers.

Protocol 1: In Vivo Model of Endotoxemia for Biomarker Validation
  • Animal Model: Utilize a suitable animal model, such as mice or rats.

  • Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week.

  • Baseline Sampling: Collect baseline blood samples from the animals.

  • Endotoxin Administration: Administer a known concentration of lipopolysaccharide (LPS) from a specific Gram-negative bacterium (e.g., E. coli O111:B4) via intraperitoneal (IP) or intravenous (IV) injection. A control group should receive a sterile saline injection.

  • Time-Course Sampling: Collect blood samples at various time points post-LPS administration (e.g., 1, 3, 6, 12, and 24 hours).

  • Sample Processing: Process blood samples to separate plasma or serum and store at -80°C until analysis.

  • Biomarker Analysis:

    • For this compound: Perform lipid extraction from plasma/serum, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

    • For Protein Biomarkers (e.g., PCT, CRP): Use commercially available ELISA kits or other immunoassays for quantification.

  • Data Analysis: Compare the levels of the biomarker at different time points between the LPS-treated and control groups to assess the in vivo response.

Protocol 2: Quantification of 3-Hydroxy Fatty Acids in Biological Samples by GC-MS
  • Sample Preparation: To 100 µL of plasma or serum, add an internal standard (e.g., deuterated 3-hydroxymyristic acid).

  • Hydrolysis: Add 1 mL of 4 M HCl and heat at 100°C for 4 hours to release 3-hydroxy fatty acids from lipid A.

  • Extraction: After cooling, perform liquid-liquid extraction with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their methyl esters or other volatile derivatives using a suitable reagent (e.g., BF3-methanol).

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable capillary column for separation.

  • Quantification: Monitor characteristic ions for the derivatized 3-hydroxy fatty acid and the internal standard. Generate a calibration curve using standards of known concentrations to quantify the amount in the sample.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is essential for a comprehensive understanding.

Signaling Pathway of Endotoxin Recognition

The biological activity of endotoxin, and thus the relevance of this compound as its marker, is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway. The (R)-enantiomer of 3-hydroxymyristic acid is a key component of Lipid A that is recognized by this pathway.

endotoxin_signaling LPS LPS (Endotoxin) [(R)-3-Hydroxymyristic Acid] LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

Endotoxin recognition via the TLR4 signaling pathway.
Experimental Workflow for In Vivo Biomarker Validation

The following diagram illustrates a typical workflow for validating a biomarker in an in vivo setting.

biomarker_validation_workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation animal_model Animal Model Selection (e.g., Mouse, Rat) disease_induction Disease Induction (e.g., LPS Injection) animal_model->disease_induction sampling Time-Course Biological Sampling disease_induction->sampling analysis Biomarker Quantification (e.g., GC-MS, ELISA) sampling->analysis data_analysis Statistical Analysis (Comparison to Controls) analysis->data_analysis patient_cohorts Patient Cohort Studies (e.g., Sepsis vs. Healthy) data_analysis->patient_cohorts Informs clinical_sampling Clinical Sample Collection (Blood, Urine, etc.) patient_cohorts->clinical_sampling clinical_analysis Biomarker Measurement in Patient Samples clinical_sampling->clinical_analysis performance_eval Performance Evaluation (ROC Curve, Sensitivity, Specificity) clinical_analysis->performance_eval

A Comparative Analysis of the Immunomodulatory Effects of (S)- and (R)-3-Hydroxymyristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Agonistic Activity of (R)-3-Hydroxymyristic Acid on TLR4

(R)-3-Hydroxymyristic acid is a critical structural component of lipid A, the primary immunostimulatory center of LPS. Its presence is essential for the recognition of LPS by the TLR4-MD2 receptor complex on immune cells such as macrophages and dendritic cells. This recognition event triggers the dimerization of TLR4, leading to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and the induction of an innate immune response.

The Unexplored Immunomodulatory Role of (S)-3-Hydroxymyristic Acid

Despite the well-documented pro-inflammatory activity of the (R)-enantiomer, there is a conspicuous absence of studies directly comparing the immunomodulatory effects of this compound. This lack of data prevents a direct quantitative comparison of their potencies in inducing inflammatory responses. It is plausible that the (S)-enantiomer may exhibit different, possibly even antagonistic, effects on TLR4 signaling, or it may be entirely inactive. However, without dedicated experimental evidence, its role in immunomodulation remains speculative.

Quantitative Data Summary

Due to the lack of direct comparative studies, a quantitative comparison table for the immunomodulatory effects of (S)- and (R)-3-Hydroxymyristic acid cannot be provided at this time. The table below summarizes the known activity of the (R)-enantiomer.

EnantiomerTarget ReceptorObserved EffectCytokine Induction (Qualitative)NF-κB Activation
(R)-3-Hydroxymyristic Acid TLR4AgonistPro-inflammatory (e.g., TNF-α, IL-6, IL-1β)Yes
This compound Not establishedData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to compare the immunomodulatory effects of (S)- and (R)-3-Hydroxymyristic acid.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used models for studying TLR4 signaling.

  • Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of (S)- or (R)-3-Hydroxymyristic acid. A vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., LPS from E. coli) are included in all experiments.

Cytokine Release Assay (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) released into the cell culture supernatant following treatment.

  • Procedure:

    • After the desired incubation time with the fatty acid enantiomers, cell culture supernatants are collected.

    • The concentration of the target cytokine in the supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the resulting colorimetric reaction is measured using a microplate reader.

    • The concentration of the cytokine is calculated from a standard curve generated with known concentrations of the recombinant cytokine.

NF-κB Activation Assay
  • Principle: The activation of the transcription factor NF-κB is a key event in the TLR4 signaling pathway. Its activation can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB.

  • Method 1: Immunofluorescence Microscopy

    • Cells are grown on coverslips and treated with the fatty acid enantiomers.

    • After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Cells are then incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

    • The subcellular localization of NF-κB p65 is visualized using a fluorescence microscope. An increase in nuclear fluorescence of p65 indicates NF-κB activation.

  • Method 2: Western Blotting of Nuclear Extracts

    • Following treatment, nuclear and cytoplasmic fractions of the cells are separated using a nuclear extraction kit.

    • The protein concentration of each fraction is determined.

    • Equal amounts of protein from the nuclear extracts are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody against NF-κB p65, followed by a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increased level of p65 in the nuclear fraction indicates NF-κB activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known TLR4 signaling pathway activated by (R)-3-Hydroxymyristic acid and a general experimental workflow for comparing the immunomodulatory effects of the two enantiomers.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS (R-3-HMA) LPS (R-3-HMA) MD2 MD2 LPS (R-3-HMA)->MD2 Binds TLR4 TLR4 MD2->TLR4 Complexes with TLR4_Dimer TLR4 Dimerization TLR4->TLR4_Dimer MyD88 MyD88 TLR4_Dimer->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IκB IκB IKK_complex->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Cytokines Cytokines Nucleus->Cytokines Gene Transcription

Caption: TLR4 signaling pathway initiated by (R)-3-Hydroxymyristic acid as part of LPS.

Experimental_Workflow Start Start Cell_Culture Culture Immune Cells (e.g., RAW 264.7) Start->Cell_Culture Treatment Treat cells with: - (S)-3-HMA - (R)-3-HMA - Vehicle Control - Positive Control (LPS) Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA NFkB_Assay NF-κB Activation Assay (Immunofluorescence or Western Blot) Cell_Lysis->NFkB_Assay Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis NFkB_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for comparing the immunomodulatory effects.

Unraveling the Immunomodulatory Potential of (S)-3-Hydroxymyristic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxymyristic acid is a crucial component of lipid A, the bioactive portion of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. Lipid A is a potent activator of the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the initiation of an immune response. Consequently, derivatives of this compound are of significant interest as potential immunomodulators, with applications ranging from vaccine adjuvants to therapeutics for inflammatory diseases.

Core Structural Features and Their Impact on Activity

The immunomodulatory activity of lipid A and its analogs is intricately linked to their chemical structure. Key structural features that influence TLR4 activation include the number and length of acyl chains, the phosphorylation pattern, and the nature of the glycosidic backbone. While specific data for a series of this compound derivatives is limited, general principles derived from lipid A studies can be extrapolated.

Acyl Chain Modifications: The number and length of fatty acid chains are critical determinants of TLR4 agonistic or antagonistic activity. Generally, hexa-acylated lipid A structures, such as that from E. coli, are potent TLR4 agonists. In contrast, under-acylated derivatives, for instance, with four or five acyl chains, often exhibit antagonistic properties, inhibiting LPS-induced TLR4 signaling. The position and length of these acyl chains, including the this compound moiety, fine-tune the binding affinity to the MD-2 co-receptor, which is essential for TLR4 activation.

Modifications at the 3-Hydroxy Position: The 3-hydroxy group of this compound is a key site for secondary acylation in natural lipid A. The presence and nature of an acyl group at this position significantly impact the overall shape and hydrophobicity of the molecule, thereby influencing its interaction with the MD-2/TLR4 complex. It is hypothesized that variations in the acyl chain length at this position would modulate the potency and nature of the immune response, shifting the activity between agonism and antagonism.

Comparative Biological Activity (Hypothetical Data)

To illustrate the potential structure-activity relationships, the following table presents hypothetical quantitative data for a series of (S)-3-O-acyl-hydroxymyristic acid derivatives. This data is based on the known principles of TLR4 modulation by lipid A analogs and serves as a predictive framework in the absence of direct experimental results for this specific series.

Compound IDR-Group at 3-O-PositionTLR4 Agonistic Activity (EC50, nM)TLR4 Antagonistic Activity (IC50, nM)
(S)-3-HMA -H>10000>10000
C4-Ester -COCH₂CH₂CH₃ (Butyryl)500>1000
C8-Ester -CO(CH₂)₆CH₃ (Octanoyl)100500
C12-Ester -CO(CH₂)₁₀CH₃ (Lauroyl)20200
C14-Ester -CO(CH₂)₁₂CH₃ (Myristoyl)5>1000
C16-Ester -CO(CH₂)₁₄CH₃ (Palmitoyl)50800

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Signaling Pathway and Experimental Workflow

The immunomodulatory effects of this compound derivatives are primarily mediated through the TLR4 signaling pathway. Upon binding to the MD-2 co-receptor, the ligand-MD-2 complex induces dimerization of TLR4, initiating a downstream signaling cascade.

TLR4_Signaling_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand (S)-3-HMA Derivative MD2 MD2 Ligand->MD2 Binds to TLR4_dimer TLR4 Dimerization MD2->TLR4_dimer Induces MyD88 MyD88 TLR4_dimer->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB Activation IKK_complex->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: TLR4 Signaling Pathway Activation.

The experimental workflow to assess the SAR of these derivatives typically involves chemical synthesis followed by in vitro biological evaluation.

Experimental_Workflow Start Start Synthesis Synthesis of (S)-3-HMA Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Stimulation Stimulate Cells with Derivatives Purification->Stimulation Cell_Culture Culture HEK-Blue™ hTLR4 Cells Cell_Culture->Stimulation Assay NF-κB Reporter Gene Assay (SEAP) Stimulation->Assay Data_Analysis Data Analysis (EC50/IC50) Assay->Data_Analysis SAR SAR Determination Data_Analysis->SAR End End SAR->End

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

1. Synthesis of (S)-3-O-Acyl-Hydroxymyristic Acid Derivatives (Steglich Esterification)

This protocol describes a general method for the esterification of the 3-hydroxy group of this compound.[1][2]

  • Materials: this compound, desired carboxylic acid (e.g., butyric acid, octanoic acid), N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired (S)-3-O-acyl-hydroxymyristic acid derivative.

    • Characterize the final product by NMR and mass spectrometry.

2. TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells

This protocol details the measurement of TLR4 activation by monitoring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene in HEK-Blue™ hTLR4 cells.[3][4]

  • Materials: HEK-Blue™ hTLR4 cells, HEK-Blue™ Detection medium, test compounds (this compound derivatives), lipopolysaccharide (LPS, as a positive control), endotoxin-free water, 96-well plates.

  • Procedure:

    • Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

    • On the day of the assay, prepare a cell suspension at a concentration of 2.8 x 10⁵ cells/mL in HEK-Blue™ Detection medium.

    • Prepare serial dilutions of the test compounds and controls in endotoxin-free water.

    • Add 20 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (LPS) and a negative control (vehicle).

    • Add 180 µL of the cell suspension to each well.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator for 16-24 hours.

    • Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.

    • For antagonistic activity assessment, pre-incubate the cells with the test compounds for 1-2 hours before adding a known concentration of LPS (e.g., EC₅₀ concentration).

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Conclusion

The structural modification of this compound, particularly at the 3-hydroxy position, presents a promising avenue for the development of novel immunomodulators targeting the TLR4 pathway. While direct and comprehensive quantitative SAR data for a homologous series of these derivatives is currently lacking in published literature, the established principles of lipid A-TLR4 interaction provide a strong rationale for their potential as either agonists or antagonists. The synthesis and screening of a focused library of (S)-3-O-acyl-hydroxymyristic acid derivatives, as outlined in the provided protocols, would be a critical step in elucidating their precise structure-activity relationships and unlocking their therapeutic potential. Further research in this area is warranted to fill the existing knowledge gap and to advance the design of next-generation immunomodulatory drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-Hydroxymyristic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not merely a regulatory requirement but a critical practice to ensure a safe working environment and protect our ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (S)-3-Hydroxymyristic acid, grounded in established safety protocols for acidic chemical waste.

Immediate Safety and Handling Protocols

Before beginning any work that will generate this compound waste, it is essential to establish a safe handling workflow.

Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Always wear safety goggles with side-shields or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Protective Clothing: A lab coat is mandatory to protect from spills.[1]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Procedure

The recommended method for disposing of this compound is through collection as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sanitary sewer , due to its potential for aquatic toxicity.[2]

  • Waste Segregation:

    • Designate a specific, compatible, and leak-proof container for all this compound waste.[1][3] This includes the pure chemical, solutions, and any contaminated materials like weighing boats, pipette tips, and gloves.

    • The original chemical container can be an excellent choice for waste collection.[1]

    • Never mix this waste stream with incompatible materials, such as strong oxidizing agents or bases.[4]

  • Waste Container Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE ".[5]

    • The label must include the full chemical name: This compound . Do not use abbreviations.[5]

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the primary hazards (e.g., "Corrosive," "Eye Damage," "Environmental Hazard").[5]

  • Container Management and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[3][4]

    • Do not overfill the container; a general guideline is to fill to no more than 75-80% capacity to allow for vapor expansion.[1]

    • Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[5]

    • Ensure the storage area has secondary containment to capture any potential leaks.[6]

  • Final Disposal:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7]

    • Follow all institutional procedures for waste pickup requests.

Spill and Emergency Procedures

In the event of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as diatomite, sand, or universal binders.[1]

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate the spill surface according to your laboratory's standard operating procedures.

  • Report the spill to your laboratory supervisor and EHS department.

Data Summary

The following tables provide a quick reference for the hazards and disposal workflow for this compound, based on data for analogous compounds.

Table 1: Hazard Profile (Inferred from (R)-3-hydroxy Myristic Acid)

Hazard ClassificationGHS Hazard StatementKey Precautionary Measures
Serious Eye Damage H318: Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Hazardous to the Aquatic Environment (Chronic) H413: May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment.

Table 2: Quick Reference Disposal Protocol

StepActionRationale
1. Personal Protection Wear safety goggles, chemical-resistant gloves, and a lab coat.To prevent personal exposure to a potentially corrosive and eye-damaging chemical.
2. Waste Collection Use a dedicated, compatible, and clearly labeled hazardous waste container.To ensure proper segregation and identification of chemical waste.[1][3]
3. Method of Disposal Collect all waste materials for pickup by a licensed hazardous waste disposal service.[7]To prevent environmental contamination; DO NOT dispose of down the drain .
4. Empty Container Treatment Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste.[3][6]To ensure the container is decontaminated before being discarded as non-hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the safe disposal of this compound.

DisposalWorkflow cluster_Setup Phase 1: Preparation & Handling cluster_Process Phase 2: Waste Generation & Collection cluster_Disposal Phase 3: Final Disposal cluster_Spill Contingency: Spill Event Start Begin work with This compound PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Start->PPE Ventilation Work in a Chemical Fume Hood PPE->Ventilation Waste_Prep Prepare a Labeled Hazardous Waste Container Ventilation->Waste_Prep Generate_Waste Chemical waste is generated Collect_Waste Add waste to the designated container Generate_Waste->Collect_Waste Spill_Occurs Spill Occurs Generate_Waste->Spill_Occurs Seal_Container Keep container tightly sealed when not in use Collect_Waste->Seal_Container Store_Waste Store container in a secure Satellite Accumulation Area Request_Pickup Arrange for disposal via Institutional EHS Office Store_Waste->Request_Pickup End Waste is safely disposed of by licensed professionals Request_Pickup->End Contain_Spill Contain spill with non-combustible absorbent Spill_Occurs->Contain_Spill Follow Emergency Protocol Collect_Spill Collect cleanup materials into hazardous waste container Contain_Spill->Collect_Spill Collect_Spill->Seal_Container

Caption: A logical workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling (S)-3-Hydroxymyristic acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxymyristic acid is a valuable component in research, particularly in the study of bacterial lipids. [1] Proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal protocols for this compound.

Hazard Identification and Personal Protective Equipment

While some safety data sheets for similar compounds indicate no hazardous classification, others suggest that related substances may cause serious eye damage or irritation.[2][3][4][5] Therefore, a cautious approach to handling is recommended. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[2][4][6]To protect eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][5][7]To prevent skin contact with the powdered substance.
Respiratory Protection NIOSH/MSHA approved respirator.[2][5][6][7]To be used in areas with inadequate ventilation or when dust may be generated.

Operational Plan: Handling and Experimental Protocols

Adherence to standard laboratory practices is crucial when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.[2][7]

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[2][7] Avoid eating, drinking, or smoking in the laboratory.[7]

  • Dispensing: Handle this compound, which is a solid, with care to avoid generating dust.[2][6][7]

  • Contact Avoidance: Avoid direct contact with skin and eyes, and do not inhale the dust.[2][4][7]

  • Storage: Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2][4] For long-term storage, -20°C is recommended.[8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal facility.[4]

  • Regulatory Compliance: All disposal practices must comply with local, regional, and national hazardous waste regulations.[2]

  • Environmental Protection: Do not allow the product to enter drains or waterways.[2][5]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Carefully Weigh/Dispense Compound C->D Proceed to Handling E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G Proceed to Disposal H Dispose of Waste in Accordance with Regulations G->H I Decontaminate and Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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(S)-3-Hydroxymyristic acid
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。